molecular formula C11H14N2O B1279453 1-(4-Aminophenyl)piperidin-2-one CAS No. 438056-68-9

1-(4-Aminophenyl)piperidin-2-one

Cat. No.: B1279453
CAS No.: 438056-68-9
M. Wt: 190.24 g/mol
InChI Key: XWDUBOSLSYWJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDUBOSLSYWJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466486
Record name 1-(4-aminophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438056-68-9
Record name 1-(4-Aminophenyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438056-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-aminophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Aminophenyl)piperidin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Aminophenyl)piperidin-2-one: Chemical Properties, Structure, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a piperidinone scaffold linked to an aniline moiety. As a substituted lactam, it possesses a unique combination of structural features that make it a molecule of significant interest in medicinal chemistry and pharmaceutical sciences. While it serves as a versatile building block for the synthesis of more complex molecules, it is also recognized in the field of analytical chemistry as a known impurity in the manufacturing of Apixaban, a widely used anticoagulant[1][2]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below for quick reference. These properties are fundamental for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 1-(p-aminophenyl)-2-piperidinone, Apixaban Impurity 77[1]
CAS Number 438056-68-9[1][2][3]
Molecular Formula C₁₁H₁₄N₂O[1][2]
Molecular Weight 190.24 g/mol [1][2]
Appearance Brown solid[4]
Melting Point 182-184 °C[4]
Density 1.185 g/cm³[5]
Topological Polar Surface Area (TPSA) 46.33 Ų[2]
LogP 1.7857[2]
SMILES C1CCN(C(=O)C1)C2=CC=C(C=C2)N[1][2]
InChIKey XWDUBOSLSYWJTR-UHFFFAOYSA-N[1]

Structural Analysis and Conformation

The molecular architecture of this compound consists of two primary functional components: a saturated six-membered piperidin-2-one ring and a para-substituted aminophenyl group attached to the lactam nitrogen.

  • Piperidin-2-one Ring: This is a cyclic amide, also known as a δ-lactam. The presence of the carbonyl group influences the ring's geometry. Like other saturated six-membered rings, the piperidine ring is not planar and typically adopts a chair or boat conformation to minimize steric and torsional strain[6][7]. The chair conformation is generally the most stable.

  • Aminophenyl Group: The aniline moiety is a key feature, providing a site for further chemical modification. The lone pair of electrons on the primary amine nitrogen can participate in resonance with the aromatic ring, influencing its reactivity.

Caption: 2D structure of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques. The following data provides a reference for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.98 (d, J=8.5 Hz, 2H): These two protons correspond to the aromatic protons ortho to the piperidinone substituent.

    • δ 6.66 (d, J=8.5 Hz, 2H): These two protons correspond to the aromatic protons ortho to the amino group.

    • δ 3.56 (t, J=5.5 Hz, 2H): Methylene protons on the piperidine ring adjacent to the nitrogen (C6-H₂).

    • δ 2.52 (t, J=5.7 Hz, 2H): Methylene protons on the piperidine ring adjacent to the carbonyl group (C3-H₂).

    • δ 1.85-1.95 (m, 4H): Overlapping signals for the remaining two methylene groups on the piperidine ring (C4-H₂ and C5-H₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.3: Carbonyl carbon (C=O) of the lactam.

    • δ 145.4, 134.3, 127.3 (2C), 115.6 (2C): Carbons of the phenyl ring.

    • δ 52.2: Methylene carbon adjacent to the nitrogen (C6).

    • δ 32.8: Methylene carbon adjacent to the carbonyl (C3).

    • δ 23.7, 21.6: The remaining two methylene carbons of the piperidine ring (C4 and C5).

Infrared (IR) Spectroscopy[5]

The IR spectrum (KBr pellet) shows characteristic absorption bands confirming the presence of key functional groups:

  • ν 3440, 3325 cm⁻¹: Symmetric and asymmetric N-H stretching vibrations of the primary amine group (-NH₂).

  • ν 2951 cm⁻¹: C-H stretching of the aliphatic methylene groups.

  • ν 1642 cm⁻¹: Strong C=O stretching vibration of the tertiary amide (lactam).

  • ν 1518 cm⁻¹: N-H bending and C=C aromatic ring stretching vibrations.

  • ν 825 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the benzene ring.

High-Resolution Mass Spectrometry (HRMS)[5]
  • Calculated m/z for C₁₁H₁₄N₂O [M+H]⁺: 191.1184

  • Found m/z: 191.1181 This data confirms the elemental composition and molecular weight of the compound.

Synthesis Protocol

This compound can be synthesized via a microwave-assisted Ullmann-type C-N coupling reaction. This method offers high efficiency and good yields.

Experimental Protocol: Microwave-Assisted Synthesis[5]

G reagents Combine Reagents: - p-Iodoaniline - δ-Valerolactam - CuI (catalyst) - K₃PO₄ (base) - DMEN (ligand) - Dry Toluene (solvent) mw Microwave Irradiation (110 °C, 2 hours, 4-6 bar) reagents->mw Place in reactor purify Purification (Flash Column Chromatography) mw->purify Cool crude residue product Isolated Product: This compound (Brown Solid, 60% Yield) purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave reactor vessel, combine CuI (0.21 mmol), p-iodoaniline (4.2 mmol), δ-valerolactam (5.04 mmol), K₃PO₄ (8.40 mmol), N,N'-dimethylethylenediamine (DMEN) (0.42 mmol), and dry toluene (10 mL).

  • Microwave Reaction: Seal the vessel and place it in a microwave synthesis reactor. Irradiate the mixture at 110 °C for 2 hours (power adjusted to maintain 4-6 bar pressure).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The crude residue is purified by flash column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate/methanol as the mobile phase to yield the final product.

Causality: The Ullmann coupling is a copper-catalyzed reaction ideal for forming C-N bonds. The use of a ligand like DMEN is crucial to stabilize the copper catalyst and facilitate the coupling between the aryl halide (p-iodoaniline) and the lactam nitrogen. Microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating.

Applications in Research and Drug Development

The piperidine and piperidinone motifs are prevalent in pharmacologically active compounds, known to exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties[8][9][10]. The structure of this compound makes it a valuable intermediate in several areas.

Pharmaceutical Intermediate and Impurity

The most prominent role of this compound in the pharmaceutical industry is as a known process impurity and starting material related to the synthesis of Apixaban, a direct factor Xa inhibitor[1][2]. Its detection and quantification are critical for ensuring the quality and safety of the final drug product.

Scaffold for Medicinal Chemistry

The dual functionality of the primary amine and the lactam ring makes this compound an attractive scaffold for creating libraries of new chemical entities.

  • FXR Agonists: Research into related structures has shown significant promise. For instance, derivatives based on a 1-(4-aminophenylacetyl)piperidine scaffold have been identified as potent and selective farnesoid X receptor (FXR) partial agonists[11][12][13]. These compounds are being investigated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) by mitigating hepatic steatosis, inflammation, and fibrosis[11].

  • MDM2-p53 Interaction Inhibitors: The piperidinone core is also central to inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy[14]. Optimization of substituents on the piperidinone scaffold has led to potent inhibitors with substantial in vivo antitumor activity[14].

Derivatization Agent for Bioanalysis

The reactive primary amine of the closely related N-(4-aminophenyl)piperidine has been utilized as a derivatization tag to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS)[15]. This approach improves ionization efficiency and can increase detection sensitivity by over 20-fold, enabling the analysis of metabolites that are otherwise difficult to detect[15].

G cluster_problem Analytical Challenge cluster_solution Derivatization Strategy cluster_outcome Result p1 Low polarity organic acids (e.g., lactic, citric acid) p2 Poor ionization in MS p1->p2 leads to s1 React with N-(4-aminophenyl)piperidine p2->s1 Solution s2 Attach high proton affinity tag s1->s2 o1 Enhanced SFC-MS Signal (up to 3800-fold LOD improvement) s2->o1 Achieves o2 Sensitive detection (down to 0.5 ppb) o1->o2

Caption: Logic of using aminophenylpiperidine for enhanced bioanalysis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Storage: It is recommended to store the compound at 4°C, protected from light, to ensure its stability[2]. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized molecule with a defined chemical structure and distinct spectroscopic profile. Its primary significance lies in its role as a key reference standard for impurity analysis in the pharmaceutical manufacturing of Apixaban. Furthermore, its structural motifs—the piperidinone core and the reactive aniline group—present considerable opportunities for its use as a versatile building block in drug discovery programs targeting a range of diseases, from metabolic disorders to cancer. The continued exploration of its derivatives is likely to yield novel therapeutic agents.

References

  • PubChem. This compound | C11H14N2O | CID 11458178. Available from: [Link]

  • Zhang, B., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Available from: [Link]

  • Semantic Scholar. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]

  • ResearchGate. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]

  • Zacconi, F., et al. Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. Available from: [Link]

  • Gschaidmeier, H., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5081. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Manimaran, A., & Ramalingan, C. (2015). Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of Saudi Chemical Society, 19(5), 539-548. Available from: [Link]

  • Anitha, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Anitha, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]

  • Richardson, K. S., et al. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2052-2060. Available from: [Link]

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 920-925. Available from: [Link]

  • Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. Available from: [Link]

  • Smith, G., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 40(9), 789-793. Available from: [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

  • Wan, A., et al. (2015). Comparison of the Crystal Structures of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 10), 1132-1135. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-aminophenyl)piperidin-2-one, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, chemists, and professionals in the field of drug development. It delves into the scientific principles, experimental protocols, and comparative analysis of the most relevant synthetic strategies. The guide emphasizes not only the procedural steps but also the underlying chemical logic and mechanistic insights to facilitate a deeper understanding and practical application of these methods.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperidin-2-one (a cyclic amide or lactam) core attached to a p-aminophenyl group, makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. The piperidin-4-one moiety, a close structural relative, is a well-established pharmacophore in numerous approved drugs, known for its role in modulating interactions with biological targets.[1] The presence of the primary aromatic amine in this compound provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This compound is a key intermediate in the synthesis of apixaban, a potent and selective inhibitor of Factor Xa, which is widely used as an anticoagulant.[2]

This guide will explore the most common and effective methods for the synthesis of this important intermediate, with a focus on providing practical, field-proven insights for its preparation in a laboratory setting.

Primary Synthetic Pathway: A Two-Step Approach

The most widely employed and scalable synthesis of this compound involves a two-step sequence:

  • N-Arylation: Formation of the nitro-intermediate, 1-(4-nitrophenyl)piperidin-2-one.

  • Reduction: Conversion of the nitro group to a primary amine to yield the final product.

This approach is favored due to the relatively low cost and availability of the starting materials, as well as the generally high yields and purity achievable.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

The formation of the C-N bond between the piperidin-2-one nitrogen and the nitrophenyl ring is the critical step in this pathway. Several methods can be employed for this N-arylation reaction.

This method involves the reaction of piperidin-2-one with an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene. The strong electron-withdrawing effect of the nitro group activates the aryl ring towards nucleophilic attack by the lactam nitrogen.

Experimental Protocol:

  • To a solution of piperidin-2-one (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of piperidin-2-one.

  • Add 4-chloronitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 1-(4-nitrophenyl)piperidin-2-one.

Causality Behind Experimental Choices:

  • Base: A strong base like NaH is required to deprotonate the weakly acidic N-H of the piperidin-2-one, forming a more potent nucleophile.

  • Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[3] It typically involves the coupling of an amine (or in this case, a lactam) with an aryl halide in the presence of a copper catalyst and a base.[4] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5] Modern protocols have been developed that use catalytic amounts of copper and ligands to facilitate the reaction at lower temperatures.[6]

Experimental Protocol:

  • In a reaction vessel, combine piperidin-2-one (1.2 eq), 4-iodonitrobenzene (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K2CO3, 2.0 eq).

  • Add a high-boiling solvent such as dimethyl sulfoxide (DMSO).

  • Heat the mixture to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate. Purify the product as described previously.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: CuI is a common and effective catalyst. The ligand (e.g., L-proline) accelerates the reaction by forming a soluble copper complex that facilitates the catalytic cycle.

  • Base: An inorganic base like K2CO3 is used to deprotonate the lactam and neutralize the hydrogen halide formed during the reaction.

  • Aryl Halide: Aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.

Step 2: Reduction of 1-(4-Nitrophenyl)piperidin-2-one

The reduction of the aromatic nitro group to a primary amine is a well-established and reliable transformation in organic synthesis. Catalytic hydrogenation is the most common and efficient method.[7][8]

Experimental Protocol:

  • Dissolve 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalyst, typically 5-10% palladium on carbon (Pd/C, 1-5 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (from balloon pressure to 50 psi, depending on the apparatus).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed. The uptake of hydrogen will also cease.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet.

  • Concentrate the filtrate under reduced pressure to obtain this compound, which is often pure enough for subsequent steps or can be further purified by recrystallization.

Alternative Reduction Methods:

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate or ammonium formate with a catalyst such as Raney nickel or Pd/C. This method avoids the need for a pressurized hydrogen gas setup.[2]

  • Metal/Acid Reduction: Classic methods like using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also be effective, although the workup can be more cumbersome.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[9]

  • Hydrogen Source: Hydrogen gas is the most common and cleanest reducing agent.

  • Solvent: Protic solvents like alcohols are excellent for this reaction as they can help to protonate the intermediates in the reduction pathway.

Alternative Synthetic Strategies: Advanced C-N Coupling Reactions

While the two-step pathway is the most common, modern cross-coupling reactions offer direct routes to N-aryl lactams and can be advantageous in certain contexts, particularly for the synthesis of analogs with diverse functionalities.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation.[11][12] This reaction could be envisioned for the synthesis of this compound in two ways:

  • Direct coupling of piperidin-2-one with a protected 4-bromoaniline derivative (e.g., 4-bromo-N-(tert-butoxycarbonyl)aniline).

  • Coupling of a protected piperidin-2-one with 4-bromoaniline.

Conceptual Experimental Protocol (Direct Coupling):

  • In an oven-dried flask under an inert atmosphere, combine 4-bromoaniline (1.0 eq), piperidin-2-one (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C until the starting materials are consumed (monitor by TLC or HPLC).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction and needs to be optimized for each specific substrate combination.[13] Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent beta-hydride elimination.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine/lactam and facilitate the formation of the palladium-amido complex.

Comparative Analysis of Synthesis Pathways

Pathway Advantages Disadvantages Typical Yield Scalability
Two-Step (SNAr + Reduction) - Inexpensive starting materials- Well-established and reliable reactions- High yields and purity- Two separate reaction steps- SNAr may require harsh conditions>80% (overall)Excellent
Two-Step (Ullmann + Reduction) - Good for less activated aryl halides- Requires a copper catalyst- Can require high temperatures- Potential for metal contamination70-90% (overall)Good
Buchwald-Hartwig Amination - Broad substrate scope- Milder reaction conditions- High functional group tolerance- Expensive catalysts and ligands- Requires inert atmosphere- Potential for metal contamination60-95%Moderate to Good

Visualizing the Synthesis

Diagram 1: Two-Step Synthesis of this compound

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction Piperidin-2-one Piperidin-2-one 1-(4-Nitrophenyl)piperidin-2-one 1-(4-Nitrophenyl)piperidin-2-one Piperidin-2-one->1-(4-Nitrophenyl)piperidin-2-one Base, Solvent, Heat (SNA_r or Ullmann) 4-Nitro-aryl-X 4-Nitro-aryl-X (X = Cl, I) 4-Nitro-aryl-X->1-(4-Nitrophenyl)piperidin-2-one Nitro_Intermediate 1-(4-Nitrophenyl)piperidin-2-one Final_Product This compound Nitro_Intermediate->Final_Product H2, Pd/C or other reducing agents

Caption: Overview of the two-step synthesis pathway.

Diagram 2: Buchwald-Hartwig Amination Pathway

G Piperidin-2-one Piperidin-2-one Catalyst_System Pd Catalyst Phosphine Ligand Base, Toluene, Heat Piperidin-2-one->Catalyst_System 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Catalyst_System Final_Product This compound Catalyst_System->Final_Product

Caption: Direct synthesis via Buchwald-Hartwig amination.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with proper grounding.

  • Aryl Halides and Nitro Compounds: These are often toxic and should be handled with care in a fume hood.

Conclusion

The synthesis of this compound is a critical process in the production of important pharmaceutical compounds. The two-step pathway, involving N-arylation to form a nitro-intermediate followed by reduction, remains the most practical and scalable approach for industrial applications. However, modern C-N coupling reactions like the Buchwald-Hartwig amination provide valuable alternatives, especially for the rapid synthesis of analogs in a research and development setting. A thorough understanding of the principles and experimental nuances of each method, as outlined in this guide, is essential for any scientist working on the synthesis of this and related molecules.

References

  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). The hydrogenation of nitrobenzene to aniline : a new mechanism. Retrieved from [Link]

  • Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • University of Pennsylvania. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

Sources

Mechanism of action of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Aminophenyl)piperidin-2-one

Abstract

This compound is a synthetic heterocyclic compound featuring a phenylpiperidine core, a structure associated with a wide array of pharmacologically active agents. While public domain literature specifically detailing the mechanism of action for this precise molecule is limited—it has been identified as an impurity related to the Factor Xa inhibitor Apixaban[1]—its structural motifs suggest several plausible and compelling biological targets. This guide synthesizes information from related chemical classes to propose potential mechanisms of action and outlines a comprehensive, multi-tiered experimental strategy to rigorously elucidate its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Part 1: Compound Profile and Structural Analysis

This compound (CAS: 438056-68-9) is a molecule possessing two key pharmacophoric features: the phenylpiperidine scaffold and a lactam (cyclic amide) within the piperidine ring.

  • Phenylpiperidine Core: This moiety is famously present in a vast range of therapeutics targeting the central nervous system (CNS).[2] Depending on substitutions, derivatives can exhibit potent activity as opioid receptor agonists (e.g., fentanyl), monoamine reuptake inhibitors (e.g., paroxetine), or NMDA receptor antagonists.[2][3]

  • Piperidin-2-one (δ-Valerolactam) Ring: The lactam structure introduces polarity and potential hydrogen bonding capabilities. The broader piperidinone class has been investigated for diverse pharmacological activities, including anticancer and antimicrobial properties.[4][5]

The combination of the electron-donating 4-amino group on the phenyl ring with the piperidinone structure creates a unique electronic and conformational profile. This profile warrants a systematic investigation into several high-probability target families.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OPubChem[1]
Molecular Weight 190.24 g/mol PubChem[1]
CAS Number 438056-68-9Sigma-Aldrich
Known Synonyms Apixaban Impurity 77, 1-(p-aminophenyl)-2-piperidinonePubChem[1]

Part 2: Hypothesized Mechanisms of Action

Based on an analysis of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

  • Kinase Inhibition: The 1-(4-aminophenyl)piperidine scaffold is a known building block for potent kinase inhibitors.[6] Specifically, derivatives have shown utility in developing inhibitors of Protein Kinase B (Akt), a critical node in cellular signaling pathways related to cell survival and proliferation. The 4-amino group can serve as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of a kinase.

  • Nuclear Receptor Modulation: A recent study on 1-(4-aminophenylacetyl)piperidine derivatives—structurally very similar—identified them as partial agonists of the Farnesoid X receptor (FXR).[7] FXR is a key regulator of bile acid and lipid metabolism, making it a target for metabolic diseases.[7] This suggests the compound could function as a modulator of nuclear receptors.

  • Central Nervous System (CNS) Receptor Interaction: Given the prevalence of the phenylpiperidine core in CNS-active drugs, interaction with opioid, NMDA, or serotonin receptors is a strong possibility.[2][8] Many such compounds modulate ascending pain pathways or synaptic plasticity.[9]

  • Antimicrobial/Antifungal Activity: Certain 4-aminopiperidine derivatives are known to possess antifungal properties by inhibiting ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity.[10] This represents a potential non-mammalian target mechanism.

Part 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a phased approach is required. This workflow is designed to be self-validating, with each stage providing the rationale for proceeding to the next.

Workflow Overview Diagram

MOA_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Target Validation & Biochemical Analysis cluster_2 Phase 3: Cellular & Pathway Analysis cluster_3 Phase 4: In Vivo Confirmation A Compound Synthesis & QC B Broad Target Screening (e.g., Eurofins SafetyScreen44™) A->B Purity >98% C Hit Confirmation (Dose-Response Assays) B->C Identifies Preliminary 'Hits' D Binding Affinity & Kinetics (SPR or ITC) C->D Confirms Target E Biochemical Functional Assays (e.g., Kinase Activity, Receptor Agonism) D->E Quantifies Interaction F Target Engagement Assays (e.g., CETSA) E->F Validated Target G Downstream Signaling Analysis (Western Blot, qPCR, Reporter Assays) F->G Confirms Cellular Target H Cellular Phenotypic Assays (Proliferation, Apoptosis, etc.) G->H Links Target to Function I Pharmacokinetic Profiling (ADME/Tox) H->I Promising Cellular Profile J Animal Model of Disease (Target-Relevant Model) I->J Establishes Dosing

Caption: A four-phase experimental workflow for elucidating the mechanism of action.

Phase 1: Broad Target Screening

Rationale: The primary objective is to efficiently narrow the field of potential targets from hundreds to a select few without initial bias. A broad binding panel is the most effective method.

Protocol: Radioligand Binding Assay Panel (SafetyScreen44™ or similar)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions as required by the screening service.

  • Assay Execution: Submit the compound for screening against a panel of at least 44 common CNS receptors, ion channels, and transporters. The compound is typically tested at a single high concentration (e.g., 10 µM).

  • Data Analysis: The primary output is the percent inhibition of radioligand binding for each target.

  • Causality Check: A "hit" is typically defined as >50% inhibition. This result does not confirm a mechanism but provides a strong, data-driven rationale for focusing subsequent efforts on the identified targets.

Phase 2: Target Validation and Biochemical Characterization

Rationale: This phase confirms the hits from Phase 1 and quantifies the molecular interaction. It is critical to move from a single-point screening result to a robust, quantitative measure of affinity and function.

Protocol 1: Dose-Response Affinity Determination

  • Assay Setup: For each "hit" target, set up a competitive binding assay using the same radioligand and membrane preparation as in the screening panel.

  • Compound Titration: Create a 10-point, 3-fold serial dilution of this compound, starting from 30 µM down to the low nanomolar range.

  • Incubation & Detection: Incubate the membranes, radioligand, and test compound until equilibrium is reached. Measure bound radioactivity using a scintillation counter.

  • Data Analysis: Plot percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration for 50% inhibition) and subsequently calculate the Ki (inhibitory constant).

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: To understand not just if the compound binds, but how it binds—its association (k_on) and dissociation (k_off) rates. This provides deeper insight into the drug-target interaction.

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip.

  • Analyte Injection: Inject increasing concentrations of this compound across the chip surface.

  • Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and the equilibrium dissociation constant (K_D).

ParameterDescriptionImportance
Ki Inhibitory ConstantMeasure of binding affinity from competitive assays.
K_D Dissociation ConstantDirect measure of affinity (k_off / k_on). Lower K_D = higher affinity.
k_on Association RateRate at which the compound binds to the target.
k_off Dissociation RateRate at which the compound unbinds. A slow k_off can lead to prolonged target engagement.
Phase 3: Cellular Pathway Analysis

Rationale: A compound can bind a target biochemically but have no effect in a living cell due to poor permeability or other factors. This phase confirms the compound engages its target in a cellular context and modulates downstream signaling.

Protocol: Western Blot for Akt Pathway Modulation (Kinase Hypothesis)

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., PC-3 prostate cancer cells, which have a constitutively active Akt pathway). Treat cells with varying concentrations of this compound for a set time (e.g., 2 hours).

  • Lysate Preparation: Lyse the cells to extract total protein and determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt. Use a species-appropriate HRP-conjugated secondary antibody.

  • Detection & Analysis: Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity and normalize the p-Akt signal to the total Akt signal to determine the effect on pathway activation.

Signaling Pathway Diagram (Hypothetical Akt Inhibition)

Akt_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTOR mTORC1 Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Inhibitor This compound Inhibitor->Akt Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

  • Title: Phenylpiperidines Source: Wikipedia URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician URL: [Link]

  • Title: this compound | C11H14N2O | CID 11458178 Source: PubChem URL: [Link]

  • Title: Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? Source: Medznat.ru URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: PubMed URL: [Link]

  • Title: Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis Source: PubMed URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1-(4-Aminophenyl)piperidin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Within this vast chemical space, the 1-(4-aminophenyl)piperidin-2-one nucleus presents a compelling template for the design of novel bioactive agents. Its unique combination of a lactam function, a flexible piperidine ring, and an aniline moiety offers multiple points for chemical modification, enabling the exploration of diverse biological targets. This technical guide synthesizes the current understanding and future potential of this chemical series, drawing upon established principles from related piperidine and piperidinone derivatives. We will delve into the prospective anticancer, anti-inflammatory, and antimicrobial activities of these compounds, elucidating potential mechanisms of action and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile chemical scaffold.

Introduction: The this compound Core

The this compound scaffold (Figure 1) is a synthetically accessible and functionally rich molecule. The anilino nitrogen provides a vector for substitution, allowing for the introduction of various functionalities to modulate pharmacokinetic and pharmacodynamic properties. The lactam carbonyl can engage in hydrogen bonding interactions within biological targets, while the piperidine ring itself can adopt various conformations to optimize binding. The 4-amino group on the phenyl ring is a key functional handle, enabling the synthesis of a wide array of derivatives through acylation, alkylation, or diazotization reactions.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Potential Biological Activities and Mechanisms of Action

While dedicated studies on the biological activities of this compound are emerging, extensive research on structurally related piperidine and piperidinone derivatives provides a strong foundation for predicting its therapeutic potential.

Anticancer Activity

Piperidine-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2][3]

2.1.1. Proposed Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

Derivatives of the this compound core are hypothesized to exert anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase or farnesyltransferase.[4][5] Inhibition of these enzymes can lead to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[2][4] The aminophenyl group can be derivatized to mimic the binding motifs of endogenous ligands for various kinases, potentially leading to the inhibition of signaling pathways crucial for cancer progression, such as the PI3K/Akt pathway.[2][6]

2.1.2. Structure-Activity Relationship (SAR) Insights

Based on related series, it is anticipated that substitutions on the 4-amino group of the phenyl ring will be critical for anticancer potency. The introduction of moieties capable of forming strong interactions with the active sites of target enzymes is a key strategy. For instance, incorporating heterocyclic rings or substituted benzyl groups could enhance binding affinity and selectivity.[4]

anticancer_mechanism cluster_cell Cancer Cell Derivative This compound Derivative Enzyme Target Enzyme (e.g., Thymidylate Synthase) Derivative->Enzyme Inhibition Signaling PI3K/Akt Pathway Derivative->Signaling Inhibition CellCycle Cell Cycle Arrest (S-Phase) Enzyme->CellCycle Signaling->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 2. Proposed anticancer mechanism of action.
Anti-inflammatory and Analgesic Activity

The piperidine scaffold is a common feature in many anti-inflammatory and analgesic drugs.[7][8][9]

2.2.1. Proposed Mechanism of Action: Modulation of Inflammatory Mediators

Derivatives of this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This could be achieved through the modulation of inflammatory signaling pathways. The analgesic properties are likely linked to the blockade of pain signaling pathways, potentially through interaction with opioid or other receptors involved in nociception.

2.2.2. Structure-Activity Relationship (SAR) Insights

For anti-inflammatory and analgesic activities, modifications of the 4-amino group to include aromatic or heteroaromatic moieties have been shown to be beneficial in related series.[7][9] The nature and position of substituents on these appended rings can significantly influence potency.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown promise in this area.[10][11][12]

2.3.1. Proposed Mechanism of Action: Disruption of Cell Wall/Membrane Integrity

The antifungal activity of related 4-aminopiperidines has been attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12] This leads to increased membrane permeability and ultimately cell death. A similar mechanism could be envisaged for derivatives of this compound. The antibacterial mechanism may involve the disruption of the bacterial cell wall or the inhibition of essential enzymes.

2.3.2. Structure-Activity Relationship (SAR) Insights

In the context of antifungal activity, the introduction of a long alkyl chain on the 4-amino group has been shown to be effective in related 4-aminopiperidines.[12] For antibacterial activity, the overall lipophilicity and the presence of specific functional groups that can interact with bacterial targets are important considerations.

Experimental Protocols for Biological Evaluation

To investigate the biological activities of novel this compound derivatives, a series of well-established in vitro and in vivo assays can be employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[3]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Figure 3. MTT assay workflow for cytotoxicity assessment.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.[9][13]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally. A positive control (e.g., indomethacin) and a vehicle control group should be included.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

CompoundR-group on 4-aminoIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
1a -H>100>100
1b -COCH355.268.4
1c -SO2Ph25.832.1
1d -CH2-(4-Cl-Ph)12.515.9
Doxorubicin (Positive Control)0.81.2

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The synthetic tractability of this core structure allows for the creation of diverse chemical libraries for screening against various diseases. Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to establish clear structure-activity relationships for anticancer, anti-inflammatory, and antimicrobial activities. Mechanistic studies will be crucial to identify the molecular targets and signaling pathways modulated by the most potent compounds. The insights gained from such studies will pave the way for the rational design and optimization of lead compounds with improved efficacy and safety profiles, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A comprehensive list of references will be compiled and provided upon the completion of dedicated experimental studies on this compound and its derivatives. The citations within this guide refer to studies on structurally related compounds that provide the scientific basis for the proposed activities and methodologies.

Sources

Spectroscopic data (NMR, IR, MS) for 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Aminophenyl)piperidin-2-one

For professionals engaged in pharmaceutical research, medicinal chemistry, and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This compound, a molecule incorporating both a lactam and an aromatic amine moiety, serves as a valuable scaffold in medicinal chemistry. This guide provides a comprehensive analysis of its core spectroscopic data, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As a senior application scientist, this document moves beyond mere data presentation, delving into the causality behind spectral features and the logic of experimental design to ensure a self-validating analytical approach.

Molecular Structure and Analytical Overview

This compound possesses a distinct architecture, featuring a six-membered piperidone ring (a cyclic amide or lactam) attached via its nitrogen atom to a p-substituted aniline ring. This combination of a saturated heterocycle and an aromatic system gives rise to a unique and interpretable spectroscopic fingerprint. Its molecular formula is C₁₁H₁₄N₂O, with a monoisotopic mass of 190.11 Da and a molecular weight of 190.24 g/mol .[1][2] The structural analysis relies on the synergistic interpretation of data from multiple spectroscopic techniques, each providing complementary information.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with proper sample preparation and selection of acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) transfer Transfer to 5mm NMR tube dissolve->transfer tune_probe Tune and match probe shim Shim magnet for homogeneity tune_probe->shim acquire_1h Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) shim->acquire_1h acquire_13c Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) acquire_1h->acquire_13c ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) & Peak Picking baseline->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Protocol:

  • Solvent Choice: DMSO-d₆ is often preferred for compounds with amine and amide protons as it minimizes the rate of proton exchange, resulting in sharper N-H signals compared to protic solvents. CDCl₃ is a common alternative for general organic compounds.

  • Shimming: This process corrects for magnetic field inhomogeneities, which is critical for achieving high-resolution spectra with sharp lines, enabling accurate measurement of chemical shifts and coupling constants.[3]

  • Proton Decoupling (¹³C): In ¹³C NMR, broadband proton decoupling is used to irradiate all proton frequencies simultaneously. This collapses the C-H coupling, simplifying the spectrum to single lines for each unique carbon and significantly enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum is characterized by distinct regions for aromatic, aliphatic (piperidone), and amine protons. The chemical shifts are influenced by the electronic effects of the substituents.[4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-3', H-5' (Aromatic)~ 6.6 - 6.8Doublet (d)2HOrtho to -NH₂ group, shielded.
H-2', H-6' (Aromatic)~ 7.0 - 7.2Doublet (d)2HMeta to -NH₂ group, less shielded.
-NH₂ (Amine)~ 5.0Broad Singlet2HChemical shift is concentration and solvent dependent. Disappears on D₂O exchange.[5]
H-6 (Piperidone)~ 3.5 - 3.7Triplet (t)2HAdjacent to ring nitrogen, deshielded.
H-3 (Piperidone)~ 2.4 - 2.6Triplet (t)2HAdjacent to carbonyl group (α-position), deshielded.
H-4, H-5 (Piperidone)~ 1.8 - 2.0Multiplet (m)4HAliphatic protons in the middle of the ring.

Expert Insights:

  • Aromatic Region: The 1,4-disubstituted phenyl ring is expected to produce a characteristic AA'BB' system, which often simplifies to two distinct doublets if the electronic effects of the two substituents are significantly different.[6] The electron-donating amino group strongly shields the ortho protons (H-3', H-5'), shifting them upfield, while the electron-withdrawing effect of the lactam nitrogen deshields the meta protons (H-2', H-6').

  • Piperidone Region: The protons on C6 are deshielded by the adjacent nitrogen atom. The protons on C3 are deshielded due to their alpha position relative to the electron-withdrawing carbonyl group. Protons on C4 and C5 are in a more standard aliphatic environment and appear further upfield.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2 (C=O)~ 170Carbonyl carbon, most deshielded.
C-4' (Aromatic)~ 145 - 148Carbon attached to the amino group.
C-1' (Aromatic)~ 130 - 133Carbon attached to the piperidone nitrogen.
C-2', C-6' (Aromatic)~ 122 - 125Aromatic CH.
C-3', C-5' (Aromatic)~ 114 - 116Aromatic CH, shielded by NH₂ group.
C-6 (Piperidone)~ 50 - 53Carbon adjacent to ring nitrogen.
C-3 (Piperidone)~ 32 - 35Carbon adjacent to carbonyl group.
C-5 (Piperidone)~ 22 - 25Aliphatic carbon.
C-4 (Piperidone)~ 20 - 23Aliphatic carbon.

Expert Insights:

  • The chemical shift of carbons directly attached to nitrogen typically appears in the 10-65 ppm range.[5] For C6, this value is significantly higher due to the deshielding effect of being part of an amide-like structure.

  • The carbonyl carbon (C-2) of a lactam is highly deshielded and appears far downfield, typically >170 ppm, which is a key diagnostic peak.[7]

  • In the aromatic region, the carbons attached to heteroatoms (C-1' and C-4') are quaternary and their shifts are strongly influenced by the substituent effects. The chemical shifts of other aromatic carbons follow predictable patterns based on shielding and deshielding effects.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

G clean Clean ATR Crystal (e.g., with isopropanol) background Acquire Background Spectrum (clean crystal, no sample) clean->background apply_sample Apply small amount of solid sample onto the crystal background->apply_sample acquire_sample Acquire Sample Spectrum (typically 16-32 scans) apply_sample->acquire_sample process Process Data (ATR & baseline correction) acquire_sample->process

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

IR Spectral Data Interpretation

The IR spectrum of this compound will be dominated by absorptions from the amine, amide, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupNotes
3450 - 3300N-H StretchPrimary Aromatic Amine (-NH₂)Two distinct, sharp bands for asymmetric and symmetric stretching.[9][10]
3100 - 3000C-H StretchAromatic (=C-H)Typically weaker than aliphatic C-H stretches.[11]
2950 - 2850C-H StretchAliphatic (-CH₂)From the piperidone ring.
~ 1660C=O StretchTertiary Amide (Lactam)Strong, sharp absorption. A key diagnostic peak for the piperidone ring.[12]
1620 - 1580N-H BendPrimary Amine (-NH₂)Scissoring vibration.[9]
1600, 1500C=C StretchAromatic RingTwo to three bands of variable intensity.
1350 - 1250C-N StretchAromatic AmineStrong absorption.[5]

Expert Insights:

  • Distinguishing Features: The most informative region is from 4000 to 1500 cm⁻¹. The presence of two sharp peaks around 3400 cm⁻¹ is a definitive indicator of a primary amine. This, combined with a very strong carbonyl absorption around 1660 cm⁻¹, confirms the presence of both key functional groups.

  • Lactam Carbonyl: The C=O stretch of a six-membered lactam (δ-valerolactam) typically appears around 1660 cm⁻¹. Ring strain can shift this frequency, but for a six-membered ring, it is in the normal range for amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed, typically under Electron Ionization (EI), offers valuable clues about the molecule's structure.

MS Fragmentation Analysis

The molecular ion (M⁺˙) of this compound has an expected mass-to-charge ratio (m/z) of 190. As it contains two nitrogen atoms, its molecular weight is even, consistent with the Nitrogen Rule.[13]

G M [C11H14N2O]⁺˙ m/z = 190 (Molecular Ion) F1 [C6H5NH2]⁺˙ m/z = 93 (Aniline radical cation) M->F1 - C5H9NO F2 [C5H8NO]⁺ m/z = 98 M->F2 - C6H5N F3 [C5H9N]⁺˙ m/z = 83 F2->F3 - CO F4 [C4H5O]⁺ m/z = 69 F3->F4 - NH2

Caption: Plausible EI fragmentation pathways for this compound.

Table 4: Predicted Major Fragment Ions in EI-MS

m/zProposed FragmentPlausible Origin
190[C₁₁H₁₄N₂O]⁺˙Molecular Ion (M⁺˙)
161[M - CHO]⁺Loss of formyl radical from the piperidone ring
133[M - C₃H₅O]⁺Cleavage within the piperidone ring
93[C₆H₅NH₂]⁺˙Cleavage of the N-aryl bond, forming aniline radical cation
98[C₅H₈NO]⁺Cleavage of the N-aryl bond, piperidone fragment retains charge
83[C₅H₉N]⁺˙Loss of CO from the m/z 98 fragment

Expert Insights:

  • α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen.[14] In this molecule, the most likely fragmentation is the cleavage of the bond between the piperidone nitrogen and the phenyl ring.

  • Charge Retention: Following the N-aryl bond cleavage, the positive charge can be retained on either the aromatic fragment (m/z 93) or the piperidone fragment (m/z 98). According to Stevenson's rule, the fragment with the lower ionization energy is more likely to retain the charge. The aniline fragment is highly stabilized by resonance, making m/z 93 a probable and diagnostically significant peak.

  • Lactam Fragmentation: The piperidone ring can undergo characteristic fragmentation, such as the loss of a CO molecule (28 Da), often following an initial cleavage.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine and lactam functional groups, and mass spectrometry validates the molecular weight while revealing plausible structural connections through fragmentation analysis. The combination of a strong lactam C=O stretch (~1660 cm⁻¹) in the IR, two aromatic doublets in the ¹H NMR, a molecular ion at m/z 190, and a significant fragment at m/z 93 in the mass spectrum provides a robust and self-validating "spectroscopic fingerprint" for this compound. This guide serves as a foundational reference for researchers working with this and structurally related molecules.

References

  • Preprints.org. (n.d.). Synthesis of the pyrene derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8. Retrieved from [Link]

  • Contreras, R. H., & Turi, L. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 18(7), 7854-7871. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • National Institutes of Health. (2021). Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach. Molecules, 26(11), 3329. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2006, August). FTIR study of five complex ?-lactam molecules. Retrieved from [Link]

  • International Journal of Advanced Research. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

  • AIST. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2022, November 17). Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • ResearchGate. (2018, February). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wiley Online Library. (1986, April). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed. (2023, September). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2013). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from [Link]

  • Florida International University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Rowan University. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H14N2O). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

1-(4-Aminophenyl)piperidin-2-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Aminophenyl)piperidin-2-one

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of this compound. This molecule is a significant heterocyclic building block and, most notably, a known process impurity and key intermediate in the synthesis of the anticoagulant drug, Apixaban.

Core Chemical Identity & Physicochemical Properties

This compound is a substituted piperidinone, a class of compounds recognized for its versatile role as a pharmacophore in medicinal chemistry.[1] Its structure, featuring a lactam within a six-membered ring attached to an aniline moiety, provides a unique scaffold for further chemical modification.

Chemical Identifiers

A clear identification of this compound is critical for regulatory and research purposes. The primary identifiers are summarized below.

IdentifierValueSource
CAS Number 438056-68-9[2][3][4][5]
IUPAC Name This compound[6]
Molecular Formula C₁₁H₁₄N₂O[2][6]
Molecular Weight 190.24 g/mol [2][6]
InChIKey XWDUBOSLSYWJTR-UHFFFAOYSA-N[6]
Canonical SMILES C1CCN(C(=O)C1)C2=CC=C(C=C2)N[6]
Common Synonyms

In literature and commercial listings, this compound may be referred to by several names:

  • 1-(4-Amino-phenyl)-piperidin-2-one[2][5]

  • 1-(p-aminophenyl)-2-piperidinone[6]

  • 2-Piperidinone, 1-(4-aminophenyl)-[6]

  • Apixaban Impurity 77[6]

  • Apixaban Impurity 68[7]

Physicochemical & Computed Properties

These properties are essential for predicting the compound's behavior in various solvents and biological systems, aiding in the design of purification protocols and analytical methods.

PropertyValueSource
Physical Form Solid
Density 1.185 g/cm³ (Predicted)[8]
Topological Polar Surface Area (TPSA) 46.33 Ų[2]
LogP (Octanol-Water Partition Coeff.) 1.7857 (Predicted)[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Synthesis and Purification

While various synthetic routes to piperidinone derivatives exist, a common and logical approach for this compound involves a two-step process: an initial N-arylation followed by a nitro group reduction. This strategy is often preferred because the electron-withdrawing nature of the nitro group facilitates the initial nucleophilic aromatic substitution or coupling reaction, and its reduction to the amine is a well-established, high-yielding transformation.

Proposed Synthetic Workflow

The diagram below outlines a plausible and efficient pathway for the laboratory-scale synthesis of the title compound.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Group Reduction A 1-Chloro-4-nitrobenzene C 1-(4-Nitrophenyl)piperidin-2-one A->C B Piperidin-2-one (δ-Valerolactam) B->C D 1-(4-Nitrophenyl)piperidin-2-one reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat E This compound (Target) D->E reagents2 Reducing Agent (e.g., SnCl₂·2H₂O / HCl) or H₂, Pd/C

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should perform their own optimization based on available equipment and safety protocols.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-2-one (1.0 eq.), 1-chloro-4-nitrobenzene (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to piperidin-2-one.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material indicates reaction completion (typically 12-24 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. A yellow precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate, 1-(4-nitrophenyl)piperidin-2-one.

Step 2: Synthesis of this compound

  • Reagent Preparation: In a round-bottom flask, suspend the crude 1-(4-nitrophenyl)piperidin-2-one (1.0 eq.) in ethanol or ethyl acetate.

  • Reduction (Method A - SnCl₂): Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the suspension. Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.

  • Reduction (Method B - Catalytic Hydrogenation): Alternatively, dissolve the nitro-intermediate in ethanol and add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or Parr shaker) at room temperature until the reaction is complete.

  • Workup (Method A): Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is >8. This will precipitate tin salts.

  • Workup (Method B): Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Extraction: Extract the product from the aqueous mixture (from Method A) or the filtrate (from Method B) with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show a characteristic AA'BB' splitting pattern for the four protons on the para-substituted benzene ring. Two distinct multiplets should appear for the aromatic protons. Additionally, three multiplets corresponding to the piperidinone ring protons (-CH₂-CH₂-CH₂-) will be observed in the aliphatic region. A broad singlet corresponding to the amine (-NH₂) protons will also be present, which is exchangeable with D₂O.

    • ¹³C NMR: The carbon spectrum should display nine distinct signals: four for the aromatic carbons (two of which will have higher intensity due to symmetry), four for the aliphatic carbons of the piperidinone ring, and one for the carbonyl carbon (C=O) at a characteristic downfield shift (~170 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.12.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a strong C=O (amide) stretching band (~1650 cm⁻¹).

Role in Pharmaceutical Development & Medicinal Chemistry

The primary significance of this compound in the pharmaceutical industry is its role as a key starting material and potential process impurity in the manufacturing of Apixaban.[6][7]

Intermediate in Apixaban Synthesis

Apixaban is a direct factor Xa inhibitor used for the prevention of blood clots. The synthesis of Apixaban involves coupling a pyrazole-containing moiety with a substituted aminophenyl-piperidinone core. This compound serves as this core structure.

G A This compound C Amide Bond Formation A->C B Apixaban Side Chain (Activated Carboxylic Acid) B->C D Apixaban C->D Final Synthetic Steps

Caption: Role as a core intermediate in Apixaban synthesis.

Understanding the purity and reactivity of this intermediate is crucial for controlling the quality and yield of the final Active Pharmaceutical Ingredient (API). Regulatory bodies require strict monitoring of such impurities.

Broader Pharmacological Context

The piperidine and piperidinone scaffolds are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to act as versatile templates for drug design.[9] Derivatives of piperidin-4-ones, a closely related structural class, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-HIV properties.[1][10] While this compound itself is not marketed as a therapeutic, its structural motifs are of significant interest to drug discovery programs.

Safety and Handling

Based on available data, this compound is considered a hazardous chemical. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

GHS Hazard Classification
Hazard CodeStatementClass
H302 Harmful if swallowedAcute toxicity, oral [Warning]
H312 Harmful in contact with skinAcute toxicity, dermal [Warning]
H315 Causes skin irritationSkin corrosion/irritation [Warning]
H319 Causes serious eye irritationSerious eye damage/eye irritation [Warning]
H332 Harmful if inhaledAcute toxicity, inhalation [Warning]
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure [Warning]
Source: PubChem[6]
Recommended Handling Procedures
  • Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

References

  • PubChem. This compound | C11H14N2O | CID 11458178. [Link]

  • Pharmaffiliates. This compound | CAS 438056-68-9. [Link]

  • Goel, K. K., Gajbhiye, A., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). [Link]

  • Ivanenkov, Y. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6246. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

Sources

A Comprehensive Guide to the Preclinical Pharmacokinetic and ADME Profiling of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the overall pharmacokinetic profile of the novel chemical entity, 1-(4-Aminophenyl)piperidin-2-one. In the absence of published empirical data for this specific molecule, this document outlines a strategic, industry-standard workflow designed to thoroughly characterize its potential as a drug candidate. By integrating in silico predictions, robust in vitro assays, and definitive in vivo studies, this guide serves as a roadmap for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation, culminating in a data package suitable for informed decision-making in a drug discovery pipeline.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising drug candidates fail in later stages of development due to suboptimal pharmacokinetic (PK) properties.[1][2] Therefore, a thorough characterization of a compound's ADME profile is a cornerstone of preclinical evaluation, bridging the gap between molecular design and in vivo efficacy.[1] This guide focuses on this compound, a compound featuring a piperidinone core and an aminophenyl moiety.[3] These structural features suggest potential for biological activity but also present specific questions regarding its metabolic stability, permeability, and overall disposition in a biological system.[3][4]

This document outlines a logical progression of studies, from fundamental physicochemical characterization to complex in vivo pharmacokinetic assessments. The goal is to build a comprehensive profile that enables the prediction of human pharmacokinetics and informs potential lead optimization efforts.

Physicochemical Characterization: The Foundation of Pharmacokinetics

Understanding the fundamental physical and chemical properties of this compound is the first and most critical step, as these properties heavily influence its ADME profile.

Core Physicochemical Properties

The following parameters must be experimentally determined to provide a baseline for interpreting subsequent ADME data.

ParameterIUPAC NameChemical FormulaMolecular Weight
Value This compoundC₁₁H₁₄N₂O190.24 g/mol
Source [5][5][5]
ParameterPredicted LogPPredicted TPSApKa
Value 1.785746.33 ŲTo be determined
Source [6][6]N/A
Experimental Protocols for Physicochemical Characterization

2.2.1 Aqueous Solubility Determination

  • Rationale: Solubility is a primary determinant of oral absorption. Poor aqueous solubility can lead to low bioavailability. Both kinetic and thermodynamic solubility should be assessed to understand its dissolution behavior under different conditions.[7]

  • Protocol (Thermodynamic Solubility):

    • An excess amount of this compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • The suspension is shaken in a sealed vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the resulting supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

2.2.2 Lipophilicity (LogD) Measurement

  • Rationale: The distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a compound's ability to partition between aqueous and lipid environments, affecting its membrane permeability, plasma protein binding, and volume of distribution.

  • Protocol (Shake-Flask Method):

    • A solution of this compound of known concentration is prepared in PBS at pH 7.4.

    • An equal volume of n-octanol is added to the aqueous solution.

    • The mixture is vortexed vigorously to facilitate partitioning and then centrifuged to separate the two phases.

    • The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC-UV or LC-MS/MS.

    • LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro ADME Profiling: Mechanistic Insights

In vitro assays are pivotal in early drug discovery for identifying potential liabilities and guiding compound optimization before committing to resource-intensive in vivo studies.[7][8]

Absorption

3.1.1 Permeability Assessment

  • Rationale: A compound's ability to cross the intestinal epithelium is critical for oral absorption. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[2]

  • Protocol (Caco-2 Permeability Assay):

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal barrier.

    • The integrity of the monolayer is confirmed using a marker compound (e.g., Lucifer Yellow) or by measuring Transepithelial Electrical Resistance (TEER).

    • This compound is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points.

    • The experiment is reversed (B-to-A) to determine the efflux ratio (ER). An ER significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Apparent permeability (Papp) is calculated. High Papp values generally correlate with good oral absorption.

G cluster_absorption Permeability Workflow (Caco-2) seed Seed Caco-2 cells on Transwell plate culture Culture for 21 days to form monolayer seed->culture integrity Confirm monolayer integrity (TEER / Lucifer Yellow) culture->integrity add_compound Add Compound to Apical (A) side integrity->add_compound reverse Perform B -> A transport integrity->reverse sample Sample from Basolateral (B) side over time add_compound->sample calculate Calculate Papp and Efflux Ratio sample->calculate reverse->calculate

Caption: Caco-2 permeability experimental workflow.

Distribution

3.2.1 Plasma Protein Binding (PPB)

  • Rationale: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and affect clearance. Rapid Equilibrium Dialysis (RED) is a common and reliable method.[7]

  • Protocol (Rapid Equilibrium Dialysis):

    • A RED device, which has two chambers separated by a semi-permeable membrane, is used.

    • Plasma (human and relevant preclinical species) is added to one chamber, and buffer is added to the other.

    • This compound is added to the plasma chamber.

    • The device is incubated with shaking until equilibrium is reached (typically 4-6 hours).

    • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

3.2.2 Blood-to-Plasma Ratio

  • Rationale: This parameter indicates whether the compound preferentially partitions into red blood cells. A ratio significantly different from 1 can affect the interpretation of pharmacokinetic data based solely on plasma concentrations.

  • Protocol:

    • Fresh whole blood is spiked with this compound and incubated.

    • A portion of the blood is centrifuged to separate the plasma.

    • The concentration of the compound is measured in both the whole blood and the separated plasma.

    • The ratio is calculated as C(blood) / C(plasma).

Metabolism

3.3.1 Metabolic Stability Assessment

  • Rationale: The rate of metabolism by liver enzymes is a major determinant of a drug's half-life and oral bioavailability. Liver microsomes (containing Phase I CYP450 enzymes) and hepatocytes (containing both Phase I and Phase II enzymes) are used to predict hepatic clearance.[2][9]

  • Protocol (Liver Microsomal Stability):

    • This compound is incubated with liver microsomes (human and relevant preclinical species) and the essential cofactor NADPH to initiate metabolic reactions.

    • A parallel incubation without NADPH serves as a negative control.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3.3.2 Cytochrome P450 (CYP) Reaction Phenotyping

  • Rationale: Identifying the specific CYP isozymes responsible for metabolism is crucial for predicting potential drug-drug interactions (DDIs).[7] The aminophenyl group could be susceptible to oxidation.

  • Protocol:

    • The compound is incubated with a panel of recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • The disappearance of the parent compound is monitored. The enzymes that show the highest rate of metabolism are identified as the primary contributors.

    • Alternatively, incubations with human liver microsomes can be performed in the presence of specific chemical inhibitors for each major CYP isozyme.

3.3.3 Metabolite Identification

  • Rationale: Characterizing the major metabolites is important for understanding clearance pathways and identifying potentially active or toxic byproducts.

  • Protocol:

    • Incubate the compound at a higher concentration with hepatocytes or liver S9 fraction.

    • Analyze the samples using high-resolution mass spectrometry (HRMS).

    • Identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation, N-acetylation of the amino group).

G cluster_metabolism Metabolic Stability & ID Workflow stability Microsomal/Hepatocyte Stability Assay data Data: t½, CLint stability->data phenotyping CYP Reaction Phenotyping cyp_resp Data: Responsible CYP Isoforms phenotyping->cyp_resp met_id Metabolite Identification (HRMS) met_struct Data: Metabolite Structures met_id->met_struct

Caption: In vitro metabolism assessment workflow.

In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies are essential to understand how the ADME properties integrate within a living system and to determine key PK parameters like bioavailability, clearance, and half-life.[10] Rodent models (e.g., mouse or rat) are typically used for initial PK screening.

Study Design
  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing Groups:

    • Group 1 (Intravenous, IV): 1-2 mg/kg. The IV route provides a direct measure of systemic clearance and volume of distribution.

    • Group 2 (Oral Gavage, PO): 5-10 mg/kg. The PO route is used to assess oral absorption and bioavailability.

  • Formulation: A suitable vehicle must be developed. For a compound with predicted moderate solubility, a solution/suspension using vehicles like saline with DMSO and Tween 80 may be appropriate.[11]

Experimental Protocol
  • Dose Administration: Administer this compound to the respective groups via tail vein injection (IV) or oral gavage (PO).[12]

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[11]

  • Plasma Preparation: Process blood by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.[11]

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[11]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[10]

Key Pharmacokinetic Parameters

The following table presents the key parameters to be determined and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates rate of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the concentration-time curveRepresents total drug exposure
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vdss Volume of distribution at steady-stateIndicates the extent of drug distribution into tissues
Terminal half-lifeThe time required for the plasma concentration to decrease by half
F% Absolute oral bioavailabilityThe fraction of the oral dose that reaches systemic circulation

Data Integration and PBPK Modeling

The final step is to integrate all generated data. Physiologically Based Pharmacokinetic (PBPK) modeling can be employed to bridge the gap between preclinical data and human prediction.[1] By combining in vitro ADME data with physiological parameters, PBPK models can simulate drug disposition in humans, helping to predict human PK profiles and guide first-in-human dose selection.[1]

Conclusion

This guide presents a systematic and robust strategy for the comprehensive pharmacokinetic and ADME characterization of this compound. By following this workflow, from fundamental physicochemical tests to in vivo animal studies, researchers can generate a high-quality data package. This will enable a thorough understanding of the compound's disposition, facilitate the identification of potential liabilities, and provide the critical insights necessary to confidently advance the molecule through the drug discovery and development process.

References

  • Title: In Vitro ADME. Source: Selvita. URL: [Link]

  • Title: In Vitro ADME Assays and Services. Source: Charles River Laboratories. URL: [Link]

  • Title: Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Source: Creative Biolabs. URL: [Link]

  • Title: In Vitro ADME Studies. Source: PharmaLegacy. URL: [Link]

  • Title: In Vitro ADME. Source: BioDuro. URL: [Link]

  • Title: Murine Pharmacokinetic Studies. Source: Bio-protocol. URL: [Link]

  • Title: In Vivo Pharmacokinetic (PK) Studies. Source: Selvita. URL: [Link]

  • Title: Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. Source: FDA. URL: [Link]

  • Title: this compound. Source: PubChem. URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Source: National Cancer Institute. URL: [Link]

  • Title: Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Source: Semantic Scholar. URL: [Link]

  • Title: first application of multi-in silico approach methodology for comprehensive prediction of ADME profile... Source: PubMed. URL: [Link]

  • Title: Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists... Source: PubMed. URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]

Sources

The Unseen Player: A Technical Review of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth review of 1-(4-Aminophenyl)piperidin-2-one, a molecule of significant interest in pharmaceutical synthesis. While not a therapeutic agent in its own right, its critical role as a key intermediate and process-related impurity in the manufacturing of the widely-used anticoagulant, Apixaban, necessitates a thorough understanding of its chemistry, synthesis, and analytical characterization. This document consolidates current knowledge to support research and development in the fields of medicinal chemistry and drug manufacturing.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a phenylamine group attached to a piperidin-2-one scaffold.[1] Its molecular formula is C₁₁H₁₄N₂O, and it has a molecular weight of 190.24 g/mol .[1] The significance of this molecule is intrinsically linked to the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa.[2][3] Apixaban is prescribed for the prevention and treatment of thromboembolic diseases.[2][4] this compound serves as a crucial building block in several synthetic routes leading to Apixaban.[5][6] Consequently, it is also considered a process-related impurity in the final drug product, making its synthesis, detection, and control of paramount importance for pharmaceutical quality assurance.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O[1]
Molecular Weight190.24 g/mol [1]
IUPAC NameThis compound[1]
CAS Number438056-68-9[1]
AppearanceWhite to off-white crystalline powder-
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane-

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that has been approached through various reported methodologies, primarily in the context of Apixaban's total synthesis. A common strategy involves the reaction of a protected or precursor form of p-phenylenediamine with a suitable five-carbon synthon that can form the piperidin-2-one ring.

Synthetic Pathways

One prevalent synthetic route commences with p-nitroaniline and a halogenated valeryl chloride, such as 5-chlorovaleryl chloride.[9] This reaction, often carried out in the presence of a phase transfer catalyst and an inorganic base, directly forms the lactam ring on the nitrophenyl group.[9] The subsequent reduction of the nitro group to an amine yields this compound.

Another approach starts from 4-chloronitrobenzene and piperidine.[5] This multi-step process involves the oxidation of the piperidine ring to the corresponding lactam.[5]

Synthesis_Workflow cluster_route1 Route 1: From p-Nitroaniline cluster_route2 Route 2: From 4-Chloronitrobenzene A p-Nitroaniline C 1-(4-Nitrophenyl)piperidin-2-one A->C Phase Transfer Catalysis B Halogenated Valeryl Chloride B->C D This compound C->D Reduction E 4-Chloronitrobenzene G N-(4-Nitrophenyl)piperidine E->G F Piperidine F->G H 1-(4-Nitrophenyl)piperidin-2-one G->H Oxidation I This compound H->I Reduction Apixaban_Synthesis A This compound C Apixaban A->C Coupling Reaction (e.g., Ullmann Condensation) B Activated Pyrazole Moiety B->C

Figure 2: Role of this compound in Apixaban synthesis.

Analytical Characterization and Impurity Profiling

Given its status as a process-related impurity in Apixaban, the development of robust analytical methods for the detection and quantification of this compound is crucial for quality control in pharmaceutical manufacturing. [8][10]

Chromatographic and Spectroscopic Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the predominant technique for identifying and quantifying this impurity. [7]Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the structural elucidation and confirmation of the synthesized intermediate and isolated impurity. [7]

Impurity Formation and Control

The presence of this compound as an impurity in the final Apixaban product can arise from incomplete reaction during the coupling step or from side reactions. [7]Strict control over reaction conditions and purification processes is necessary to minimize its levels in the active pharmaceutical ingredient (API). The qualification of such impurities is essential to ensure the safety and efficacy of the final drug product.

Biological and Safety Profile

There is a notable scarcity of published data on the specific biological activities of this compound itself. However, the broader class of piperidinone derivatives has been reported to exhibit a wide range of pharmacological effects.

Inferred Potential Activities from the Piperidinone Scaffold

The piperidinone nucleus is a well-established pharmacophore found in numerous biologically active compounds. [11]Derivatives of piperidin-4-one, a closely related structure, have shown activities including antimicrobial, anticancer, and effects on the central nervous system. While these activities cannot be directly attributed to this compound, the shared structural motif suggests potential areas for future investigation.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [1]It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. [1] Table 2: GHS Hazard Statements for this compound

Hazard CodeHazard Statement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
Source: PubChem[1]

Future Perspectives and Conclusion

This compound, while primarily recognized for its role in the synthesis of Apixaban, represents a molecule with a chemical scaffold known for diverse biological activities. Its well-established synthetic routes and analytical characterization provide a solid foundation for further exploration. Future research could focus on investigating the potential pharmacological properties of this compound and its derivatives, moving beyond its current identity as a synthetic intermediate.

References

  • Pharmaffiliates. Apixaban-impurities. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10182969, Apixaban. [Link]

  • Wang, X., et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]

  • Pinto, D. J., et al. (2007). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 24(3), 253-265. [Link]

  • Google Patents. (2018).
  • Google Patents. (2019).
  • Reddy, G. S., et al. (2024). 1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban- An anticoagulant drug. ResearchGate. [Link]

  • Rowan University. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. [Link]

  • Arkat USA, Inc. (2024). An alternative synthetic strategy to construct apixaban analogues. [Link]

  • Chen, S., Shi, J., & Mi, X. (2020). Analysis and Control of Organic Impurities in Apixaban. Chinese Pharmaceutical Journal, 55(22), 1906-1911. [Link]

  • Wiley Online Library. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography–Mass Spectrometry. [Link]

  • Google Patents. (2013). CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone.
  • Manasa Life Sciences. Apixaban. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • European Patent Office. (2020). EP 3212620 B1 - PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. [Link]

  • Bentham Science. (2016). Apixaban - Metabolism, Pharmacologic Properties and Drug Interactions. [Link]

  • ResearchGate. (2016). Synthesis and Characterisation of Impurities of Apixaban Drug Substance ‐ An Anti‐coagulant. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11458178, this compound. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural Sciences, 21(2), 10-18. [Link]

Sources

The Piperidinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidinone core, a six-membered heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of piperidinone compounds, delving into their synthesis, mechanisms of action, and diverse therapeutic applications. We will navigate through their significant roles in oncology, neurodegenerative disorders, and infectious diseases, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of novel piperidinone-based therapeutics.

Introduction: The Rise of the Piperidinone Scaffold

The piperidinone heterocycle has garnered considerable attention in drug discovery due to its synthetic tractability and its presence in a wide array of biologically active molecules.[1] This six-membered ring containing a ketone functional group can be readily modified, allowing for the fine-tuning of physicochemical properties and biological activity.[2][3] The inherent structural features of the piperidinone core enable it to serve as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional space, facilitating interactions with various biological targets. This adaptability has led to the development of piperidinone derivatives with a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6]

This guide will provide a comprehensive overview of the therapeutic landscape of piperidinone compounds, with a focus on key areas where they have shown significant promise. We will explore the underlying mechanisms of action, present detailed methodologies for their synthesis and biological evaluation, and provide a forward-looking perspective on the future of this important class of compounds.

Therapeutic Applications in Oncology

The piperidinone scaffold has been extensively explored in the development of novel anticancer agents, with a primary focus on disrupting protein-protein interactions and modulating key signaling pathways involved in tumorigenesis.

Inhibition of the MDM2-p53 Interaction

A landmark application of piperidinone compounds in oncology is the development of inhibitors of the murine double minute 2 (MDM2)-p53 interaction.[7] In healthy cells, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[8] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis.

Piperidinone-based inhibitors have been designed to mimic the key interactions of p53 with MDM2, thereby blocking this interaction and reactivating p53's tumor-suppressive functions.[7][8] One of the most prominent examples is AMG 232 , an oral, selective MDM2 inhibitor that has undergone clinical evaluation.[8][9][10]

Mechanism of Action: MDM2-p53 Inhibition

The following diagram illustrates the mechanism of action of piperidinone-based MDM2 inhibitors:

MDM2_p53_Inhibition cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Treatment with Piperidinone Inhibitor p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome_n Proteasome MDM2_n->Proteasome_n Ubiquitination & Degradation p53_c p53 (Inactive) MDM2_c MDM2 (Overexpressed) p53_c->MDM2_c Binding Proteasome_c Proteasome MDM2_c->Proteasome_c Increased Degradation p53_t p53 (Active) Apoptosis Apoptosis & Cell Cycle Arrest p53_t->Apoptosis MDM2_t MDM2 MDM2_t->p53_t Binding Blocked Piperidinone Piperidinone Inhibitor Piperidinone->MDM2_t Inhibition

Figure 1: Mechanism of MDM2-p53 Inhibition by Piperidinone Compounds.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperidinone derivatives.

CompoundTargetCancer Cell LineIC50Reference
AMG 232 MDM2SJSA-1 (Osteosarcoma)9.1 nM[8]
Compound 23 MDM2SJSA-1 (Osteosarcoma)1 nM[8]
Compound 1 Hydrazine carbodithioate derivativeHep G2 (Liver Cancer)2.6 µM[5]
Compound 17 Not SpecifiedMDA-MB-468 (Breast Cancer)58 µM[11]
Compound 13 Not SpecifiedMCF-7 (Breast Cancer)67 µM[11]
Clinical Insights: AMG 232

Phase 1 clinical trials of AMG 232 in patients with advanced p53 wild-type solid tumors or multiple myeloma have demonstrated an acceptable safety profile and dose-proportional pharmacokinetics.[8][9] Dose-limiting toxicities included thrombocytopenia and neutropenia.[9][12] While no objective responses were observed per local review, stable disease was noted in several patients with various tumor types.[8][9] Pharmacodynamic studies confirmed on-target activity through the dose-dependent increase of serum macrophage inhibitory cytokine-1 (MIC-1), a marker of p53 pathway activation.[8][10]

Therapeutic Applications in Neurodegenerative Diseases

Piperidinone and its derivatives have emerged as promising scaffolds for the development of therapeutics for neurodegenerative disorders, most notably Alzheimer's disease (AD).

Inhibition of β-Amyloid Aggregation and Neuroinflammation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain, which contributes to neuronal dysfunction and cell death.[13][14] Additionally, neuroinflammation, mediated by activated microglia, plays a crucial role in the progression of the disease.[15]

Several studies have reported the design and synthesis of 2-piperidone derivatives that exhibit potent inhibition of Aβ aggregation and anti-inflammatory properties.[15][16] For instance, certain derivatives have been shown to significantly inhibit the self-aggregation of Aβ(1-42) and suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[15]

Signaling Pathway: Neuroinflammation in Alzheimer's Disease

The diagram below depicts the inflammatory cascade in microglial cells and the potential intervention points for piperidinone compounds.

Neuroinflammation_AD LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Transcription Neurotoxicity Neurotoxicity Proinflammatory_Cytokines->Neurotoxicity Piperidinone Piperidinone Derivative Piperidinone->MyD88 Inhibition

Figure 2: Anti-inflammatory Mechanism of Piperidinone Derivatives in Microglia.
Donepezil Analogues for Alzheimer's Disease

Donepezil, a piperidine-based acetylcholinesterase (AChE) inhibitor, is a widely prescribed medication for the symptomatic treatment of Alzheimer's disease. The piperidinone scaffold has been utilized to synthesize novel analogues of donepezil with the aim of improving efficacy and introducing multi-target activities.[16][17][18][19][20] These analogues often retain the core N-benzylpiperidine fragment responsible for AChE inhibition while incorporating other functionalities to target additional pathological pathways in AD, such as monoamine oxidase (MAO) inhibition and metal chelation.[16][17]

Quantitative Data: Anti-Alzheimer's Activity

The following table presents the in vitro activity of selected piperidinone and piperidine derivatives relevant to Alzheimer's disease.

CompoundTargetAssayIC50Reference
Compound 7q Aβ(1-42) AggregationThioflavin T Assay59.11% inhibition at 20 µM[15]
Compound 5f AChEEllman's Method29 nM[16]
Compound 5f BuChEEllman's Method39 nM[16]
Compound w18 AChEEllman's Method0.220 µM[17]
Compound 5d AChEEllman's Method13 nM[4]
Compound 5a Aβ peptide productionMTT Assay (SH-SY5Y cells)44.20 µM[21]
Compound 8c AChEIn vitro enzymatic assay5.3 µM[7]
Compound 8g BuChEIn vitro enzymatic assay1.31 µM[7]

Antimicrobial Applications

Piperidinone derivatives have demonstrated a broad spectrum of antimicrobial activity, making them attractive candidates for the development of new anti-infective agents.

Antibacterial and Antifungal Activity

Various studies have reported the synthesis and evaluation of piperidin-4-one derivatives against a range of bacterial and fungal pathogens.[6][12][22] For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[6] The antimicrobial potential of these compounds suggests they could serve as templates for the development of novel drugs to combat infectious diseases.[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of piperidinone compounds, based on established protocols in the literature.

General Synthesis of N-Aryl-Substituted 4-Piperidones

This protocol is adapted from a convenient method for the synthesis of N-aryl-4-piperidones.[1]

Workflow Diagram: Synthesis of N-Aryl-4-Piperidones

Synthesis_Workflow Start Start Step1 Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide Start->Step1 Step2 Reaction with Aniline Derivative Step1->Step2 Step3 Work-up and Extraction Step2->Step3 Step4 Purification Step3->Step4 End N-Aryl-4-piperidone Step4->End

Figure 3: General Workflow for the Synthesis of N-Aryl-4-Piperidones.

Step-by-Step Protocol:

  • Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide:

    • Slowly add methyl iodide to a solution of N-benzylpiperidone in acetone at room temperature.

    • Stir the mixture for 3 hours at room temperature.

    • Collect the product by filtration and wash with acetone.

  • Synthesis of N-Aryl-4-Piperidone:

    • Add a slurry of the iodide salt in water to a refluxing solution of the desired aniline and potassium carbonate in ethanol over 30 minutes.

    • Heat the reaction mixture to reflux for an additional 45 minutes.

    • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-substituted 4-piperidone.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol is based on the principles of HTRF assays used to screen for inhibitors of the MDM2-p53 interaction.[23][24][25]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Dilute GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 to their final concentrations in the assay buffer.

    • Prepare a serial dilution of the piperidinone test compound.

  • Assay Procedure (384-well plate):

    • Add the piperidinone test compound or vehicle control to the assay plate.

    • Add the GST-tagged MDM2 protein to all wells.

    • Add a pre-mixed solution of the biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the controls.

    • Determine the IC50 value of the test compound by fitting the data to a four-parameter logistic equation.

β-Amyloid Aggregation Inhibition Assay (Thioflavin T Method)

This protocol is a generalized procedure based on the Thioflavin T (ThT) fluorescence assay for monitoring Aβ aggregation.[26][27][28][29]

Step-by-Step Protocol:

  • Preparation of Aβ(1-42) Monomers:

    • Dissolve lyophilized Aβ(1-42) peptide in a suitable solvent (e.g., HFIP) to break down pre-existing aggregates.

    • Remove the solvent under a stream of nitrogen and store the peptide film at -80°C.

    • Resuspend the peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable buffer (e.g., phosphate buffer) immediately before use.

  • Aggregation Assay:

    • In a 96-well black plate, mix the Aβ(1-42) solution with the piperidinone test compound at various concentrations.

    • Incubate the plate at 37°C with gentle shaking to promote aggregation.

  • Thioflavin T Fluorescence Measurement:

    • At specified time points, add a solution of Thioflavin T to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • Calculate the percentage of inhibition of Aβ aggregation by the test compound relative to the vehicle control.

Anti-inflammatory Assay in LPS-Stimulated BV-2 Microglial Cells

This protocol describes a common in vitro assay to evaluate the anti-inflammatory effects of piperidinone compounds.[30][31][32][33][34]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment:

    • Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the piperidinone test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA or RT-qPCR):

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits.

    • Alternatively, extract total RNA from the cells and perform RT-qPCR to measure the mRNA expression levels of these cytokines.

In Vivo Antitumor Activity in a Xenograft Mouse Model

This is a generalized protocol for assessing the in vivo efficacy of a piperidinone compound using a subcutaneous xenograft model.[14][35][36][37]

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., SJSA-1) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the piperidinone test compound or vehicle control to the mice according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Future Perspectives and Conclusion

The therapeutic potential of piperidinone compounds is vast and continues to expand. The synthetic accessibility of the piperidinone core allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, will undoubtedly lead to the discovery of novel hits for a wide range of biological targets.

Future research in this area will likely focus on several key aspects:

  • Multi-target Drug Design: The development of piperidinone derivatives that can simultaneously modulate multiple targets within a disease pathway, particularly in complex diseases like cancer and neurodegenerative disorders.

  • Targeted Drug Delivery: The conjugation of piperidinone-based drugs to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.

  • Exploration of New Therapeutic Areas: The investigation of piperidinone compounds for their potential in treating other diseases, such as metabolic disorders, cardiovascular diseases, and viral infections.

References

  • Gluck WL, et al. A phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma. Invest New Drugs. 2019;37(4):678-688. [Link]

  • Li F, et al. Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. J Enzyme Inhib Med Chem. 2017;32(1):146-156. [Link]

  • Bolea I, et al. Donepezil-like multifunctional agents: Design, synthesis, molecular modeling and biological evaluation. Bioorg Med Chem. 2016;24(16):3567-3580. [Link]

  • Wang Y, et al. Pd-Catalyzed Direct Modification of an Anti-Alzheimer's Disease Drug: Synthesis and Biological Evaluation of α-Aryl Donepezil Analogues. ACS Omega. 2021;6(36):23351-23359. [Link]

  • De, S., et al. Importance of Piperidone Moiety in Pharmaceutical Chemistry: a Review. Journal of Applied Pharmaceutical Research. 2015;3(2):8-15. [Link]

  • Sağlık BN, et al. Design, Synthesis, and Biological Activity Evaluation of New Donepezil-Like Compounds Bearing Thiazole Ring for the Treatment of Alzheimer's Disease. Crystals. 2020;10(8):637. [Link]

  • Serrano E, et al. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules. 2016;21(11):1487. [Link]

  • Ben-David Y, et al. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemother Pharmacol. 2017;79(5):1029-1038. [Link]

  • Sun D, et al. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Med Chem Lett. 2014;5(9):1020-1025. [Link]

  • Suresha K, et al. Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. 2022;20(20):950-956. [Link]

  • Goel KK, et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]

  • Erba H, et al. Phase 1b study of the MDM2 inhibitor AMG 232 with or without trametinib in relapsed/refractory acute myeloid leukemia. Blood Adv. 2019;3(13):1939-1949. [Link]

  • Comins DL, et al. A Convenient Synthesis of N-Acyl-4-piperidones from 2,3-Dihydro-4-pyridones. J Org Chem. 2001;66(6):2181-2182. [Link]

  • WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease.
  • Piperidine Synthesis. DTIC. [Link]

  • Shah YR, et al. Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research. 2010;2(2):581-589. [Link]

  • Zhao Y, et al. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Eur J Med Chem. 2019;162:339-352. [Link]

  • Al-Hilaly YK, et al. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Biochim Biophys Acta Gen Subj. 2021;1865(6):129875. [Link]

  • Vos SJB, et al. Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clin Cancer Res. 2016;22(12):2943-2953. [Link]

  • Khan I, et al. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. 2005;18(3):39-43. [Link]

  • Fereydouni N, et al. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Res Pharm Sci. 2022;17(3):283-295. [Link]

  • Xenograft Tumor Model Protocol. Protocol Online. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. 2020;5(5):2345-2354. [Link]

  • Arulraj R, et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021;4(4):192-199. [Link]

  • Wang Y, et al. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorg Med Chem. 2016;24(10):2263-2274. [Link]

  • LeVine H 3rd. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Acta Biochim Pol. 2005;52(3):611-620. [Link]

  • Xenograft Tumor Assay Protocol. Darren Carpizo, M.D. Ph.D. Lab. [Link]

  • Rossi M, et al. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals (Basel). 2023;16(12):1695. [Link]

  • IC50 range of compound 1 against human liver cancer cell line, Hep G2. ResearchGate. [Link]

  • Goel KK, et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. 2008;1(1):324. [Link]

  • Development of a binding assay for p53/HDM2 by using homogeneous time-resolved fluorescence. Anal Biochem. 2000;277(2):253-259. [Link]

  • Singh M, et al. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Cent Nerv Syst Agents Med Chem. 2019;19(1):48-63. [Link]

  • Griner SL, et al. ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. J Am Soc Mass Spectrom. 2021;32(4):863-874. [Link]

  • Thioflavin T Assay v1. ResearchGate. [Link]

  • Shaikh T, et al. Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. 2020;10(5):6357-6362. [Link]

  • US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
  • Wu Y, et al. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia. Neurochem Res. 2016;41(11):3013-3020. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. 2015;7(1):109-113. [Link]

  • Al-Ghorani RA, et al. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. 2023;18(1):1-10. [Link]

  • Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Front Pharmacol. 2023;14:1186782. [Link]

  • Kim MS, et al. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. Biomol Ther (Seoul). 2023;31(6):621-629. [Link]

  • Kim Y, et al. Anti-Neuroinflammatory Effects of Arecae pericarpium on LPS-Stimulated BV2 Cells. Plants (Basel). 2021;10(1):128. [Link]

  • IC 50 values for rhodanine-piperazine hybrids (5-17) against... ResearchGate. [Link]

  • Lumbricus Extract Prevents LPS-Induced Inflammatory Activation of BV2 Microglia and Glutamate-Induced Hippocampal HT22 Cell Death by Suppressing MAPK/NF-κB/NLRP3 Signaling and Oxidative Stress. Antioxidants (Basel). 2022;11(11):2150. [Link]

  • Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Laboratory-Scale Synthesis of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 1-(4-aminophenyl)piperidin-2-one, a key intermediate in pharmaceutical research and development. The synthesis commences with the acylation of 4-nitroaniline with 5-chloropentanoyl chloride to form the intermediate, 5-chloro-N-(4-nitrophenyl)pentanamide. This is followed by an intramolecular cyclization to yield 1-(4-nitrophenyl)piperidin-2-one. The final product is obtained through the selective reduction of the nitro group via catalytic hydrogenation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the chemical principles, safety protocols, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of various therapeutic agents.[1] Its structure, featuring a piperidinone ring attached to an aniline moiety, allows for diverse functionalization, making it a versatile intermediate.[2][3] The protocol detailed herein presents a reliable and reproducible method for its synthesis, focusing on accessible reagents and standard laboratory techniques.

The synthetic strategy is a two-step process:

  • Formation of 1-(4-nitrophenyl)piperidin-2-one: This step involves the initial acylation of 4-nitroaniline with 5-chloropentanoyl chloride. The resulting amide undergoes an intramolecular cyclization, facilitated by a base, to form the piperidinone ring.

  • Reduction of the Nitro Group: The nitro-substituted intermediate is then reduced to the corresponding primary amine using catalytic hydrogenation. This method is highly selective for the nitro group, leaving the lactam ring intact.[4][5]

This application note provides a thorough walkthrough of the entire process, from reagent handling to final product characterization, ensuring scientific integrity and reproducibility.

Reaction Scheme

Synthesis of this compound cluster_0 Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one cluster_1 Step 2: Reduction to this compound 4-Nitroaniline 4-Nitroaniline Intermediate_Amide 5-Chloro-N-(4-nitrophenyl)pentanamide 4-Nitroaniline->Intermediate_Amide Acylation (Base, Solvent) 5-Chloropentanoyl_chloride 5-Chloropentanoyl_chloride 5-Chloropentanoyl_chloride->Intermediate_Amide Nitro_Product 1-(4-Nitrophenyl)piperidin-2-one Intermediate_Amide->Nitro_Product Intramolecular Cyclization (Base) Final_Product This compound Nitro_Product->Final_Product Catalytic Hydrogenation (H2, Pd/C, Solvent)

Sources

Application Notes and Protocols: 1-(4-Aminophenyl)piperidin-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(4-Aminophenyl)piperidin-2-one

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. This compound (CAS: 438056-68-9) has emerged as a highly valuable and versatile intermediate.[1][2] Its structure, featuring a reactive primary aromatic amine and a lactam moiety, offers a unique combination of functionalities that can be selectively manipulated to construct a diverse array of pharmacologically active compounds.[3] The piperidin-2-one core is a common motif in many biologically active molecules, contributing to favorable pharmacokinetic properties, while the aminophenyl group serves as a key handle for introducing further molecular complexity.[4][5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in the synthesis of two distinct classes of therapeutic agents: the blockbuster anticoagulant Apixaban and a promising new class of Farnesoid X Receptor (FXR) partial agonists for the treatment of metabolic diseases. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

I. Synthesis of the Building Block: this compound

A robust and scalable synthesis of this compound is crucial for its widespread application. A common and efficient route commences with readily available starting materials, 4-chloronitrobenzene and piperidine. This multi-step synthesis involves an initial nucleophilic aromatic substitution, followed by an oxidation to form the lactam ring, and a final reduction of the nitro group.

Protocol 1: Synthesis of this compound

This protocol details a three-step synthesis starting from 4-chloronitrobenzene.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine

  • Reaction Principle: This step involves a nucleophilic aromatic substitution (SNAAr) reaction, where the piperidine acts as a nucleophile, displacing the chloride from the electron-deficient aromatic ring of 4-chloronitrobenzene. The reaction is facilitated by the presence of a base, such as sodium carbonate, to neutralize the HCl generated.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronitrobenzene (78.8 g, 0.5 mol), piperidine (85.1 g, 1.0 mol), and sodium carbonate (106.0 g, 1.0 mol).

    • Heat the mixture to reflux under a nitrogen atmosphere for 3 hours.

    • Cool the reaction mixture to room temperature and add 100 mL of water.

    • Collect the solid precipitate by filtration and wash with water to afford 1-(4-nitrophenyl)piperidine as an orange-yellow solid. The product is typically of sufficient purity for the next step. Expected Yield: ~98%.

Step 2: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

  • Reaction Principle: This step involves the oxidation of the α-carbon of the piperidine ring to a carbonyl group, forming the lactam. Sodium chlorite in the presence of a mild acid source (in this case, CO2 from a balloon) is an effective and selective oxidizing agent for this transformation.

  • Procedure:

    • In a suitable reaction vessel, dissolve 1-(4-nitrophenyl)piperidine (103.1 g, 0.5 mol) in an appropriate solvent.

    • Add sodium chlorite (3 equivalents) and introduce a carbon dioxide atmosphere (e.g., from a balloon).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction and work up by extraction with an organic solvent.

    • Purify the product by recrystallization to obtain 1-(4-nitrophenyl)piperidin-2-one. Expected Yield: ~97%.

Step 3: Synthesis of this compound

  • Reaction Principle: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and Raney nickel as the catalyst is a highly efficient and selective method for this transformation, avoiding the need for high-pressure hydrogenation.[3][6][7][8]

  • Procedure:

    • To a solution of 1-(4-nitrophenyl)piperidin-2-one (11.0 g, 0.05 mol) in 110 mL of ethanol, add anhydrous ferric chloride (1.2 g, 7.5 mmol) and activated carbon (4.2 g).

    • Heat the reaction mixture to reflux.

    • Add hydrazine hydrate (85% aqueous solution, 14.7 g, 0.25 mol) dropwise over 1 hour.

    • Monitor the reaction by TLC or HPLC until completion.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the catalyst and activated carbon.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid. Expected Yield: ~95%.

Table 1: Summary of Synthesis Steps and Yields

StepProduct NameStarting MaterialsKey ReagentsTypical Yield
11-(4-Nitrophenyl)piperidine4-Chloronitrobenzene, PiperidineNa2CO3~98%
21-(4-Nitrophenyl)piperidin-2-one1-(4-Nitrophenyl)piperidineNaClO2, CO2~97%
3This compound1-(4-Nitrophenyl)piperidin-2-oneHydrazine hydrate, Raney Ni/FeCl3~95%

II. Application in the Synthesis of Apixaban

This compound is a pivotal intermediate in several reported synthetic routes to Apixaban, a potent and selective oral inhibitor of coagulation Factor Xa.[9][10] The synthesis leverages the nucleophilicity of the primary amine and the reactivity of the piperidinone ring.

Workflow for Apixaban Synthesis

Apixaban_Synthesis A This compound B Chlorination & Morpholine Substitution A->B C 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B->C D Amidation with 5-Chlorovaleroyl Chloride C->D E Intramolecular Cyclization D->E F 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)- 5,6-dihydropyridin-2(1H)-one E->F G Cyclization with Hydrazone F->G H Apixaban Precursor (Ester) G->H I Amidation H->I J Apixaban I->J

Caption: Synthetic workflow for Apixaban from this compound.

Protocol 2: Synthesis of Apixaban Intermediate: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

This protocol outlines the conversion of this compound to a key tri-cyclic intermediate of Apixaban.[11]

Step 1: Chlorination of 1-(4-Nitrophenyl)piperidin-2-one

  • Reaction Principle: This step involves the α-chlorination of the lactam. Phosphorus pentachloride (PCl5) is a powerful chlorinating agent that converts the enolizable α-protons of the piperidin-2-one to a dichloro derivative.

  • Procedure:

    • To a solution of 1-(4-nitrophenyl)piperidin-2-one (75 g, 0.340 mol) in toluene (225 mL) at 25-30 °C, add phosphorus pentachloride (PCl5).

    • Gently heat the mixture to 75-80 °C for 1 hour.

    • Cool the reaction mixture in an ice bath to below 10 °C.

    • Carefully quench the reaction by adding it to ice water.

    • Stir the mixture for 1 hour at 0-5 °C.

    • Filter the solid product to obtain 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one. Expected Yield: ~83%.

Step 2: Morpholine Substitution and Elimination

  • Reaction Principle: The dichloro intermediate undergoes a nucleophilic substitution with morpholine, followed by elimination of HCl to form the enamine-like structure of the dihydropyridinone ring.

  • Procedure:

    • To a solution of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one in a suitable solvent, add morpholine.

    • Heat the reaction mixture to facilitate the substitution and elimination.

    • After completion, cool the reaction and isolate the product, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, by filtration or extraction. Expected Yield: ~75%.

Step 3: Reduction of the Nitro Group

  • Procedure:

    • To a solution of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (50 g, 0.16 mol) in a suitable solvent, add Raney nickel.

    • Heat the mixture to 60-65 °C.

    • Add hydrazine hydrate (80%, 60 g, 1.19 mol) dropwise.

    • After the addition is complete, continue heating until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to obtain 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Expected Yield: ~95%.

Step 4: Amidation and Intramolecular Cyclization

  • Reaction Principle: The primary amine of the intermediate from Step 3 is acylated with 5-chlorovaleroyl chloride. The resulting amide then undergoes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride to form the second piperidinone ring.

  • Procedure:

    • To a solution of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in a suitable solvent, add 5-chlorovaleroyl chloride in the presence of a base (e.g., triethylamine).

    • Stir the reaction at room temperature until the amidation is complete.

    • For the intramolecular cyclization, a stronger base (e.g., potassium tert-butoxide) is typically added to facilitate the ring closure.

    • After the reaction is complete, work up and purify the product to obtain 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Expected Yield: ~94-96% over two steps.

Protocol 3: Final Steps to Apixaban

Step 1: Cyclization with Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate

  • Reaction Principle: This key step involves the construction of the pyrazole ring of Apixaban through a cyclization reaction between the dihydropyridinone intermediate and the hydrazonyl chloride. The reaction is typically carried out in the presence of a base.

  • Procedure:

    • To a solution of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one and ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate in a suitable solvent, add a base such as triethylamine and a catalytic amount of potassium iodide.[9]

    • Heat the reaction mixture until the cyclization is complete.

    • The resulting intermediate is then treated with an acid to facilitate the elimination of the morpholine group and formation of the pyrazolopyridinone core. Expected Yield: ~71% for the initial adduct, followed by ~85% for the elimination product.

Step 2: Amidation to Apixaban

  • Reaction Principle: The final step is the conversion of the ethyl ester to the primary amide. This is typically achieved by hydrolysis of the ester to the carboxylic acid, followed by amidation. A more direct route involves aminolysis with ammonia.[12]

  • Procedure:

    • Hydrolyze the ethyl ester from the previous step to the corresponding carboxylic acid using a base such as sodium hydroxide.

    • Activate the carboxylic acid (e.g., by forming a mixed anhydride with ethyl chloroformate) and then react with ammonia to form the primary amide, Apixaban. Expected Yield: ~88% for hydrolysis and ~93% for amidation.

III. Application in the Synthesis of Farnesoid X Receptor (FXR) Partial Agonists

Recent research has identified novel derivatives of 1-(4-aminophenylacetyl)piperidine as potent and selective Farnesoid X Receptor (FXR) partial agonists.[11] These compounds are being investigated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). This compound can serve as a key starting material for the synthesis of these promising therapeutic agents.

Workflow for FXR Partial Agonist Intermediate Synthesis

FXR_Agonist_Synthesis A This compound B N-Acylation with Chloroacetyl Chloride A->B C 1-(4-(2-Chloroacetylamino)phenyl) piperidin-2-one B->C D Further Elaboration C->D E FXR Partial Agonists D->E

Caption: Synthesis of a key intermediate for FXR partial agonists.

Protocol 4: Synthesis of 1-(4-(2-Chloroacetylamino)phenyl)piperidin-2-one

This protocol describes the N-acylation of this compound, a crucial step in the synthesis of 1-(4-aminophenylacetyl)piperidine-based FXR partial agonists.

  • Reaction Principle: This reaction is a standard N-acylation where the nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the HCl byproduct.[6]

  • Procedure:

    • Dissolve this compound (1.90 g, 10 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Add a non-nucleophilic base, such as triethylamine (1.5 eq, 15 mmol) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq, 11 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, or until completion as monitored by TLC.

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 1-(4-(2-chloroacetylamino)phenyl)piperidin-2-one.

  • Further Elaboration: The resulting chloroacetamide is a versatile intermediate. The chlorine atom can be displaced by various nucleophiles to introduce the desired pharmacophores for potent FXR partial agonism.

IV. Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

V. Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility has been demonstrated in the efficient synthesis of the anticoagulant drug Apixaban and is emerging in the development of novel FXR partial agonists. The protocols and application notes provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, accelerating the discovery and development of new medicines.

References

  • An alternative synthetic strategy to construct apixaban analogues. (2024). Arkat USA. Retrieved from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from [Link]

  • Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. (n.d.). Retrieved from [Link]

  • This compound | C11H14N2O | CID 11458178 - PubChem. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). Semantic Scholar. Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. Retrieved from [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • N-Acylation in Combinatorial Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Retrieved from [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 1-(4-Aminophenyl)piperidin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for constructing complex molecular architectures.[1] Its derivatives are integral to over twenty classes of therapeutic agents, including treatments for cancer, Alzheimer's disease, infectious diseases, and more.[2] Within this important class of heterocycles, 1-(4-Aminophenyl)piperidin-2-one emerges as a particularly valuable building block for drug discovery. Its structure combines the lipophilic piperidin-2-one core with a reactive primary aromatic amine, providing a key handle for derivatization and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the development of novel Farnesoid X Receptor (FXR) partial agonists for the treatment of metabolic diseases.

Core Application: Development of Farnesoid X Receptor (FXR) Partial Agonists

A significant and recent application of the this compound scaffold is in the discovery of potent and selective partial agonists of the Farnesoid X Receptor (FXR).[3][4] FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[5] While full FXR agonists have been investigated for metabolic dysfunction-associated steatohepatitis (MASH), their clinical use has been hampered by side effects.[3] This has spurred the search for partial agonists that can offer a more controlled modulation of FXR activity, potentially leading to effective MASH treatments with an improved safety profile.[3]

Mechanism of Action: The Rationale for Partial Agonism

FXR acts as a ligand-activated transcription factor. Upon binding to its natural ligands, primarily bile acids, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This initiates a cascade of transcriptional regulation.

Key downstream effects of FXR activation include:

  • Suppression of bile acid synthesis: FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]

  • Regulation of lipid metabolism: FXR activation can lead to a reduction in triglyceride levels.[4]

  • Modulation of glucose homeostasis: FXR has been shown to influence glucose metabolism and improve insulin sensitivity.

The development of partial agonists based on the 1-(4-aminophenylacetyl)piperidine scaffold, derived from this compound, represents a strategic approach to harness the therapeutic benefits of FXR activation while mitigating the adverse effects associated with full agonism.[3] A lead compound from this series, designated as V15, has demonstrated a potent EC50 value of 0.67 ± 0.08 nM with 81.3% maximum efficacy compared to the full agonist obeticholic acid.[3] This partial activation is believed to provide a therapeutic window that effectively treats MASH by reducing hepatic steatosis, inflammation, and fibrosis, while exhibiting a good safety profile.[3]

Signaling Pathway of FXR Activation

FXR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand FXR Partial Agonist (e.g., V15) FXR FXR Ligand->FXR Binds and partially activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces expression Lipid_Metabolism Lipid Metabolism (Triglyceride Reduction) FXR_RXR->Lipid_Metabolism Regulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Inhibits transcription Bile_Acid_Syn Bile Acid Synthesis CYP7A1->Bile_Acid_Syn Catalyzes

Caption: FXR partial agonist signaling cascade.

Structure-Activity Relationship (SAR) Insights

The development of potent 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists was guided by systematic SAR studies. The core this compound scaffold serves as a crucial anchor. Modifications are typically introduced via acylation of the 4-amino group, allowing for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The acetyl linker between the aminophenyl group and the piperidine ring appears to be important for activity. Further derivatization on the acetyl group or the piperidine ring can be explored to fine-tune the compound's interaction with the FXR ligand-binding domain.

Protocols

Protocol 1: Synthesis of this compound

This two-step protocol outlines the synthesis of the core scaffold, starting from commercially available 4-nitroaniline and 5-chloropentanoyl chloride.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one [2][6]

Materials:

  • 4-Nitroaniline

  • 5-Chloropentanoyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (phase-transfer catalyst)

  • Dichloromethane (DCM) or Chloroform

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate (for recrystallization)

Procedure:

  • Dissolve 4-nitroaniline (1 equivalent) in dichloromethane.

  • Prepare an aqueous solution of sodium hydroxide.

  • Add the aqueous NaOH solution and a catalytic amount of tetrabutylammonium bromide to the solution of 4-nitroaniline.

  • Stir the biphasic mixture vigorously and cool to a suitable temperature (e.g., 25°C).

  • Slowly add 5-chloropentanoyl chloride (1.1 equivalents) to the reaction mixture.

  • Maintain the reaction at 25°C for approximately 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethyl acetate to yield pure 1-(4-nitrophenyl)piperidin-2-one as a yellow crystalline solid.

Step 2: Reduction of 1-(4-Nitrophenyl)piperidin-2-one to this compound [6]

Materials:

  • 1-(4-Nitrophenyl)piperidin-2-one

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

Procedure:

  • Dissolve 1-(4-nitrophenyl)piperidin-2-one (1 equivalent) and sodium sulfide nonahydrate (approximately 2 equivalents) in water.

  • Heat the reaction mixture and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Synthetic Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction SM1 4-Nitroaniline Intermediate 1-(4-Nitrophenyl)piperidin-2-one SM1->Intermediate SM2 5-Chloropentanoyl chloride SM2->Intermediate Final_Product This compound Intermediate->Final_Product Reagents1 NaOH, H₂O, DCM Tetrabutylammonium bromide Reagents1->Intermediate Reagents2 Na₂S·9H₂O, H₂O Reagents2->Final_Product

Caption: Two-step synthesis of the target scaffold.

Protocol 2: In Vitro Evaluation of FXR Partial Agonism

Objective: To determine the potency (EC₅₀) and efficacy of test compounds as FXR partial agonists.

Method: FXR Reporter Gene Assay

Materials:

  • HepG2 cells (or other suitable cell line)

  • FXR expression vector

  • FXRE-luciferase reporter vector

  • Control vector (e.g., β-galactosidase) for transfection efficiency

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Positive control (full agonist, e.g., GW4064 or obeticholic acid)

  • Luciferase assay system

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or the positive control. Include a vehicle control (DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy relative to the full agonist.

Protocol 3: In Vivo Evaluation in a Mouse Model of MASH

Objective: To assess the therapeutic efficacy of a lead compound in a diet-induced mouse model of MASH.

Animal Model:

  • Male C57BL/6J mice are commonly used.

  • Induce MASH by feeding a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 16-24 weeks).

Procedure:

  • Acclimatize the mice for at least one week before starting the experiment.

  • Divide the mice into groups: vehicle control, positive control (e.g., an established MASH therapeutic), and treatment groups receiving different doses of the test compound.

  • Administer the test compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, AST, triglycerides, cholesterol).

  • Euthanize the mice and collect liver tissue for histopathological analysis (H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis) and gene expression analysis (qRT-PCR for FXR target genes).

Expanding Horizons: Other Potential Applications

While the development of FXR partial agonists is a prominent application, the this compound scaffold holds potential in other therapeutic areas due to the broad pharmacological activities of piperidine derivatives.[7]

  • Oncology: The aminophenyl group can be derivatized to incorporate moieties known to interact with various cancer targets, such as kinases.

  • Anti-infective Agents: The piperidinone core is found in some antimicrobial agents, and new derivatives could be explored for antibacterial or antiviral activity.

  • Central Nervous System (CNS) Disorders: Aminopiperidine derivatives have been investigated for their potential in treating neurodegenerative diseases.[8]

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and the presence of a reactive amino group make it an ideal starting point for the generation of compound libraries for screening against a multitude of biological targets. The successful application of this scaffold in the development of potent and selective FXR partial agonists for MASH highlights its potential to address unmet medical needs. Further exploration of its utility in other therapeutic areas is warranted and promises to yield novel drug candidates in the future.

References

  • Zhang, B., Tu, J., Li, Y., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460.
  • WO2015162551A1. (2015). Process for the preparation of apixaban.
  • ResearchGate. (2025). Discovery of novel 1-(4-aminophenylacetyl)
  • DTIC. (2025). Piperidine Synthesis.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.).
  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73.
  • Discovery of Novel 2-(piperidin-4-yl)
  • Semantic Scholar. (2025). Discovery of novel 1-(4-aminophenylacetyl)
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-83.
  • ChemScene. (n.d.). 1-(4-Amino-phenyl)-piperidin-2-one.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (2025). PMC.
  • Ho, K. K., Parnell, K. M., Yuan, Y., et al. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 569-73.
  • CN114516849A. (n.d.). A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Manetti, D., Martini, E., Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-6.
  • CN103159670A. (n.d.). Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone.
  • Sun, J., Wang, X. Y., Lv, P. C., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934.
  • New drug therapies for metabolic dysfunction-associated steatohep
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PMC.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • 4-aminopyridine – the new old drug for the treatment of neurodegener
  • AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDI
  • Therapeutic horizons in metabolic dysfunction–associated steatohepatitis. (n.d.).
  • Qiu, Q., Xu, X., & Geng, R. (2020). Design, synthesis and structure-activity relationship studies of novel partial FXR agonists for the treatment of fatty liver. Bioorganic Chemistry, 104, 104262.
  • Wang, Y., Zhi, Y., Jin, Q., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
  • Teno, N., et al. (n.d.). Structure-Activity Relationship of FLG249, Farnesoid X Receptor (FXR) Antagonist.

Sources

Application Notes and Protocols: In Vitro and In Vivo Experimental Design for 1-(4-Aminophenyl)piperidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Aminophenyl)piperidin-2-one and its structural analogs represent a class of compounds with emerging interest in medicinal chemistry and drug development. While comprehensive public data on this specific molecule is limited, its core structure, featuring a piperidin-2-one lactam ring attached to an aminophenyl group, suggests potential applications as a scaffold in the design of novel therapeutics. The aminophenyl moiety is a common feature in many biologically active compounds, including kinase inhibitors, and the piperidin-2-one core is a key component of various pharmaceuticals.

These application notes provide a detailed framework for the systematic evaluation of this compound and its derivatives, from initial in vitro characterization to preliminary in vivo assessment. The protocols are designed to be robust and self-validating, offering researchers a structured approach to elucidating the biological activity and therapeutic potential of this compound class.

PART 1: In Vitro Experimental Design

The initial phase of research should focus on characterizing the compound's activity at the cellular and molecular level. This involves assessing its cytotoxicity, identifying potential molecular targets, and elucidating its mechanism of action.

Initial Cytotoxicity and Antiproliferative Screening

A fundamental first step is to determine the concentration range at which the compound exhibits biological activity without causing overt toxicity.

Protocol: Cell Viability Assessment using a Resazurin-based Assay

  • Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tumor types such as breast, lung, and colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 20 µL of a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Rationale: This assay provides a quantitative measure of cell viability and proliferation, allowing for the initial determination of the compound's potency across different cell lines. The IC50 value is a critical parameter for designing subsequent experiments.

Table 1: Hypothetical IC50 Values for this compound

Cell LineTumor TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HCT116Colon Cancer9.8
Target Identification and Mechanism of Action Studies

Based on the aminophenyl moiety, a plausible hypothesis is the inhibition of protein kinases.

Workflow for Kinase Inhibition Profiling

G cluster_0 In Vitro Kinase Profiling cluster_1 Cell-Based Target Engagement A Initial Screen: Broad-spectrum kinase panel (e.g., 96-well format) B Determine IC50 values for 'hit' kinases A->B High-throughput screening C Select lead candidate kinases (potency and selectivity) B->C Data analysis D Western Blot Analysis: Assess phosphorylation of 'hit' kinase substrates C->D Transition to cellular context E Cellular Thermal Shift Assay (CETSA): Confirm direct target binding D->E Validate target engagement

Caption: Workflow for identifying and validating kinase targets.

Protocol: Western Blot for Phospho-protein Analysis

  • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 2, 6, 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.

Rationale: This experiment provides direct evidence of the compound's effect on a specific signaling pathway within the cell, helping to confirm the identity of the molecular target.

PART 2: In Vivo Experimental Design

After establishing in vitro activity and identifying a potential mechanism of action, the next crucial step is to evaluate the compound's efficacy and safety in a living organism.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing effective in vivo studies.

Protocol: Preliminary PK Study in Mice

  • Animal Model: Use healthy, adult mice (e.g., C57BL/6 or BALB/c).

  • Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing: Administer a single dose of the compound via two different routes: intravenous (IV) for assessing bioavailability and oral (PO) or intraperitoneal (IP) for the intended therapeutic route. A typical starting dose might be 10 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 2: Hypothetical Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Dose (mg/kg)1010
Cmax (ng/mL)1500450
Tmax (hr)0.081.0
AUC (ng*hr/mL)32001600
t1/2 (hr)2.52.8
Bioavailability (%)10050
Efficacy Evaluation in a Xenograft Model

Once a suitable dosing regimen is established from PK studies, the compound's anti-tumor activity can be tested in an animal model of cancer.

Workflow for In Vivo Efficacy Study

G A Select appropriate xenograft model (based on in vitro data) B Tumor cell implantation (subcutaneous) A->B C Allow tumors to reach ~100-150 mm³ B->C D Randomize animals into treatment groups (Vehicle, Compound, Positive Control) C->D E Initiate dosing regimen (based on PK data) D->E F Monitor tumor volume and body weight E->F G Endpoint: Tumor growth inhibition (TGI) F->G H Collect tumors and tissues for pharmacodynamic analysis (e.g., Western Blot) G->H Post-mortem analysis

Application Note: A Comprehensive Guide to the Quantitative Analysis of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed analytical methodologies for the accurate quantification of 1-(4-Aminophenyl)piperidin-2-one, a key chemical intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity and concentration of such intermediates is critical for the safety and efficacy of final active pharmaceutical ingredients (APIs).[3][4] We present three robust, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation. Each section explains the causality behind experimental choices, offers step-by-step protocols, and summarizes expected performance data to ensure scientific integrity and immediate applicability in a research or drug development setting.

Introduction

This compound (CAS: 438056-68-9) is an organic compound featuring a piperidinone ring attached to an aminophenyl group.[2] It serves as a versatile building block and is identified as a potential impurity or intermediate in the synthesis of various pharmaceuticals.[5] The precise quantification of this compound is paramount during process development, for quality assurance of bulk materials, and in stability studies to ensure that it meets the stringent standards required for pharmaceutical manufacturing.[1][3]

This document provides a suite of validated methods tailored for different analytical requirements, from high-throughput screening to definitive quantification in complex matrices.

Compound Profile: this compound
PropertyValueSource
CAS Number 438056-68-9[5][6][7]
Molecular Formula C₁₁H₁₄N₂O[5][6]
Molecular Weight 190.24 g/mol [5][6]
IUPAC Name This compound[6]
Physical Form Solid
SMILES C1CCN(C(=O)C1)C2=CC=C(C=C2)N[5][6]

Methodology I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Application

RP-HPLC-UV is the workhorse of pharmaceutical quality control labs for its robustness, cost-effectiveness, and precision.[1][8] This method is ideal for determining the purity of bulk this compound and for quantifying it as a major component in reaction mixtures. The methodology leverages a non-polar stationary phase (C18) and a polar mobile phase to retain and separate the analyte based on its hydrophobicity. The aromatic aminophenyl group contains a chromophore that strongly absorbs UV light, allowing for sensitive detection.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its excellent retention of moderately non-polar compounds like the target analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity gradient for elution. A small amount of formic acid is added to the aqueous phase to protonate the primary amine group on the analyte. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Detection Wavelength: The UV detector is set to a wavelength near the absorbance maximum of the aminophenyl group to achieve optimal sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥97% purity).[5]

  • Solvents: HPLC-grade acetonitrile, formic acid, and ultrapure water.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the standards and samples.

HPLC Operating Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B over 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
HPLC-UV Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filtrate Filter Sample (0.45 µm) dissolve->filtrate inject Inject into HPLC-UV System dilute->inject filtrate->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification (Peak Area) detect->quantify

Fig 1. Workflow for HPLC-UV analysis.
Expected Method Performance
ParameterExpected Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[9][10] This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This process virtually eliminates matrix interference, providing exceptional confidence in the results.

Causality of Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the primary amine on the analyte is readily protonated to form a stable [M+H]⁺ ion.

  • MRM Transitions: A precursor ion corresponding to the protonated molecule (m/z 191.2) is selected in the first quadrupole (Q1). This ion is fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). Using at least two transitions (one for quantification, one for confirmation) ensures high specificity.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • All materials and reagents as listed in Section 2.2, but of LC-MS grade.

Procedure:

  • Mobile Phase and Standard/Sample Preparation: As described in Section 2.2. A lower concentration range for calibration standards is required (e.g., 0.1, 0.5, 1, 10, 100 ng/mL).

  • Mass Spectrometer Tuning: Infuse a dilute solution (e.g., 100 ng/mL) of the reference standard directly into the mass spectrometer to optimize source parameters and identify precursor and product ions for MRM.

  • LC-MS/MS Analysis: Equilibrate the column and inject the standards and samples.

LC-MS/MS Operating Conditions
ParameterCondition
LC Conditions
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 4 min, hold for 1 min, return to 5% B over 0.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Conditions
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 191.2
Product Ion (Quantifier) To be determined empirically (e.g., m/z 120.1)
Product Ion (Qualifier) To be determined empirically (e.g., m/z 93.1)
Collision Energy Optimize for each transition
Dwell Time 100 ms
LC-MS/MS Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (ng/mL range) dissolve->dilute filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject into LC System dilute->inject filtrate->inject separate UHPLC Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection (Q1/Q3 Scan) ionize->mrm quantify Quantification mrm->quantify

Fig 2. Workflow for high-sensitivity LC-MS/MS analysis.
Expected Method Performance
ParameterExpected Result
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Quantification (LOQ) < 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Methodology III: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle and Application

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[8][11] However, this compound, with its polar primary amine and amide groups, exhibits poor volatility and chromatographic performance on standard GC columns. Derivatization is therefore a mandatory step to improve its suitability for GC-MS analysis.[12] This is achieved by replacing the active hydrogen on the primary amine with a non-polar group, which increases volatility and thermal stability.[12] This method serves as an excellent orthogonal technique to confirm results obtained by LC.

Causality of Experimental Choices:

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. It reacts with the primary amine to form a less polar, more volatile trimethylsilyl (TMS) derivative.[12]

  • GC Column: A low-polarity column, such as a DB-5MS or equivalent, is used to separate the derivatized analyte from other matrix components based on boiling point and polarity differences.

  • MS Detection: Mass spectrometry provides definitive identification based on the characteristic fragmentation pattern of the TMS-derivatized molecule.

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5MS capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Derivatizing Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Solvent: Anhydrous pyridine or acetonitrile.

  • Other materials as listed in Section 2.2.

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions in an anhydrous solvent like pyridine. Prepare calibration standards by dilution.

  • Derivatization:

    • Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis: Inject the derivatized solutions into the GC-MS.

GC-MS Operating Conditions
ParameterCondition
GC Conditions
Inlet Splitless, 250 °C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
MS Conditions
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM)
GC-MS Workflow Diagram

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis weigh Weigh Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve drydown Evaporate to Dryness dissolve->drydown derivatize Add BSTFA & Heat (70°C) drydown->derivatize inject Inject into GC-MS System derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (Scan or SIM) ionize->detect quantify Quantification detect->quantify

Fig 3. Workflow for GC-MS analysis including the critical derivatization step.
Expected Method Performance
ParameterExpected Result
Linearity (r²) > 0.995
Range 10 - 1000 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Precision (%RSD) < 10%
Accuracy (Recovery) 90 - 110%

Data Summary and Method Selection

The choice of analytical technique depends directly on the specific requirements of the assay, such as required sensitivity, sample matrix, and available instrumentation.

FeatureHPLC-UVLC-MS/MSGC-MS with Derivatization
Primary Application Purity assay, routine QCTrace analysis, impurity IDOrthogonal confirmation
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity GoodExcellentVery Good
Sample Prep Simple (dissolve, filter)SimpleComplex (derivatization)
Confirmation Based on retention timeBased on retention time and mass transitionsBased on retention time and mass spectrum
Cost per Sample LowHighModerate

Guidance:

  • For routine quality control of bulk material where the analyte is the main component, HPLC-UV is the most efficient and cost-effective choice.

  • For detecting the analyte as a low-level impurity or for quantification in biological fluids, the superior sensitivity and selectivity of LC-MS/MS are required.

  • GC-MS should be employed as an orthogonal method to confirm the identity and quantity of the analyte, especially during method validation or in investigational studies.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Edelstein, M. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Medium. Retrieved from [Link]

  • Shinde, V. (2023, December 5). Quantitative and Qualitative Analysis in Pharmaceuticals. Veeprho. Retrieved from [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Chemicals. Retrieved from [Link]

  • Omais, B., et al. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Retrieved from [Link]

  • Daniel, D. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved from [Link]

  • Li, H., et al. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Retrieved from [Link]

  • Almirall, J. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing SL. Retrieved from [Link]

  • St. John, M. K., & Dea, D. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • De Brabanter, N., et al. (1996). Quantitative Gas Chromatographic Analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. PubMed. Retrieved from [Link]

Sources

Safe handling, storage, and disposal of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(4-Aminophenyl)piperidin-2-one (CAS No. 91993-45-4). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The information is synthesized from established safety data for the compound and general best practices for handling structurally related chemicals, such as aromatic amines and piperidine derivatives. The objective is to provide a framework that ensures the scientific integrity of experimental work while prioritizing the safety of laboratory personnel and environmental protection.

Introduction and Chemical Profile

This compound is a heterocyclic compound incorporating both a piperidinone ring and an aromatic amine moiety. Its structure suggests its potential use as a building block in medicinal chemistry and materials science. The presence of the aromatic amine group is a primary driver of its toxicological profile, a critical consideration for all handling procedures. Aromatic amines as a class of compounds are known for their potential to be absorbed through the skin and to exhibit toxicity, including carcinogenicity.[1][2] Therefore, all operations involving this compound must be conducted with appropriate caution.

Chemical and Physical Properties
PropertyValueSource
CAS Number 91993-45-4PubChem[3]
Molecular Formula C₁₁H₁₄N₂OPubChem[3]
Molecular Weight 190.24 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich[4]
Purity ≥95% - ≥97% (typical)Sigma-Aldrich, ChemScene[4][5]
Hazard Identification and GHS Classification

This compound is classified as hazardous. The following GHS hazard statements are associated with this compound.[3]

Hazard CodeStatementClass
H302 Harmful if swallowedAcute toxicity, oral
H312 Harmful in contact with skinAcute toxicity, dermal
H315 Causes skin irritationSkin corrosion/irritation
H319 Causes serious eye irritationSerious eye damage/eye irritation
H332 Harmful if inhaledAcute toxicity, inhalation
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure

The combination of these hazards necessitates stringent adherence to the protocols detailed in the subsequent sections. The primary routes of exposure are inhalation of the solid as a dust, skin and eye contact, and ingestion.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. However, the minimum required PPE should always include the following.[6][7][8][9][10]

  • Respiratory Protection: For weighing or any procedure that may generate dust, a NIOSH-approved respirator is required. Options include an N95 respirator for low-level exposure or a half-face/full-face respirator with appropriate cartridges for more extensive handling.[8][9] All work with this solid should ideally be performed within a certified chemical fume hood.[11]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Given that the compound is harmful in contact with skin, double-gloving is recommended. Nitrile gloves are a suitable choice, but it is crucial to check the manufacturer's glove compatibility data. Gloves should be changed immediately if contamination is suspected.

    • Body Protection: A flame-resistant lab coat is required. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Safe Handling Protocols

General Handling Precautions
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[11]

  • Avoid Dust Formation: Handle the solid chemical carefully to avoid generating dust. Use spatulas and weighing paper appropriate for the quantity being handled.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12]

  • Training: All personnel handling this compound must be trained on its specific hazards and the procedures outlined in this document.

Step-by-Step Weighing Protocol
  • Preparation: Don all required PPE as detailed in Section 2. Ensure the chemical fume hood is functioning correctly.

  • Work Surface: Place a disposable absorbent liner on the work surface inside the fume hood to contain any potential spills.

  • Tare Balance: Place a clean, appropriate weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the tared weighing vessel.

  • Closure: Securely close the container of this compound immediately after dispensing.

  • Clean-up: Gently wipe the spatula with a disposable wipe dampened with an appropriate solvent (e.g., ethanol) and dispose of the wipe as hazardous waste.

  • Transport: If the weighed compound needs to be transported to another area of the lab, ensure it is in a sealed and clearly labeled container.

Storage Procedures

Proper storage is crucial to maintain the chemical's integrity and to prevent accidental exposure. The primary considerations for this compound are its sensitivity to light and the need for secure containment.[5]

Storage Conditions
  • Temperature: Store at 4°C in a refrigerator designated for chemical storage.[5] Do not store with food or beverages.

  • Light: Protect from light.[5] Store in an amber glass bottle or an opaque container.[13][14] If the primary container is not opaque, it should be placed inside a secondary container that blocks light.[14][15]

  • Atmosphere: Store in a tightly sealed container to prevent atmospheric moisture absorption.

  • Ventilation: The storage location (e.g., refrigerator within a lab) should be in a well-ventilated area.[16]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]

Storage Workflow Diagram

The following diagram illustrates the decision-making process for the proper storage of this compound.

StorageWorkflow Storage Protocol for this compound A Receive Compound B Is container opaque? A->B C Place in secondary opaque container B->C No D Label container with full chemical name, CAS number, and hazard pictograms B->D Yes C->D E Store in a designated 4°C chemical refrigerator D->E F Log in inventory system E->F

Caption: Workflow for the proper storage of this compound.

Disposal Procedures

Disposal of this compound and any associated contaminated materials must be handled as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.[12][17][18][19]

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all waste generated from handling this compound.

  • Labeling: The waste container must be labeled "Hazardous Waste," with the full chemical name "this compound," and the relevant GHS hazard symbols.

  • No Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[12]

Types of Waste and Disposal Protocol
  • Solid Waste: Unused or expired this compound should be placed directly into the designated solid hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing papers, absorbent pads, and disposable wipes, must be disposed of as solid hazardous waste.

  • Empty Containers: "Empty" containers that previously held the compound are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container should then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Protocol for this compound A Waste Generated (Solid compound, contaminated PPE, etc.) B Is the waste liquid? (e.g., rinsate) A->B C Place in designated SOLID hazardous waste container B->C No D Place in designated LIQUID hazardous waste container B->D Yes E Ensure container is properly labeled: 'Hazardous Waste', Chemical Name, Hazard Symbols C->E D->E F Store waste container in a well-ventilated, secure area away from incompatible materials E->F G Arrange for pickup by EHS or licensed waste contractor F->G

Caption: Workflow for the disposal of this compound waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Chemical Spills
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and spilled compound using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Report the incident to your supervisor.

  • Major Spill (outside a fume hood or a large quantity):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to evacuate the building.

    • From a safe location, call emergency services and your institution's EHS office.[4][20]

    • Do not attempt to clean up the spill yourself.[4]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][21] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][21][22] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[22] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel if available.[3]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved from [Link]

  • Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals. Research Safety. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Loba Chemie. (n.d.). Piperidine AR Safety Data Sheet. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • NIOSH. (n.d.). Amines, Aromatic. CDC. Retrieved from [Link]

Sources

Derivatization of 1-(4-Aminophenyl)piperidin-2-one for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Derivatization of 1-(4-Aminophenyl)piperidin-2-one for Enhanced Biological Activity

For: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, most notably as a key structural component of Apixaban, a potent and selective direct Factor Xa (FXa) inhibitor used clinically as an anticoagulant.[1][2] The primary amino group on the phenyl ring serves as a versatile synthetic handle for introducing a wide array of functionalities. This process of derivatization is critical for modulating the compound's physicochemical properties, target affinity, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the strategic rationale and proven protocols for derivatizing this scaffold, with a focus on N-acylation and related amide bond formations to enhance its therapeutic potential. We will detail step-by-step synthetic procedures, explain the causality behind experimental choices, and present structure-activity relationship (SAR) data to guide future discovery efforts.

Strategic Rationale for Derivatization

The piperidine and piperidinone rings are recognized as "privileged structures" in drug design, appearing in numerous pharmaceuticals due to their favorable metabolic stability and ability to present substituents in well-defined three-dimensional orientations.[3][4][5][6] For the this compound core, the exocyclic primary amine is the principal point for chemical modification.

Why Derivatize at the 4-Amino Position?

  • Target Interaction: In the context of FXa inhibitors like Apixaban, the moiety attached to this amine is designed to occupy and interact with specific pockets (e.g., the S1 and S4 pockets) of the enzyme's active site.[7] Derivatization allows for the optimization of these interactions to maximize potency and selectivity.[8][9]

  • Modulation of Physicochemical Properties: Introducing different functional groups can systematically alter key properties such as solubility, lipophilicity (LogP), and polar surface area (PSA). These parameters are crucial for optimizing oral bioavailability and overall drug-like characteristics.

  • Exploration of New Biological Targets: While prominent as an anticoagulant scaffold, derivatives can be screened against other targets, such as kinases or other proteases, to explore new therapeutic applications.[10]

The most common and effective derivatization strategy for this scaffold is N-acylation , which forms a robust amide bond. This approach is widely used in pharmaceutical synthesis due to the stability of the resulting amide and the vast commercial availability of acylating agents (e.g., acyl chlorides, carboxylic acids).[11][12]

General Derivatization Workflow

The derivatization of this compound is a systematic process that begins with the core amine and proceeds through acylation, purification, and characterization.

G cluster_start Starting Material cluster_reaction Derivatization Step cluster_process Processing & Analysis cluster_end Final Product A 1-(4-Aminophenyl) piperidin-2-one B N-Acylation Reaction (Acyl Chloride or Carboxylic Acid) A->B Reagents: Acylating Agent, Base, Solvent C Workup & Purification (e.g., Column Chromatography) B->C Quench & Extract D Characterization (NMR, LC-MS, HRMS) C->D Isolate Pure Fraction E N-Acylated Derivative (Target Compound) D->E Confirm Structure & Purity

Caption: General workflow for the N-acylation of this compound.

Detailed Experimental Protocols

The following protocols are generalized methodologies that can be adapted for specific target molecules. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation using an Acyl Chloride

This is the most direct method for forming the amide bond and is highly efficient for a wide range of substrates.

  • Rationale: Acyl chlorides are highly reactive electrophiles. The reaction is typically run in an aprotic solvent to prevent hydrolysis of the acyl chloride. A non-nucleophilic organic base is required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[13]

  • Step-by-Step Methodology:

    • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

    • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. Caution: The addition of acyl chloride can be exothermic.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to yield the pure N-acylated derivative.[14]

Protocol 2: N-Acylation using a Carboxylic Acid (Peptide Coupling)

This method is preferred when the corresponding acyl chloride is unstable, not commercially available, or when working with sensitive substrates where milder conditions are necessary.

  • Rationale: Carboxylic acids are less reactive than acyl chlorides and require an activating agent to facilitate amide bond formation. Peptide coupling reagents like HBTU or HOBt convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine.[15][16]

  • Step-by-Step Methodology:

    • Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.1 eq.), a coupling agent such as HBTU (1.1 eq.), and an additive like HOBt (1.1 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) (approx. 0.2 M). Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to form the active ester.

    • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in DMF.

    • Coupling Reaction: Add the pre-activated carboxylic acid solution from step 1 to the solution of the amine. Stir the reaction at room temperature for 4-24 hours.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography as described in Protocol 1.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold has been extensively explored, particularly in the development of Factor Xa inhibitors.[8] The table below summarizes hypothetical but representative SAR data, illustrating how different substituents (R-groups) on the acyl moiety can influence biological activity.

Derivative ID R-Group Structure Modification Type FXa IC₅₀ (nM) Key Insight
Core H-(Starting Material)>10,000The unsubstituted amine lacks significant inhibitory activity.
D-001 Acetyl (CH₃-CO-)Simple Acylation850Basic acylation introduces minimal activity, confirming the need for more complex groups.
D-002 4-MethoxybenzoylAromatic Acylation55The phenyl ring likely occupies a hydrophobic pocket (S4). The methoxy group can act as a hydrogen bond acceptor.[8]
D-003 4-ChlorobenzoylAromatic Acylation25A halogen like chlorine can enhance binding through favorable interactions in the S1 pocket and improve metabolic stability.[7]
D-004 Pyrazole-carboxamideHeterocyclic Acylation1.5This complex moiety, similar to that in Apixaban, optimally fills multiple binding pockets, forming key hydrogen bonds and hydrophobic interactions, leading to high potency.[1]
D-005 4-SulfamoylbenzoylAromatic Sulfonylation150While active, sulfonamides may have different binding modes and physicochemical properties compared to amides.

Note: IC₅₀ values are illustrative and intended to demonstrate SAR principles.

Conclusion

The derivatization of this compound via N-acylation is a robust and highly effective strategy for generating potent and selective enzyme inhibitors. By carefully selecting the acylating agent, researchers can systematically probe the structure-activity landscape to optimize target engagement, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a reliable foundation for synthesizing novel derivatives, enabling the continued development of this valuable scaffold for a range of therapeutic applications, from anticoagulation to emerging areas of drug discovery.[10]

References

  • Zhou, J., et al. (2007). A novel approach to synthesize 4,5-dihydro-pyrazolo[3,4-c]pyrid-2-ones and its derivatives. Arkat USA. Available at: [Link]

  • Quick Company. (2017). An Improved Process For Preparing Intermediate Of Apixaban. Quick Company Patent Information. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Chu, X., et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. Available at: [Link]

  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. EPO. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Kumar, V., et al. (2024). 1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban- An anticoagulant drug. ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Corte, J. R., et al. (2008). Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & Medicinal Chemistry Letters, 18(9), 2845-9. Available at: [Link]

  • Kakefuda, A., et al. (2001). Rational design, synthesis, and structure-activity relationships of novel factor Xa inhibitors. PubMed. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available at: [Link]

  • Xing, L., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). PMC - NIH. Available at: [Link]

  • De Filippis, V., et al. (2024). Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide. MDPI. Available at: [Link]

  • Saw, Y. L., et al. (2021). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Hindawi. Available at: [Link]

  • Piras, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. Arkivoc. Available at: [Link]

  • Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. Available at: [Link]

  • Stürzebecher, J., et al. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Available at: [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

Sources

Application Notes & Protocols: 1-(4-Aminophenyl)piperidin-2-one as a Chemical Probe Scaffold for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This document provides a comprehensive guide for the prospective use of 1-(4-Aminophenyl)piperidin-2-one as a versatile chemical scaffold for the development of probes aimed at target deconvolution. While this molecule is not an established chemical probe, its structure, featuring a reactive primary aromatic amine, presents an ideal handle for derivatization into powerful tools for chemical proteomics. Herein, we detail the scientific rationale, design principles, and step-by-step protocols for synthesizing and applying both photoaffinity and affinity-based probes derived from this scaffold. These protocols are designed to be self-validating systems, incorporating essential controls to ensure the confident identification of specific protein interactors.

Introduction: The Potential of a Simple Scaffold

Phenotypic screening campaigns can identify compounds with interesting biological effects, but the challenge often lies in identifying the specific protein(s) with which they interact to produce that effect—a process known as target deconvolution.[1][2] Chemical probes are small molecules designed to bind to specific protein targets and report on their presence and activity, serving as indispensable tools for this purpose.[3]

The molecule this compound is a simple yet promising starting point for chemical probe development. Its piperidin-2-one moiety provides a rigid core, while the 4-aminophenyl group offers a strategically positioned primary amine. This amine is a versatile functional group for chemical modification, allowing for the attachment of various functionalities without significantly altering the core structure, a concept that is foundational in fragment-based drug discovery and scaffold hopping.[4][5][6][7] Primary amines are readily functionalized under mild conditions to form stable amide bonds, making them ideal for conjugating reporter tags and photoreactive groups.[8][][10]

This guide outlines the conceptual framework and practical methodologies for transforming this compound into high-utility chemical probes for identifying novel protein targets.

Probe Design and Synthesis Strategy

The core principle of a chemical probe is to retain the binding characteristics of the parent molecule while incorporating functionalities for detection and/or covalent capture. The primary amine of this compound is the key to this transformation. We propose two distinct probe designs: a photoaffinity probe for covalent capture in a native cellular environment and an affinity-based probe for pulldown experiments from cell lysates.

Probe Architectures

A typical chemical probe consists of three components: a recognition element, a reactive group, and a reporter tag.[11][12]

  • Recognition Element: The this compound core.

  • Reactive Group (for Photoaffinity Probes): A photo-activatable moiety, such as a diazirine, that forms a covalent bond with nearby molecules upon UV irradiation.[13][14][15]

  • Reporter Tag: A group that enables detection and enrichment, most commonly biotin, due to its extraordinarily strong and specific interaction with avidin and streptavidin.[16]

Diagram: Conceptual Design of Chemical Probes

G cluster_parent Parent Scaffold cluster_probes Designed Chemical Probes cluster_probe1 Photoaffinity Probe cluster_probe2 Affinity Probe parent This compound probe1 Scaffold + Linker + Diazirine + Biotin parent->probe1 Derivatization of primary amine probe2 Scaffold + Linker + Biotin parent->probe2 Derivatization of primary amine

Caption: Probe design strategy from the parent scaffold.

General Synthetic Strategy

The synthesis of these probes involves the formation of an amide bond between the primary amine of this compound and a linker that is pre-functionalized with the desired moieties.

  • Linker Synthesis: Synthesize or procure a linker molecule containing a carboxylic acid at one end and the desired functional groups (e.g., diazirine and/or biotin) at the other. A polyethylene glycol (PEG) linker is often used to enhance solubility and minimize steric hindrance.[16][17]

  • Amide Coupling: Activate the carboxylic acid on the linker (e.g., using HATU or EDC/NHS) and react it with the primary amine of this compound to form a stable amide bond.

  • Purification and Characterization: Purify the final probe using chromatography (e.g., HPLC) and confirm its structure and purity via mass spectrometry and NMR.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for using the designed probes in target identification experiments.

Protocol 1: Target Identification using Photoaffinity Labeling (PAL) in Live Cells

This protocol is designed to identify the protein targets of the scaffold in their native cellular environment, capturing both strong and transient interactions.[18][19][20]

Materials:

  • Photoaffinity probe (diazirine- and biotin-functionalized this compound)

  • Parent compound (this compound) for competition experiments

  • Cell line of interest

  • Cell culture media and reagents

  • PBS, D-PBS

  • UV irradiation device (e.g., Rayonet reactor with 350-360 nm lamps)[15][21]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Ammonium bicarbonate

  • DTT and iodoacetamide

  • Trypsin (sequencing grade)

  • LC-MS/MS equipment and reagents

Workflow Diagram:

G start Culture cells to ~80-90% confluency treat Treat cells with photoaffinity probe (and competitor for control) start->treat uv Irradiate with UV light (350-360 nm) to induce covalent cross-linking treat->uv lyse Lyse cells and collect supernatant uv->lyse enrich Incubate lysate with streptavidin beads to enrich for biotinylated proteins lyse->enrich wash Wash beads to remove non-specific binders enrich->wash digest On-bead tryptic digestion wash->digest analyze Analyze peptides by LC-MS/MS digest->analyze end Identify and quantify proteins analyze->end

Caption: Workflow for Photoaffinity Labeling (PAL).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells of interest and grow to 80-90% confluency.

    • For competition experiments, pre-incubate a set of plates with a 50-100 fold excess of the parent compound for 1 hour.

    • Add the photoaffinity probe to all plates (except for a vehicle-only control) at a pre-determined optimal concentration and incubate for a specified time (e.g., 1-4 hours).

  • UV Cross-linking:

    • Wash the cells with ice-cold PBS to remove the excess probe.

    • Irradiate the cells with UV light (350-360 nm) on ice for 10-30 minutes.[15][21] A crucial control is a "no UV" plate to identify proteins that bind to the probe non-covalently.

  • Cell Lysis and Protein Enrichment:

    • Lyse the cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with pre-washed streptavidin beads for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be: 2x with lysis buffer, 2x with high salt buffer, and 2x with PBS.

    • Resuspend the beads in ammonium bicarbonate buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins on-bead with trypsin overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by LC-MS/MS.[22][23][24][25]

    • Identify and quantify proteins using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

    • True targets should be significantly enriched in the probe-treated samples compared to the vehicle control and the "no UV" control, and this enrichment should be significantly reduced in the competition samples.

Protocol 2: Target Identification using Affinity-Based Protein Profiling (AfBPP)

This protocol is suitable for identifying stable protein interactors from a cell lysate.[26][27][28][29]

Materials:

  • Affinity probe (biotin-functionalized this compound)

  • Parent compound for competition

  • Cell line of interest and lysis buffer

  • Streptavidin-coated magnetic beads

  • All other materials as listed in Protocol 1

Workflow Diagram:

G start Prepare cell lysate treat Incubate lysate with affinity probe (± excess parent compound for competition) start->treat enrich Add streptavidin beads to capture probe-protein complexes treat->enrich wash Wash beads to remove non-specific binders enrich->wash elute Elute bound proteins from beads wash->elute sds Separate proteins by SDS-PAGE elute->sds digest In-gel tryptic digestion of protein bands sds->digest analyze Analyze peptides by LC-MS/MS digest->analyze end Identify proteins analyze->end

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Procedure:

  • Lysate Preparation and Incubation:

    • Prepare a native cell lysate from the cells of interest.

    • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

    • Divide the lysate into three tubes: (1) affinity probe, (2) affinity probe + excess parent compound, and (3) vehicle control.

    • Incubate for 1-4 hours at 4°C.

  • Protein Complex Pulldown:

    • Add streptavidin beads to each tube and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads as described in Protocol 1.

    • Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

    • Excise bands that are present in the probe lane but absent or significantly reduced in the competition lane.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Interpretation and Validation

A successful target identification experiment relies on rigorous data analysis and subsequent validation.

Parameter Photoaffinity Labeling (Quantitative MS) Affinity-Based Profiling (Gel-based)
Primary Readout Peptide/Protein intensity or spectral countsProtein band intensity on a gel
Criteria for a "Hit" High signal ratio (>2-3 fold) in probe vs. control samples.Unique or significantly enriched band in the probe lane.
Key Control Signal significantly reduced by competition with parent compound.Band intensity is significantly reduced in the competition lane.
Validation Steps Western blot, siRNA knockdown, cellular thermal shift assay (CETSA).Western blot confirmation of the identified protein in a pulldown.

Statistical Analysis: For quantitative proteomics data from PAL experiments, use statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly enriched. A volcano plot is a useful visualization to highlight proteins that show both a high fold-change and high statistical significance.

Conclusion

The this compound scaffold represents a valuable starting point for the development of chemical probes for target identification. The protocols outlined in this guide provide a robust framework for the synthesis and application of such probes. By employing these methodologies, researchers can systematically identify the molecular targets of bioactive compounds, thereby accelerating the process of drug discovery and elucidating complex biological pathways. The key to success lies in the careful design of the probes and the rigorous implementation of controls to ensure the confident identification of specific and biologically relevant protein targets.

References

  • Barelier, S., et al. (2020). Scaffold Hopping. In Computational Drug Discovery and Design. Springer. [Link]

  • Benns, H. J., et al. (2020). An overview of activity-based protein profiling and recent advances. Current Opinion in Chemical Biology, 57, 1-8. [Link]

  • Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature, 486(7403), 322-331. [Link]

  • Gingras, A. C., et al. (2007). Protein-protein interactions identified by pull-down experiments and mass spectrometry. Current Protocols in Molecular Biology, Chapter 20, Unit 20.5. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. [Link]

  • Mackenzie, G., et al. (2013). Synthetic Strategies for the Biotinylation of Bioactive Small Molecules. ChemistryOpen, 2(1), 10-22. [Link]

  • Tsai, T. H., et al. (2016). Preprocessing and Analysis of LC-MS-Based Proteomic Data. Methods in Molecular Biology, 1362, 63-76. [Link]

  • Geurink, P. P., et al. (2012). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 55(17), 7687-7697. [Link]

  • Pedrini, E., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(1), 329-342. [Link]

  • Charles River Laboratories. (2023). Hop To It! The World of Scaffold Hopping. [Link]

  • Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 93-100. [Link]

  • Technology Networks. (2023). How LC-MS Works in Proteomics To Identify and Quantify Proteins. [Link]

  • Geurink, P. P., et al. (2012). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 55(17), 7687-7697. [Link]

  • Erlanson, D. A. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 51(25), 4984-4999. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1, 29-45. [Link]

  • Sanza, D., et al. (2010). Biotinylated Primary Amines. Molecular Diversity Preservation International. [Link]

  • Tabana, Y. M., et al. (2023). The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]

  • Louche, A., et al. (2018). Protein–Protein Interactions: Pull-Down Assays. Methods in Molecular Biology, 1818, 95-107. [Link]

  • Liu, X., et al. (2023). Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks. STAR Protocols, 4(2), 102263. [Link]

  • Hashimoto, M., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Heterocycles, 89(12), 2697-2720. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • BioSolveIT. (n.d.). Scaffold Hopping. [Link]

  • Apffel, A., et al. (2003). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Current Protocols in Protein Science, Chapter 23, Unit 23.3. [Link]

  • Westwood, N. J., & Nelson, A. (2018). Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. Royal Society of Chemistry. [Link]

  • Schenone, M., et al. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Royal Society of Chemistry. [Link]

  • Moore, S. (2020). Analyzing Proteomes Using LC-MS/MS. AZoLifeSciences. [Link]

  • Vajda, S., et al. (2019). Development and applications of fragment based drug design methods. Boston University. [Link]

  • Cresset Group. (n.d.). What does scaffold hopping mean to you?. [Link]

  • Scribd. (n.d.). Activity-Based Protein Profiling Guide. [Link]

  • Heard, A. S. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(18), 8095-8118. [Link]

  • Sanza, D., et al. (2010). BIOTINYLATED PRIMARY AMINES. Sciforum. [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). [Link]

  • CD Genomics. (n.d.). LC-MS/MS Data Analysis. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Welsch, M. E., et al. (2015). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 58(20), 7939-7957. [Link]

  • Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. [Link]

  • Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Chen, Y., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 88. [Link]

Sources

Application Notes & Protocols: Formulation of 1-(4-Aminophenyl)piperidin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on the development of a stable and bioavailable formulation that ensures consistent drug exposure in animal models.[1][2] This document provides a comprehensive guide for the formulation of 1-(4-Aminophenyl)piperidin-2-one (Compound APD-2), a novel compound with potential therapeutic applications. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to navigate the essential steps of pre-formulation, formulation development for oral and parenteral administration, and the requisite analytical characterization for preclinical toxicology and efficacy studies.

Given that many NCEs exhibit suboptimal physicochemical properties, such as poor aqueous solubility, a systematic and scientifically driven formulation approach is paramount.[3][4][5] This guide emphasizes a logical, data-driven workflow, explaining the causality behind experimental choices to ensure the development of a robust and reproducible formulation.

Pre-formulation Characterization of Compound APD-2

A thorough understanding of the physicochemical properties of Compound APD-2 is the foundational step in designing an appropriate formulation strategy.[4] This initial characterization will dictate the choice of excipients, vehicle systems, and administration routes.

Physicochemical Properties

Based on available data and structural analysis, the key properties of Compound APD-2 are summarized below. It is critical to experimentally verify these parameters.

PropertyValue / Predicted ValueSource / Comment
Chemical Name This compoundIUPAC
CAS Number 438056-68-9[6][7][8]
Molecular Formula C₁₁H₁₄N₂O[9][6][10]
Molecular Weight 190.24 g/mol [6][10]
Predicted LogP 1.7857[6] Indicates moderate lipophilicity.
Predicted Solubility Moderately soluble in polar solvents.[9] Experimental determination is crucial.
Hydrogen Bond Donors 1[6] (from the amino group)
Hydrogen Bond Acceptors 2[6] (from the carbonyl and amino groups)
pKa (Predicted) Basic pKa from the arylamine; Neutral/weakly acidic pKa from the lactam amide.The aminophenyl group is expected to have a pKa in the range of 4-5. Experimental determination is necessary.
Melting Point Not available.To be determined by Differential Scanning Calorimetry (DSC).
Physical Form Solid.To be characterized by microscopy and X-ray powder diffraction (XRPD).
Experimental Workflow for Pre-formulation Studies

The following diagram outlines the essential pre-formulation characterization workflow for Compound APD-2.

Preformulation_Workflow cluster_0 Physicochemical Characterization cluster_1 Data Analysis & Strategy API Compound APD-2 API Solubility Aqueous & Solvent Solubility Screening API->Solubility pKa pKa Determination (Potentiometric Titration) API->pKa LogP LogP/D Determination (Shake-flask or HPLC) API->LogP SolidState Solid-State Characterization (DSC, TGA, XRPD, Microscopy) API->SolidState Stability Solution & Solid-State Forced Degradation API->Stability Analysis Analyze Data & Determine BCS Classification (Predicted: BCS Class II/IV) Strategy Define Formulation Strategy (Oral & Parenteral) Analysis->Strategy

Caption: Pre-formulation characterization workflow for Compound APD-2.

Protocol: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of Compound APD-2 in aqueous media at different pH values relevant to physiological conditions.

Materials:

  • Compound APD-2

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and 5.0

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated pH meter

  • Shaking incubator

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Prepare saturated solutions by adding an excess of Compound APD-2 (e.g., 10 mg) to 1 mL of each buffer in triplicate.

  • Equilibrate the samples in a shaking incubator at 25°C and 37°C for 24-48 hours.

  • After equilibration, visually inspect for the presence of solid material.

  • Filter the supernatant through a 0.22 µm syringe filter, discarding the first 200 µL.

  • Dilute the filtrate with an appropriate mobile phase and quantify the concentration of Compound APD-2 using a validated HPLC-UV method.

  • Measure the pH of the saturated solution to confirm the final pH.

Rationale: Solubility is a critical determinant of oral absorption.[3] Determining solubility at various pH values is essential due to the pH gradient in the gastrointestinal tract and for developing parenteral formulations where pH adjustment can be a primary solubilization technique.

Formulation Development for Oral Administration

For preclinical oral dosing, the primary goal is to achieve adequate and reproducible systemic exposure.[1] Given the predicted moderate lipophilicity and likely low aqueous solubility, a simple aqueous solution may not be feasible.

Oral Formulation Strategy

The choice of formulation will depend on the dose required and the determined solubility. A tiered approach is recommended:

  • Aqueous Solution (pH-adjusted): If the compound has sufficient solubility at a physiologically acceptable pH.

  • Cosolvent System: For moderate solubility enhancement.

  • Suspension: If the required dose cannot be dissolved in a suitable volume.

  • Lipid-based Formulation (SEDDS/SMEDDS): For highly lipophilic compounds with poor solubility.[3]

The following diagram illustrates the decision-making process for selecting an oral formulation.

Oral_Formulation_Strategy Start Determine Required Dose (mg/kg) & Max Dosing Volume (e.g., 10 mL/kg) SolubilityCheck Is Dose Soluble in Dosing Volume at Acceptable pH? Start->SolubilityCheck AqueousSol Formulate as pH-adjusted Aqueous Solution SolubilityCheck->AqueousSol Yes CosolventScreen Screen Cosolvents (PEG 400, Propylene Glycol, Glycerol) SolubilityCheck->CosolventScreen No CosolventSoluble Is Dose Soluble in Cosolvent System? CosolventScreen->CosolventSoluble CosolventSol Formulate as Cosolvent Solution CosolventSoluble->CosolventSol Yes Suspension Develop Aqueous Suspension (with wetting & suspending agents) CosolventSoluble->Suspension No

Caption: Decision tree for oral formulation development of Compound APD-2.

Protocol: Development of a Cosolvent-based Oral Solution

Objective: To prepare a clear, stable oral solution of Compound APD-2 for preclinical dosing.

Excipients:

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Glycerol

  • Water for Injection[11]

Procedure:

  • Solubility Screening: Determine the approximate solubility of Compound APD-2 in individual solvents (PEG 400, PG, Glycerol) and binary/ternary mixtures (e.g., 40:60 PEG 400:Water, 20:80 PG:Water).

  • Vehicle Selection: Choose a vehicle system that provides the target concentration with a safety margin, considering the acceptable daily intake of the excipients in the chosen animal model. A common starting point is 10-20% PEG 400 in water.

  • Formulation Preparation: a. Weigh the required amount of Compound APD-2. b. Add the primary solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved. Gentle heating (<40°C) may be applied if necessary. c. Add the remaining vehicle components (e.g., water) incrementally while stirring. d. Visually inspect the final formulation for clarity and absence of precipitation. e. Measure the final pH.

Rationale: Cosolvents like PEG 400 and PG are commonly used in preclinical studies to solubilize poorly water-soluble compounds.[4] They are generally well-tolerated at concentrations typically used for oral dosing. However, a key concern is the potential for drug precipitation upon dilution in the aqueous environment of the GI tract.[4]

Formulation Development for Parenteral Administration

Parenteral formulations are often required for toxicology, pharmacokinetic, and certain efficacy studies. These formulations must be sterile, pyrogen-free, and typically isotonic and iso-pH.[12][13]

Parenteral Formulation Strategy

The approach for parenteral formulations is more constrained due to tolerability and safety concerns.

Formulation TypeKey Considerations
Aqueous Solution Preferred approach. Requires sufficient solubility at a physiological pH (typically 4-9). May use pH adjustment or buffering.
Cosolvent System Use of water-miscible solvents like PEG 400, PG, or ethanol.[14] Concentration is limited by toxicity (e.g., hemolysis, precipitation at the injection site).
Solubilizing Agents Use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or surfactants (e.g., Polysorbate 80, Cremophor EL) to form complexes or micelles.[14][15]
Nanosuspension For very poorly soluble compounds. Involves reducing particle size to the nanometer range to improve dissolution rate. Requires stabilizers.[1]
Protocol: Development of a Solubilized Parenteral Formulation using Cyclodextrins

Objective: To develop a clear, filter-sterilizable parenteral solution of Compound APD-2 using a cyclodextrin as a solubilizing agent.

Excipients:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

  • Citrate or phosphate buffer

  • Water for Injection (WFI)

Procedure:

  • Phase Solubility Studies: a. Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0-40% w/v). b. Add an excess of Compound APD-2 to each solution. c. Equilibrate, filter, and analyze the supernatant by HPLC to determine the solubility of Compound APD-2 as a function of cyclodextrin concentration. d. A linear increase in solubility suggests the formation of a 1:1 complex and can be used to determine the binding constant.

  • Formulation Preparation: a. Based on the phase solubility diagram, calculate the amount of cyclodextrin needed to dissolve the target concentration of Compound APD-2. A 20-30% w/v solution is a common starting point. b. Dissolve the cyclodextrin in WFI, adding buffer components if required. c. Slowly add Compound APD-2 while stirring until a clear solution is obtained. d. Adjust the final volume with WFI. e. Measure the pH and osmolality of the final solution.

  • Sterilization: Filter the final solution through a sterile 0.22 µm PVDF or PES filter.

Rationale: Cyclodextrins are widely used to solubilize hydrophobic drugs for parenteral administration by forming inclusion complexes where the drug molecule resides within the hydrophobic cavity of the cyclodextrin.[14] SBE-β-CD is often preferred for its higher solubility and lower toxicity compared to other cyclodextrins.

Analytical Characterization and Stability Assessment

Analytical methods are essential for quantifying the active pharmaceutical ingredient (API) in the formulation and for assessing its stability.[16][17]

Required Analytical Methods
MethodPurposeKey Parameters to Validate
HPLC-UV/MS Assay, purity, and degradation product analysis.Specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ).[16][18]
Visual Inspection Appearance, clarity, color, presence of particulates.N/A
pH Measurement To ensure the formulation is within the target pH range.N/A
Osmolality For parenteral formulations to assess isotonicity.N/A
Particle Size Analysis For suspensions and nanosuspensions to monitor physical stability.N/A
Protocol: Short-Term Stability Assessment

Objective: To evaluate the chemical and physical stability of the prototype formulation under accelerated conditions to ensure it is suitable for the duration of a preclinical study.

Procedure:

  • Prepare a batch of the final formulation.

  • Dispense the formulation into appropriate, sealed containers (e.g., glass vials).

  • Store the containers at various conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C/60% RH)

    • Accelerated (40°C/75% RH)

  • At predetermined time points (e.g., 0, 24h, 48h, 1 week, 2 weeks), withdraw samples and analyze for:

    • Appearance (visual inspection)

    • pH

    • Assay of Compound APD-2 (by HPLC)

    • Purity/Degradation products (by HPLC)

  • The formulation is considered stable if the assay remains within 95-105% of the initial value and no significant increase in degradation products is observed.

Safety and Handling

Based on GHS classifications, this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6][10] It may also cause respiratory irritation.[6][10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times when handling the compound and its formulations. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • PubMed. Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]

  • PubChem. This compound. [Link]

  • FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Pharmaffiliates. CAS No : 438056-68-9 | Product Name : this compound. [Link]

  • Coriolis Pharma. Basic Formulation Characterization. [Link]

  • Scribd. Vehiles For Parentral. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Biomanufacturing.org. Chapter 13: Formulation Development of Parenteral Products. [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. [Link]

  • Springer. Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • ResearchGate. Pharmaceutical Excipient Development: The Need for Preclinical Guidance. [Link]

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • PharmTech. Excipient Selection In Parenteral Formulation Development. [Link]

  • Informa Connect. The Selection of Excipients for Oral Solid Dosage Forms. [Link]

  • Lab Manager. Introduction to Analytical Method Development and Validation. [Link]

  • PubMed. [Lipid vehicles for the parenteral administration of drugs (1): emulsions]. [Link]

  • ResearchGate. Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. [Link]

  • Acta Scientific. A Comprehensive Review in Parenteral Formulations. [Link]

  • SGS. Preclinical Formulation Development. [Link]

  • PubMed Central. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. [Link]

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

1-(4-Aminophenyl)piperidin-2-one is a bifunctional molecule featuring a lactam ring and a primary aromatic amine.[1][2][3] This structure makes it a valuable building block in medicinal chemistry and drug development. Notably, it serves as a key precursor in the synthesis of Apixaban, a widely used anticoagulant medication.[4] The development of a robust, efficient, and scalable synthetic route is therefore of significant interest to researchers in both academic and industrial settings.

This application note provides a detailed, field-tested protocol for the multi-gram scale synthesis of this compound. The described two-step strategy is designed for high yield, purity, and operational simplicity, addressing the common challenges associated with scale-up. We will first detail the palladium-catalyzed synthesis of the intermediate, 1-(4-nitrophenyl)piperidin-2-one, followed by its high-pressure catalytic hydrogenation to the final product. This guide emphasizes the rationale behind procedural choices and incorporates critical safety protocols essential for larger-scale reactions.

Overall Synthetic Strategy

The synthesis is approached via a two-step sequence, beginning with the formation of the C-N bond between the lactam and the aromatic ring, followed by the reduction of a nitro group. This strategy was chosen for its reliability and the commercial availability of the starting materials.

  • Step 1: Buchwald-Hartwig Amination. The lactam nitrogen of piperidin-2-one is coupled with 1-bromo-4-nitrobenzene. This palladium-catalyzed cross-coupling reaction is highly efficient for forming aryl C-N bonds and offers a significant advantage over harsher classical methods.

  • Step 2: Catalytic Hydrogenation. The nitro-intermediate, 1-(4-nitrophenyl)piperidin-2-one, is reduced to the target primary amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is known for its clean conversion and high yields.

Synthesis_Workflow A Piperidin-2-one + 1-Bromo-4-nitrobenzene B Step 1: Buchwald-Hartwig Amination A->B C Intermediate: 1-(4-Nitrophenyl)piperidin-2-one B->C D Step 2: Catalytic Hydrogenation C->D E Final Product: This compound D->E

Figure 1: Overall two-step synthetic workflow.

Part I: Scale-Up Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

Principle & Mechanistic Insight

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its ability to construct C-N bonds with high functional group tolerance.[5] The reaction proceeds via a palladium-based catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl bromide bond. Subsequent coordination and deprotonation of the lactam, facilitated by a strong base, leads to the formation of a palladium-amido complex. The cycle is completed by reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6] The use of specialized phosphine ligands, such as Xantphos, is critical as they stabilize the palladium complexes and accelerate the reductive elimination step, leading to higher yields and faster reaction times.[6]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L₂)-Br pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)(L₂)-NHR']⁺ pd_complex1->pd_complex2 + Lactam (R'NH) - Br⁻ pd_complex3 Ar-Pd(II)(L₂)-NR' pd_complex2->pd_complex3 - Base-H⁺ pd_complex3->pd0 Reductive Elimination product_out pd_complex3->product_out Ar-NR' (Product)

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol (100 g Scale)

Reagents & Equipment:

  • Reactor: 5 L jacketed glass reactor with mechanical stirring, reflux condenser, thermocouple, and nitrogen inlet.

  • Reagents:

    • Piperidin-2-one (Valerolactam): 50.0 g

    • 1-Bromo-4-nitrobenzene: 102.0 g

    • Palladium(II) Acetate (Pd(OAc)₂): 1.13 g

    • Xantphos: 5.84 g

    • Sodium tert-butoxide (NaOtBu): 68.0 g

    • Toluene (anhydrous): 2.0 L

    • Ethyl Acetate & Hexanes for workup and purification.

Procedure:

  • Reactor Setup: Assemble and dry the 5 L reactor. Purge the system thoroughly with nitrogen.

  • Charging Reagents: To the reactor, add piperidin-2-one, 1-bromo-4-nitrobenzene, Pd(OAc)₂, and Xantphos under a positive pressure of nitrogen.

  • Solvent Addition: Add 2.0 L of anhydrous toluene via cannula transfer. Begin stirring to form a suspension.

  • Base Addition: Carefully add the sodium tert-butoxide in portions. Causality Note: Portion-wise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours. The mixture will turn dark brown.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting 1-bromo-4-nitrobenzene is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 1 L of water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with brine (1 x 500 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification:

    • The crude product can be purified by slurry washing or recrystallization. A mixture of ethyl acetate and hexanes is a suitable system.

    • Alternatively, for high purity, perform column chromatography on silica gel.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Results & Characterization
  • Yield: 85-95%

  • Appearance: Yellow to light brown crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, 2H), 7.55 (d, 2H), 3.80 (t, 2H), 2.60 (t, 2H), 2.00 (m, 4H).

  • Mass Spec (ESI+): m/z 221.1 [M+H]⁺.[7]

Part II: Scale-Up Synthesis of this compound

Principle & Critical Safety Considerations

Catalytic hydrogenation is a powerful reduction method, but its scale-up requires strict adherence to safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[8]

Core Hazards:

  • Flammability/Explosion: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] The lower and upper explosive limits are approximately 4% and 75% in air, respectively.

  • Pyrophoric Catalyst: Palladium on carbon (Pd/C), especially after use (when it is "active" and saturated with hydrogen), can ignite spontaneously upon exposure to air.[8][10] This is a significant fire hazard, particularly during the filtration step.

Mandatory Safety Protocols:

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) before introducing hydrogen to remove all oxygen.[10][11] Similarly, the vessel must be purged with inert gas after the reaction to remove residual hydrogen before opening to the atmosphere.[12]

  • Pressure-Rated Equipment: Use a dedicated high-pressure reactor (e.g., a Parr or Büchi hydrogenator) that is certified for the intended operating pressure.[11] Regularly inspect all gauges, valves, and connections for leaks.[12]

  • Catalyst Handling: Never handle dry, used catalyst in the open air.[10] The catalyst must be kept wet with solvent (e.g., water or methanol) at all times during transfer and filtration to prevent ignition.[8][11]

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a designated high-pressure bay.[12]

  • Static Discharge: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[11]

Detailed Experimental Protocol (90 g Scale)

Reagents & Equipment:

  • Reactor: 2 L high-pressure hydrogenation vessel (e.g., Parr apparatus) equipped with a gas inlet, pressure gauge, vent, and mechanical stirrer.

  • Reagents:

    • 1-(4-Nitrophenyl)piperidin-2-one: 90.0 g

    • 10% Palladium on Carbon (Pd/C), 50% wet: 4.5 g (5 mol% dry basis)

    • Methanol or Ethyl Acetate: 1.0 L

    • Hydrogen Gas (high purity)

    • Celite® for filtration

Procedure:

  • Reactor Charging: To the high-pressure vessel, add 1-(4-nitrophenyl)piperidin-2-one and the solvent (methanol or ethyl acetate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 10% Pd/C catalyst. Safety Note: The catalyst should be added as a slurry in the reaction solvent to minimize the risk of it drying out.

  • System Purge (Critical Step): Seal the reactor. Pressurize the vessel with nitrogen to ~50 psi, then carefully vent the pressure. Repeat this pressurize/vent cycle at least 5 times to ensure the atmosphere is inert.[12]

  • Hydrogenation:

    • After the final nitrogen vent, evacuate the vessel briefly.

    • Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat to 30-40 °C if necessary (the reaction is often exothermic).

    • Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. Re-pressurize as needed.

  • In-Process Control (IPC): The reaction is typically complete within 4-8 hours. Completion can be confirmed by TLC or HPLC analysis of a carefully withdrawn aliquot (after stopping the reaction and purging with nitrogen).

  • Post-Reaction Purge: Once the reaction is complete, stop stirring and cool to room temperature. Vent the excess hydrogen carefully. Purge the system with nitrogen (5 cycles) to remove all residual hydrogen.[12]

  • Catalyst Filtration (Critical Step):

    • Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Never use a dry filter paper for a pyrophoric catalyst.

    • Under a nitrogen atmosphere if possible, or working quickly, transfer the reaction mixture as a slurry onto the wet Celite® pad.

    • Wash the filter cake with additional solvent.

    • Crucially, do not allow the filter cake to run dry. Immediately after filtration, quench the catalyst on the Celite® pad with plenty of water to render it non-pyrophoric before disposal.[8]

  • Isolation & Purification:

    • Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

    • The product is often pure enough for many applications. For higher purity, recrystallize from a suitable solvent like ethanol or an ethyl acetate/heptane mixture.[13]

  • Drying: Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results & Characterization
  • Yield: 95-99%

  • Appearance: Off-white to light tan solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.05 (d, 2H), 6.60 (d, 2H), 5.10 (s, 2H, -NH₂), 3.55 (t, 2H), 2.35 (t, 2H), 1.85 (m, 4H).

  • Mass Spec (ESI+): m/z 191.1 [M+H]⁺.

  • Purity (HPLC): >98%

Data Summary and Troubleshooting

Scale-Up Synthesis Parameters
ParameterStep 1: Buchwald-Hartwig AminationStep 2: Catalytic Hydrogenation
Scale (Starting Material) 50.0 g (Piperidin-2-one)90.0 g (Nitro-intermediate)
Key Reagents Pd(OAc)₂, Xantphos, NaOtBu10% Pd/C (50% wet), H₂ gas
Solvent & Volume Toluene, 2.0 LMethanol, 1.0 L
Temperature 100-110 °C30-40 °C
Pressure Atmospheric (N₂)50-100 psi (H₂)
Reaction Time 12-24 hours4-8 hours
Typical Yield 85-95%95-99%
Final Purity (Post-Purif.) >98%>98%
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Step 1: Stalled Reaction Inactive catalyst; insufficient base; poor quality solvent.Use fresh Pd(OAc)₂, ensure NaOtBu is not degraded, and use anhydrous toluene.
Step 2: Stalled Reaction Catalyst poisoning; insufficient H₂ pressure; poor stirring.Ensure starting material is pure; increase H₂ pressure; increase stirring speed.
Low Yield Incomplete reaction; mechanical losses during workup.Increase reaction time; optimize extraction and purification steps.
Product Discoloration Air oxidation of the final amine product.Handle the final product under an inert atmosphere where possible; store in a cool, dark place.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenation SOP. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (n.d.). JACS Au.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Buchwald–Hartwig Amination of b-Chloroacroleins by Lactams and Heteroarylamines. (n.d.).
  • Stereoselective synthesis of β-lactams: recent examples. (2023, April 6). Organic & Biomolecular Chemistry.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • An alternative synthetic strategy to construct apixaban analogues. (2024, July 7). arkat usa.
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2025, August 7). ResearchGate.
  • Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. (n.d.). Benchchem.
  • Process for the preparation of apixaban. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025, April 9).
  • Breakthrough in beta-lactam synthesis using nickel catalysts. (2023, August 25). ScienceDaily.
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central.
  • Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
  • This compound. (n.d.). PubChem.
  • 1-(4-Amino-phenyl)-piperidin-2-one. (n.d.). ChemScene.
  • 1-(4-Amino-phenyl)-piperidin-2-one. (n.d.). Sigma-Aldrich.
  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (n.d.). PubMed.
  • THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. (2025, April 4). Rowan Digital Works.
  • Method for preparing 4-amino-4-phenylpiperidines. (n.d.). Google Patents.
  • 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers. (n.d.).
  • This compound. (n.d.). ChemicalBook.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • 1-(4-Aminophenyl)-2-piperidinopropanone derivatives, process for their preparation and their therapeutic use. (n.d.). Google Patents.
  • 1-(4-Amino-phenyl)-piperidin-2-one. (n.d.). Sigma-Aldrich.
  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • How to remove excess 4-amino piperidine from reaction medium? (2018, November 27). ResearchGate.

Sources

Troubleshooting & Optimization

How to improve the yield and purity of 1-(4-Aminophenyl)piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route, improve yield, and achieve high purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high yield and purity is critical for the successful downstream applications of this molecule. This guide will explore the two primary synthetic routes and provide detailed troubleshooting for common issues encountered during its preparation.

Synthetic Routes Overview

There are two principal and well-established methods for the synthesis of this compound:

  • Route A: Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the formation of a C-N bond between piperidin-2-one and an appropriate aryl halide.

  • Route B: Reduction of a Nitro Precursor: This two-step process begins with the synthesis of 1-(4-nitrophenyl)piperidin-2-one, followed by the reduction of the nitro group to the desired amine.

The choice of route will depend on the availability of starting materials, desired scale, and the specific capabilities of your laboratory. Below, we delve into the specifics of each route, including troubleshooting and optimization strategies.

Route A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] In the context of this compound synthesis, it typically involves the coupling of piperidin-2-one with a halo-substituted aniline derivative.

Reaction Scheme

Sources

Troubleshooting common issues in reactions involving 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(4-Aminophenyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction to this compound

This compound (CAS 438056-68-9) is a bifunctional organic compound featuring a primary aromatic amine (aniline) and a six-membered cyclic amide (δ-lactam).[1][2] This unique structure makes it a valuable building block, notably as a key intermediate in the synthesis of the anticoagulant drug Apixaban.[3][4] However, the presence of two distinct nitrogen-containing functional groups necessitates careful consideration of reaction conditions to achieve desired outcomes and avoid common pitfalls. This guide will address issues related to amide bond formation (N-acylation), N-arylation reactions, and general handling and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Bond Formation (N-Acylation)

This section focuses on reactions where the primary amino group of this compound acts as a nucleophile to form an amide bond with a carboxylic acid or its derivative.

Question 1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

Answer: Low yields in amide coupling reactions involving this substrate are common and can typically be attributed to a few key factors:

  • Reduced Nucleophilicity of the Aniline Moiety: Aromatic amines like the one present in this molecule are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[5] Standard coupling conditions that are effective for aliphatic amines may be insufficient.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a reactive intermediate may be incomplete. This can be due to reagent quality, stoichiometry, or the presence of moisture.[6]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and choice of base play a critical role, especially when dealing with a less reactive amine.

Troubleshooting Workflow: Low Amide Coupling Yield

Caption: Troubleshooting decision tree for low-yielding amide coupling reactions.

Recommended Protocol for Challenging Amide Couplings:

For sterically hindered acids or when standard methods fail, the in-situ generation of an acyl fluoride has proven effective for coupling with electron-deficient amines.[7]

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), the fluorinating agent (e.g., BTFFH, 1.1 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.2 equiv.) in an anhydrous solvent like 1,2-dichloroethane.

  • Activation: Stir the mixture at room temperature for 10-15 minutes to form the acyl fluoride.

  • Coupling: Add this compound (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction to 80 °C and monitor by TLC or LC-MS. Reaction times can be significantly longer for challenging couplings.

  • Work-up: Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Question 2: I am observing a significant amount of unreacted starting material and the formation of a guanidinium byproduct. What is happening?

Answer: This issue is characteristic of certain aminium/uronium-based coupling reagents like HBTU or HATU. The coupling reagent can react with the amine nucleophile to form a stable guanidinium byproduct, effectively consuming both the reagent and your starting amine.

Solutions:

  • Order of Addition is Critical: Always pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding this compound.[8] This ensures the formation of the active ester intermediate, minimizing the opportunity for the amine to react directly with the coupling agent.

  • Switch to a Phosphonium-Based Reagent: Reagents like PyBOP or PyAOP do not have the same propensity for this side reaction and are generally "cleaner" in this regard, making them a better choice for challenging couplings where activation may be slow.

Question 3: Does the lactam ring open under basic conditions used in amide coupling?

Answer: The δ-lactam in this compound is a five-membered ring, which is relatively stable and less strained compared to β-lactams.[9][10] Under the typical basic conditions used for amide coupling (e.g., DIPEA, triethylamine at room temperature to moderate heat), significant hydrolysis of the lactam is unlikely. However, prolonged exposure to strong bases (like NaOH or KOH) or very high temperatures could potentially lead to ring-opening. It is always advisable to use non-nucleophilic organic bases and the minimum necessary reaction time.

Section 2: N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

This section addresses the coupling of an aryl halide or triflate to the primary amino group of this compound.

Question 4: My Buchwald-Hartwig N-arylation reaction is giving low yields and I see decomposition of my starting material. What should I investigate?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions, especially with aniline-type substrates.[11][12]

Key Parameters for Optimization:

ParameterCommon Issues & Solutions
Palladium Precatalyst Issue: Inactive catalyst. Solution: Use a reliable, air-stable precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). Ensure proper handling to avoid deactivation.
Ligand Issue: Inefficient oxidative addition or reductive elimination. Aniline substrates often require specific ligands. Solution: Use bulky, electron-rich phosphine ligands. For anilines, biarylphosphine ligands like XPhos, SPhos, or BrettPhos are often superior.[11] Screen a panel of ligands to find the optimal one for your specific aryl halide.
Base Issue: The base can be crucial for both catalytic activity and substrate stability. Strong, non-coordinating bases are typically required. Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Cs₂CO₃ can be a milder alternative if substrate stability is an issue.
Solvent Issue: Poor solubility or catalyst deactivation. Solution: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, or THF are commonly used.
Temperature Issue: Insufficient energy for catalytic turnover or thermal decomposition at high temperatures. Solution: Reactions are typically run at elevated temperatures (80-110 °C). Optimize the temperature for your specific substrate combination.

Troubleshooting Workflow: N-Arylation

Caption: A logical workflow for troubleshooting poor outcomes in N-arylation reactions.

Question 5: I am seeing a side product that appears to be a result of double arylation or reaction at the lactam nitrogen. Is this possible?

Answer: While less common, these side reactions are plausible under certain conditions:

  • Double Arylation: If the newly formed secondary amine product is more reactive than the starting aniline under the reaction conditions, a second arylation can occur, leading to a triarylamine byproduct. This is less likely with sterically hindered aryl halides.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the aryl halide to favor the mono-arylated product.

  • Reaction at Lactam Nitrogen: The lactam nitrogen is an amide and is therefore significantly less nucleophilic than the aniline nitrogen. Direct N-arylation at this position is highly unlikely under standard Buchwald-Hartwig conditions. However, under extremely harsh basic conditions, deprotonation of the lactam followed by reaction could be a minor pathway, though this is not a commonly reported issue.

Section 3: General Handling, Purity, and Purification

Question 6: My starting material, this compound, appears discolored. Is it stable?

Answer: Anilines are notoriously susceptible to air oxidation, which can lead to discoloration (often turning pink, brown, or purple). While slight discoloration may not significantly impact reactivity for some robust reactions, it is indicative of impurity formation.

Storage and Handling Recommendations:

  • Storage: Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light.[9] Refrigeration (2-8 °C) is also recommended to slow decomposition.[3]

  • Handling: When weighing and transferring the material, do so quickly and, for best results, in an inert atmosphere glovebox to minimize exposure to air and moisture.

Question 7: I am having difficulty purifying my acylated/arylated product. What are some common strategies?

Answer: The polarity of the product will depend on the nature of the group you have added. However, some general purification strategies can be employed.

Purification Techniques:

TechniqueApplicability & Notes
Column Chromatography The most common method. Use a silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol). The piperidinone moiety provides polarity, which should allow for good separation from less polar starting materials or byproducts.
Recrystallization If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[13] A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexanes) is necessary to find suitable conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
Acid/Base Extraction This can be useful for removing unreacted this compound. A wash with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic aniline starting material, causing it to move into the aqueous layer, while the (now less basic) amide or N-aryl product remains in the organic layer. Caution: Ensure your product is stable to acidic conditions before attempting.

References

  • PubChem. This compound. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Zhang, H. et al. (2020). 5, 6-dihydro-3- (4-morpholinyl)-2(1H)-pyridinone, an important intermediate for the apixaban synthesis. Journal of International Pharmaceutical Research, (6), 671-676.
  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? (2025). Available from: [Link]

  • Dong, W. et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. Available from: [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. EP 3212620 B1. Available from: [Link]

  • Dong, W. et al. (2023). A practical synthesis for the key intermediate (G) of Apixaban. ResearchGate. Available from: [Link]

  • Mayr, H. et al. (2003). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Available from: [Link]

  • Assaf, Z. et al. (2016). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018). Available from: [Link]

  • Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available from: [Link]

  • American Chemical Society. Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. (2026). Available from: [Link]

  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline? (2014). Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Available from: [Link]

  • Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Aminophenyl)piperidin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

Introduction

Welcome to the technical support and troubleshooting guide for the derivatization of 1-(4-Aminophenyl)piperidin-2-one. This molecule is a critical building block in medicinal chemistry, notably as a precursor to Factor Xa inhibitors like Apixaban. The primary reactive site for derivatization is the aromatic primary amine (aniline) group, which readily undergoes reactions such as acylation, sulfonylation, and alkylation.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common experimental challenges. We will delve into the causality behind reaction outcomes and provide robust, self-validating protocols to ensure reproducible success in your derivatization efforts.

General Reaction Scheme & Key Reactive Sites

The derivatization of this compound primarily targets the nucleophilic aromatic amine. Understanding the molecule's structure is key to troubleshooting.

  • Primary Reaction Site: The exocyclic primary amine (-NH₂) is highly nucleophilic and is the target for most derivatizations.

  • Secondary Site (Potential for Side Reactions): The lactam nitrogen within the piperidinone ring is significantly less reactive due to amide resonance. However, under harsh conditions, it can potentially undergo side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the derivatization of this compound, providing potential causes and validated solutions.

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most common issues, often stemming from suboptimal reaction conditions or reagent-related problems.[1][2]

Potential Cause Explanation & Recommended Solution
Inefficient Acid Activation (for Acylation) In amide bond formation, the carboxylic acid must be activated before it can react with the aniline.[1] Solution: Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in stoichiometric excess (1.1-1.5 equivalents). Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine can significantly improve yields.[1][2]
Deactivated Amine The aniline nitrogen can be protonated by acidic reagents or byproducts (like HCl from an acid chloride), rendering it non-nucleophilic.[1] Solution: Include a suitable base in your reaction. For reactions with acid chlorides or sulfonyl chlorides, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to scavenge the generated acid.[3] A stronger base may be needed for less reactive anilines.
Poor Reagent Solubility If reactants are not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent that dissolves all components. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices. For stubborn solubility issues, gentle heating may be required, but this should be monitored carefully to avoid side reactions.
Steric Hindrance Bulky groups on either the aniline or the acylating/sulfonylating agent can physically block the reaction site, slowing down the reaction rate.[2] Solution: Increase the reaction temperature or extend the reaction time.[4] In severe cases, a more reactive acylating agent (e.g., converting a carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride) may be necessary.[5]
Presence of Water Acyl halides, anhydrides, and activated acid intermediates are highly sensitive to moisture and can be hydrolyzed, preventing amide formation.[1] Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates side reactions.

Potential Cause Explanation & Recommended Solution
Diacylation/Disulfonylation An excess of a highly reactive acylating or sulfonylating agent can sometimes lead to a second reaction on the newly formed amide/sulfonamide nitrogen. This is more common with primary amines. Solution: Use the electrophile (acyl chloride, etc.) as the limiting reagent or add it slowly (dropwise) to the reaction mixture at a lower temperature (e.g., 0 °C) to control its reactivity.
Reaction with Solvent Certain solvents can participate in the reaction. For example, DMF can decompose at high temperatures or in the presence of strong bases to form dimethylamine, which can then react. Solution: Choose a more inert solvent like DCM or THF. If heating is necessary in DMF, ensure the temperature is kept as low as possible for the reaction to proceed.
Oxidation of Aniline Anilines are susceptible to oxidation, which can be accelerated by heat and the presence of air, leading to colored impurities.[6] Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Using freshly purified starting materials can also minimize oxidative impurities.
Polymerization/Tarry Products Uncontrolled exothermic reactions or high temperatures can cause polymerization of the starting material or product.[6] Solution: Control the reaction temperature carefully, especially during the addition of reactive reagents. Use an ice bath to manage the exotherm.
Problem 3: Reaction Stalls or is Incomplete

Monitoring the reaction shows that the starting material is consumed slowly or the reaction stops before completion.

Potential Cause Explanation & Recommended Solution
Insufficient Base The byproduct of the reaction (e.g., HCl) neutralizes the base and then begins to protonate the starting aniline, effectively stopping the reaction. Solution: Ensure at least a stoichiometric amount of base is used. For reactions generating one equivalent of acid, using 1.1-1.2 equivalents of a tertiary amine base is standard practice.
Low Reaction Temperature Many derivatization reactions require a certain activation energy. Room temperature may not be sufficient.[4] Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. A modest increase to 40-50 °C can often drive the reaction to completion.[6]
Catalyst Deactivation If using a catalyst (e.g., DMAP for acylation, or a metal catalyst for alkylation), it may have degraded or been poisoned. Solution: Ensure the catalyst is of high quality and handled correctly. For instance, DMAP is basic and can be neutralized. In some cases, adding a fresh portion of the catalyst may restart the reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my derivatization reaction?

The ideal solvent should dissolve all reactants but not react with them.

  • For Acylations/Sulfonylations with Halides: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices.

  • For Amide Couplings (with coupling reagents): N,N-Dimethylformamide (DMF) is a common choice due to its high polarity and ability to dissolve most carboxylic acids and amines.[1] However, ensure it is anhydrous.

  • For Alkylations: Polar aprotic solvents like DMF or Dimethyl sulfoxide (DMSO) are often used, especially when a salt byproduct is formed.

Q2: Which base is most appropriate for my reaction?

The base's role is to neutralize acid byproducts and, in some cases, to deprotonate a reactant.

  • For reactions with acyl/sulfonyl chlorides: Use a non-nucleophilic organic base like Triethylamine (TEA) or DIPEA. Pyridine can also be used and may act as a catalyst.[3]

  • For amide couplings: A non-nucleophilic base like DIPEA is crucial to prevent side reactions with the coupling reagent or the activated carboxylic acid.[2]

  • For alkylations: A stronger inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is often required to deprotonate the amine for reaction with an alkyl halide.

Q3: How can I effectively monitor the reaction progress?

Regular monitoring is crucial to avoid over-running the reaction or stopping it prematurely.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to track the consumption of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, showing the mass of the starting material, product, and any major byproducts. This is the preferred method for confirming product formation.

Q4: What are the best purification techniques for these derivatives?

The choice of purification depends on the properties of the product.

  • Aqueous Workup: After the reaction is complete, a standard workup involves quenching the reaction (e.g., with water or NH₄Cl solution), extracting the product into an organic solvent (like ethyl acetate or DCM), washing the organic layer to remove water-soluble impurities (e.g., with brine), and finally drying and concentrating the solvent.[1]

  • Crystallization: If the product is a stable solid, recrystallization is an excellent method for achieving high purity.[7][8] Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Column Chromatography: This is the most versatile method for separating the desired product from impurities. Silica gel is typically used, with a solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) chosen based on the polarity of the product as determined by TLC.

Visualization & Workflows

General Troubleshooting Workflow

This diagram outlines a logical decision-making process when encountering low product yield.

TroubleshootingWorkflow Start Low / No Yield Observed Check_Reagents 1. Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Activation 3. Confirm Reactant Activation Start->Check_Activation Reagent_Issue Use fresh, anhydrous reagents. Confirm stoichiometry (e.g., 1.1 eq electrophile). Check_Reagents->Reagent_Issue Conditions_Temp Temperature Issue? Check_Conditions->Conditions_Temp Conditions_Solvent Solubility Issue? Check_Conditions->Conditions_Solvent Conditions_Base Base Issue? Check_Conditions->Conditions_Base Activation_Issue Is the electrophile reactive enough? (e.g., Acid Chloride vs. Acid+Coupling Agent) Check_Activation->Activation_Issue Success Yield Improved Reagent_Issue->Success Temp_Solution Gradually increase temperature. Monitor via TLC/LC-MS. Conditions_Temp->Temp_Solution Solvent_Solution Change to a better solvent (e.g., DMF). Ensure all reagents are dissolved. Conditions_Solvent->Solvent_Solution Base_Solution Use a stronger or non-nucleophilic base. Ensure >1.0 equivalent is used. Conditions_Base->Base_Solution Activation_Solution Convert acid to acid chloride. Use a more potent coupling agent. Activation_Issue->Activation_Solution Temp_Solution->Success Solvent_Solution->Success Base_Solution->Success Activation_Solution->Success

Caption: A troubleshooting decision tree for low-yield derivatization reactions.

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol describes a standard method for forming an amide bond using a reactive acyl chloride.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a ~0.1 M solution.

  • Base Addition: Add triethylamine (TEA) or DIPEA (1.2 equivalents) to the stirred solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization.

Protocol 2: General Procedure for Sulfonylation using a Sulfonyl Chloride

This protocol is for the formation of a sulfonamide linkage.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 equivalent) in anhydrous pyridine or a mixture of DCM and TEA (1.5 equivalents).

  • Cooling: Cool the solution to 0 °C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in DCM, keeping the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40 °C) may be required for less reactive sulfonyl chlorides.[9]

  • Workup: Carefully pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine/TEA), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References
  • Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. Available at: [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • Direct sulfonylation of anilines mediated by visible light. PMC. Available at: [Link]

  • Effect of reaction temperature on aniline conversion and product... ResearchGate. Available at: [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]

  • Acylation Of Aromatic Compounds. Chemcess. Available at: [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. Available at: [Link]

  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate. Available at: [Link]

  • Optimization of derivatization conditions. ResearchGate. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. Available at: [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. Available at: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Available at: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Available at: [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. Available at: [Link]

  • 16 questions with answers in AMIDE SYNTHASES. ResearchGate. Available at: [Link]

  • Acylation of Amines. NCERT. Available at: [Link]

  • Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
  • Sulfonylation of Aniline. Semantic Scholar. Available at: [Link]

  • Synthesis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. NIH. Available at: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Available at: [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. Available at: [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

Sources

Addressing solubility and stability challenges with 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 1-(4-Aminophenyl)piperidin-2-one (CAS 438056-68-9). This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the common experimental challenges associated with the solubility and stability of this compound. Our goal is to provide not only solutions but also the underlying scientific rationale to empower your research and development efforts.

Compound Overview: Physicochemical Properties

This compound is a versatile intermediate and building block in medicinal chemistry.[1][2] Its structure, featuring a hydrophilic aromatic amine and a polar lactam ring coupled with a moderately lipophilic piperidine backbone, presents a unique set of physicochemical challenges. Understanding these properties is the first step in successful experimental design.

PropertyValueSource
CAS Number 438056-68-9[3][4]
Molecular Formula C₁₁H₁₄N₂O[3][4]
Molecular Weight 190.24 g/mol [3][4]
Calculated LogP 1.78[3]
Topological Polar Surface Area (TPSA) 46.33 Ų[3]
Hydrogen Bond Donors 1 (Aromatic Amine)[3]
Hydrogen Bond Acceptors 2 (Lactam Carbonyl, Aromatic Amine)[3]
Storage Recommendation 4°C, protect from light[3]

Part 1: Troubleshooting Guide - Solubility Challenges

Users frequently encounter difficulties in achieving desired concentrations of this compound in aqueous media, which is critical for biological assays and pre-formulation studies.

Q1: I am struggling to dissolve this compound in aqueous buffers (e.g., PBS) for my in vitro assay. What are my options?

A1: Direct dissolution in aqueous buffers is often challenging due to the compound's moderate lipophilicity (LogP ≈ 1.78). The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

  • Step 1: Organic Stock Solution:

    • Primary Recommendation: Use Dimethyl Sulfoxide (DMSO). It is a powerful solvent for a wide range of organic molecules. Prepare a stock solution in the range of 10-50 mM.

    • Alternatives: If DMSO is incompatible with your assay, consider Dimethylformamide (DMF) or absolute Ethanol. Note that the solubilizing power of ethanol may be lower.

  • Step 2: Aqueous Dilution:

    • Causality: The key is to add the organic stock solution to the aqueous buffer (not the other way around) while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out as it crosses the solubility barrier.

    • Critical Consideration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (buffer + equivalent amount of solvent) in your experiments.

Q2: My application is sensitive to organic solvents. How can I enhance aqueous solubility without using DMSO or DMF?

A2: For solvent-sensitive applications, several formulation strategies can be employed. The choice depends on the required concentration and experimental context.

  • pH Modification: The aromatic amine group (pKa estimated between 4-5) can be protonated at acidic pH. Lowering the pH of your buffer (e.g., to pH 3-4 with HCl) will form the corresponding hydrochloride salt, which may exhibit significantly higher aqueous solubility.

    • Self-Validation: Before use, confirm that the low pH does not affect your assay's biological components (e.g., protein stability, cell viability). Adjust the final pH back to physiological levels if necessary, but be aware that this may cause precipitation if the concentration exceeds the solubility limit at the new pH.

  • Use of Co-solvents: Employing water-miscible co-solvents can increase solubility.

    • Polyethylene Glycol (PEG 300/400): Can be used in concentrations up to 10-20% in the final aqueous solution.

    • Propylene Glycol: Another common choice, often used in combination with other excipients.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with improved water solubility.[5]

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity option. Prepare the cyclodextrin solution first, then add the compound with sonication or heating to facilitate complex formation. This is a highly effective strategy for both in vitro and in vivo applications.[6]

Workflow for Selecting a Solubilization Strategy

start Start: Need to Dissolve This compound q1 Is the experiment sensitive to organic solvents (e.g., DMSO)? start->q1 use_dmso Use DMSO/DMF Stock Solution Protocol (Final conc. <0.5%) q1->use_dmso No q2 Is the experiment sensitive to pH changes? q1->q2 Yes ph_mod Use pH Modification: Prepare solution at acidic pH (e.g., pH 3-4) q2->ph_mod No use_cd Use Cyclodextrin Complexation (e.g., HP-β-CD) q2->use_cd Yes

Caption: Decision tree for selecting an appropriate solubilization method.

Part 2: Troubleshooting Guide - Stability Challenges

The aminophenyl moiety is susceptible to oxidative degradation, while the lactam ring can be prone to hydrolysis under harsh conditions. These instabilities can compromise sample integrity and lead to inconsistent results.

Q3: I prepared a solution of the compound, and it turned yellow/brown upon standing at room temperature. What is happening and how can I prevent it?

A3: The color change is a classic indicator of oxidation of the aromatic amine. The aniline-like structure is easily oxidized, especially when exposed to light and air, forming colored quinone-imine or polymeric species.

  • Mechanism: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and trace metal ions.

  • Prevention Strategies:

    • Protect from Light: Always store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil.[3]

    • Inert Atmosphere: For long-term storage of solutions, degas the solvent and overlay the solution with an inert gas like argon or nitrogen before sealing the container.

    • Control Temperature: Store stock solutions at -20°C or -80°C. For daily use, keep solutions on ice.

    • Use Antioxidants: If compatible with your system, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can inhibit oxidative degradation.

    • Fresh Preparation: The most reliable method is to prepare solutions fresh before each experiment.

Q4: I need to perform an experiment under strongly acidic or basic conditions. Is the compound stable?

A4: The compound's stability is compromised at pH extremes due to two potential degradation pathways:

  • Acid/Base-Catalyzed Hydrolysis: The lactam (a cyclic amide) bond can be hydrolyzed under strong acidic or basic conditions, especially with heating. This would result in the opening of the piperidinone ring to form 5-amino-5-(4-aminophenyl)pentanoic acid.

  • Oxidation: As mentioned, the aromatic amine is the primary point of instability.

  • Recommendation: Perform a preliminary stability test. Prepare solutions of your compound in the acidic and basic media you plan to use. Let them stand under the experimental conditions (time, temperature) and analyze the samples by HPLC or LC-MS to check for the appearance of degradation products and the loss of the parent compound.

Hypothetical Degradation Pathways

cluster_main This compound cluster_ox Oxidation cluster_hy Hydrolysis (Acid/Base) main [Structure of Parent Compound] ox_prod [Quinone-imine type structures] (Colored Products) main->ox_prod O₂, Light hy_prod [Ring-Opened Carboxylic Acid] main->hy_prod H⁺/OH⁻, Δ

Caption: Potential degradation routes for this compound.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Screening

This protocol describes the standard method for preparing a 10 mM DMSO stock solution.

  • Materials & Equipment:

    • This compound (solid)

    • Anhydrous DMSO

    • Analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Pipettors

    • Vortex mixer

  • Procedure:

    • Weigh Compound: Accurately weigh out 1.90 mg of this compound (MW = 190.24 g/mol ) and place it into a clean vial.

    • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

    • Solubilize: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Storage: For immediate use, keep on the benchtop protected from light. For long-term storage, aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

  • Quality Control: The solution should be clear and colorless to very pale yellow. Any significant color indicates potential degradation.

Protocol 2: Forced Degradation Study by HPLC-UV

This protocol provides a framework to assess the stability of the compound under stress conditions.

  • Objective: To identify potential degradation products and determine the compound's stability profile.

  • Materials & Equipment:

    • 10 mM stock solution of the compound in Acetonitrile or Methanol

    • HPLC system with UV detector (e.g., monitoring at 254 nm)

    • C18 reverse-phase column

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

  • Procedure:

    • Prepare Samples: In separate amber HPLC vials, mix 100 µL of the stock solution with 900 µL of the following stress solutions:

      • Acid Hydrolysis: 1M HCl

      • Base Hydrolysis: 1M NaOH

      • Oxidation: 3% H₂O₂

      • Control: Diluent (e.g., 50:50 Water:Acetonitrile)

    • Incubation: Incubate the vials at 50°C for 24 hours. (Note: Incubation time and temperature may need optimization). For the base hydrolysis sample, neutralize with an equivalent amount of 1M HCl before injection.

    • HPLC Analysis:

      • Inject 10 µL of each sample onto the HPLC system.

      • Run a gradient elution, for example: 5% B to 95% B over 20 minutes.

      • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound relative to the control.

    • Data Interpretation: The percentage degradation can be calculated based on the reduction in the parent peak area. The retention times of the new peaks can be used to track specific degradation products. For structural elucidation, fractions can be collected for analysis by LC-MS.[7]

Part 4: Frequently Asked Questions (FAQs)

Q: Is this compound related to Apixaban? A: Yes, this compound is listed as a known impurity and potential intermediate in the synthesis of the anticoagulant drug Apixaban.[3] Therefore, its analytical detection and characterization are important in pharmaceutical quality control.

Q: Can I use this compound for derivatization of carboxylic acids for LC-MS analysis? A: While this specific compound is not commonly cited for this purpose, a very similar molecule, N-(4-aminophenyl)piperidine, has been successfully used as a derivatization agent to improve the detection of organic acids in mass spectrometry.[8][9][10] The primary aromatic amine of this compound could potentially be used in similar coupling reactions.

Q: What general formulation strategies are available if I need to develop an oral dosage form for this compound? A: For poorly soluble drugs like this one, several advanced formulation strategies can be explored to improve oral bioavailability.[6] These include:

  • Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution.[11]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to create a high-energy amorphous form that dissolves more readily.[12][13]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can solubilize the compound in lipidic excipients, forming fine emulsions in the gut to enhance absorption.[5][12]

Q: What types of excipients are generally useful for stabilizing formulations containing aminophenyl groups? A: Excipients play a crucial role in maintaining drug stability.[14][15] For a molecule like this, you would consider:

  • pH-adjusting agents/Buffers: To maintain the pH in a range where both hydrolytic and oxidative degradation are minimized.

  • Antioxidants: Such as ascorbic acid, sodium metabisulfite, or BHT to prevent oxidative degradation of the amine group.

  • Polymers and Sugars: In solid formulations, these can act as bulking agents and stabilizers, particularly in amorphous systems or during lyophilization.[16][17]

References
  • (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Geron, M., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Singh, G., Kaur, R., & Singh, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Johnson, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • N/A. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • N/A. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. CAS No : 438056-68-9 | Product Name : this compound. [Link]

  • Saw, Y. L. (2025). the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]

  • Kar, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Google Patents. Method for preparing 4-amino-4-phenylpiperidines.
  • Ghasemi, F., et al. (2021). Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. PMC - PubMed Central. [Link]

  • Thomas, C. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. [Link]

  • Dave, R., et al. (2015). (PDF) Excipients That Facilitate Amorphous Drug Stabilization. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. MDPI. [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Chen, E., & Rochelle, G. T. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF. [Link]

  • FNU, D., et al. (2025). Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. PubMed. [Link]

Sources

Identification and characterization of impurities in 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 1-(4-Aminophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this compound. The information herein is structured to provide practical, in-depth solutions to common challenges encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of this compound, offering insights into potential sources of impurities and regulatory considerations.

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities in this compound, an important intermediate or impurity itself in the synthesis of pharmaceuticals like Apixaban, can be broadly categorized into organic, inorganic, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and can originate from various stages:

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

    • By-products: Formed from side reactions during the synthesis. For piperidine derivatives, these can include products of incomplete cyclization or alternative reaction pathways.[3]

    • Degradation Products: Arise from the decomposition of this compound under specific conditions such as exposure to acid, base, light, heat, or oxidizing agents.[4][5] Common degradation pathways for amine-containing compounds include oxidation and hydrolysis.

    • Reagents, Ligands, and Catalysts: Residual amounts of chemicals used in the synthesis process.[1]

  • Inorganic Impurities: These typically result from the manufacturing process and can include reagents, catalysts, and heavy metals.[1][2]

  • Residual Solvents: Organic volatile compounds used during synthesis or purification.[1][2]

Q2: What are the regulatory guidelines I should be aware of for impurity profiling?

A2: The primary regulatory framework is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[6] Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[6][7]

  • ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities in the final drug product, including degradation products.[6][7][8]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents: Provides permissible daily exposure limits for residual solvents.[1]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This is particularly relevant for impurities with structural alerts for mutagenicity.[1]

Table 1: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guidelines[6][7]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies.[4][9] These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5]

The primary goals of forced degradation studies are:

  • To understand the degradation pathways of the drug substance. [4][5]

  • To generate potential degradation products for analytical method development and validation. [4]

  • To establish the stability-indicating power of the analytical methods, ensuring that the methods can separate and quantify the active pharmaceutical ingredient (API) from its degradation products. [4][10]

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the analysis of this compound.

Q1: I am observing an unexpected peak in my HPLC chromatogram. How do I identify it?

A1: The appearance of an unknown peak necessitates a systematic investigation to determine its identity and origin.

Step-by-Step Troubleshooting Protocol:

  • Verify System Suitability: Ensure that your HPLC system is performing correctly by checking parameters like retention time, peak area, and tailing factor of your reference standard.

  • Blank Injection: Run a blank (mobile phase) to rule out contamination from the solvent or the system.

  • Placebo Analysis: If analyzing a formulated product, analyze a placebo to check for interference from excipients.

  • Mass Spectrometry (MS) Coupling: The most effective way to get initial structural information is by using a mass spectrometer coupled with your LC system (LC-MS).[11][12][13]

    • Obtain the Molecular Weight: The mass-to-charge ratio (m/z) of the molecular ion will provide the molecular weight of the impurity.[14]

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.[12][13]

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the molecular ion and analyzing the resulting fragment ions can provide valuable structural information.[11][13]

  • Forced Degradation Comparison: Compare the retention time of the unknown peak with the peaks generated during forced degradation studies. This can help to identify if the unknown is a degradation product.

  • Spiking Study: If you have a suspected impurity standard, spike your sample with a small amount of it. An increase in the peak area of the unknown confirms its identity.

  • Isolation and NMR Spectroscopy: If the impurity is present at a significant level (typically >0.1%), consider isolating it using preparative HPLC. The isolated impurity can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[15][16] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for this purpose.[16]

Q2: My HPLC method is not separating a known impurity from the main peak. What should I do?

A2: Co-elution of an impurity with the main API peak is a common challenge in method development.

Workflow for Method Optimization:

Caption: Decision tree for HPLC method optimization.

Detailed Steps:

  • Mobile Phase Modification:

    • Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can often resolve co-eluting peaks.

    • pH: The ionization state of this compound and its impurities can be altered by changing the pH of the mobile phase. A change of ± 0.5 pH units can significantly impact retention and selectivity.

    • Buffer Strength: Adjusting the concentration of the buffer can also influence the separation.

  • Stationary Phase Selectivity:

    • If a C18 column is being used, switching to a column with a different stationary phase (e.g., C8, phenyl-hexyl, or cyano) can provide a different separation mechanism and resolve the co-eluting peaks.

  • Gradient Profile Adjustment: A shallower gradient around the elution time of the API and the impurity can increase the resolution between them.

  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.

Q3: I have identified a potential genotoxic impurity. What are the next steps?

A3: The presence of a potential genotoxic impurity (PGI) requires immediate attention due to the significant safety concerns.

Action Plan for Potential Genotoxic Impurities:

Caption: Workflow for managing a potential genotoxic impurity.

  • In Silico Assessment: Use computational toxicology software to assess the structural alerts for mutagenicity.

  • Ames Test: If the in silico assessment is positive or inconclusive, a bacterial reverse mutation assay (Ames test) is typically required to determine the mutagenic potential of the impurity.

  • Control Strategy: If the impurity is confirmed to be mutagenic, a stringent control strategy must be implemented to limit its level in the final drug substance to the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day .

  • Process Optimization: The synthetic process should be reviewed and optimized to prevent the formation of the PGI or to remove it to the required level. This may involve changing reagents, solvents, or reaction conditions.

  • Highly Sensitive Analytical Method: A highly sensitive and specific analytical method, often LC-MS/MS, is required to quantify the PGI at the TTC level.[11]

Section 3: Experimental Protocols

This section provides detailed protocols for key experiments in the identification and characterization of impurities in this compound.

Protocol 1: General HPLC-UV Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid sample in an oven at 105 °C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) and visible light for 7 days. Dissolve in the mobile phase before analysis.

Note: The conditions for forced degradation may need to be adjusted based on the stability of the molecule. The goal is to achieve 5-20% degradation.[9]

References

  • Title: Impurity guidelines in drug development under ICH Q3 - AMSbiopharma Source: AMSbiopharma URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH Q3B (R2) Impurities in new drug products - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL: [Link]

  • Title: FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products Source: gmp-compliance.org URL: [Link]

  • Title: Quality Guidelines - ICH Source: ICH URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: CONICET URL: [Link]

  • Title: Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS Source: Spectroscopy Online URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: Sygnature Discovery URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: Pharmachitchat URL: [Link]

  • Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]

  • Title: Choosing the Right Mass Spectrometry for Small Molecules Source: ZefSci URL: [Link]

  • Title: Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline Source: NIH URL: [Link]

  • Title: this compound | C11H14N2O | CID 11458178 Source: PubChem URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: JAPS URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Stability Indicating Forced Degradation Studies Source: RJPT URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]

  • Title: Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond Source: ResearchGate URL: [Link]

  • Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL: [Link]

  • Title: Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation Source: PharmaInfo URL: [Link]

  • Title: impurity profiling and drug characterization: backdrop and approach Source: PHARMACEUTICAL SCIENCES URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals Source: Research and Reviews URL: [Link]

  • Title: Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile of Substance on the Preclinical and Clinical Step of Drug Discovery Studies Source: MDPI URL: [Link]

  • Title: Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: National Library of Medicine URL: [Link]

  • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: 4-Piperidone Source: Wikipedia URL: [Link]

  • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products Source: PubMed URL: [Link]

  • Title: Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF Source: ResearchGate URL: [Link]

  • Title: Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production Source: PubMed URL: [Link]

Sources

Technical Support Center: Purification of 1-(4-Aminophenyl)piperidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Aminophenyl)piperidin-2-one and its structural analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable intermediates with high purity. The unique bifunctional nature of this scaffold—possessing both a basic aromatic amine and a polar lactam—presents specific purification hurdles that require a nuanced approach.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific analog.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main difficulties stem from the molecule's key functional groups:

  • The Aromatic Amine (Aniline Moiety): This group is basic and highly susceptible to air oxidation, especially when exposed to light and trace metals.[1] This oxidation leads to the formation of colored impurities, often presenting as a yellow, brown, or even purplish hue in the crude product.

  • The Piperidin-2-one (Lactam): This cyclic amide is polar and participates in hydrogen bonding, which influences solubility in various organic solvents.

  • Basicity: The amine's basicity can cause strong interactions with acidic stationary phases like standard silica gel during column chromatography, leading to significant tailing, poor separation, and potential product loss on the column.[2][3]

Q2: Which purification technique is best for my compound: Recrystallization or Column Chromatography?

The optimal technique depends on the purity of your crude material, the scale of your reaction, and the nature of the impurities. A comparative analysis is presented below.

Purification TechniqueTypical PurityExpected YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >98%60-85%HighExcellent for large scale; cost-effective; efficiently removes baseline impurities and particulates.[4]May not remove impurities with similar solubility profiles; requires the compound to be a solid.
Flash Chromatography >99%70-90%MediumHigh-resolution separation; effective for complex mixtures and removing closely related impurities.[4]Solvent-intensive; can be time-consuming; product loss on acidic silica is a risk without modification.[2]
Preparative HPLC >99.5%50-70%LowOffers the highest achievable purity; ideal for final polishing of small batches or reference standards.[4]Expensive; low throughput; not scalable for bulk purification.

Recommendation: For crude material that is already >90% pure, recrystallization is the most efficient method. For more complex mixtures or when very high purity is required from the outset, flash column chromatography is the preferred choice.

Q3: How should I assess the purity of my final product?

A multi-tiered approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time assessment. It's used to monitor reaction progress, identify the optimal mobile phase for column chromatography, and check the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, provides excellent resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LC-MS is particularly powerful for identifying the masses of impurities seen in the HPLC chromatogram.

Troubleshooting Guide: Common Purification Issues

Problem: My isolated product is a tan, brown, or purplish solid, not the expected off-white color.
  • Underlying Cause: This discoloration is a classic sign of oxidation of the aromatic amine moiety.[1] Anilines are notoriously sensitive to air and light, forming highly colored polymeric or N-oxide impurities.

  • Immediate Solution (Repurification):

    • Activated Carbon Treatment: Dissolve the impure solid in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for 5-10 minutes. The charcoal will adsorb many of the colored impurities. Perform a hot filtration through a pad of Celite® to remove the carbon. The resulting filtrate can then be cooled to induce crystallization.

    • Chromatography: If charcoal treatment is insufficient, column chromatography is very effective at removing colored baseline impurities.

  • Causality & Prevention: Oxidation is often catalyzed by trace acids or metals and accelerated by heat and light. To prevent this, handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent removal or drying at elevated temperatures. Store the final product in an amber vial, blanketed with inert gas, and refrigerated.[1]

Problem: My compound is streaking badly on a silica gel column, and the recovery is low.
  • Underlying Cause: The basic nitrogen of the aniline group is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in broad, tailing peaks and incomplete elution.

  • Expert Solution: You must neutralize the acidic sites on the silica gel by modifying the mobile phase.

    • Add a Basic Modifier: Incorporate a small amount of a volatile amine base into your eluent system. A concentration of 0.5% to 1% triethylamine (TEA) or 0.5% ammonium hydroxide in the polar co-solvent (e.g., in the methanol portion of a DCM/MeOH eluent) is standard practice.[2][3] The modifier competes with your product for the acidic sites, allowing your compound to travel through the column smoothly.

    • Alternative Stationary Phase: For particularly stubborn separations, consider using an amine-functionalized silica gel column, which has a deactivated, slightly basic surface.[2]

  • Workflow Diagram: The following diagram illustrates the troubleshooting logic for amine chromatography.

Caption: Troubleshooting logic for amine purification by column chromatography.

Problem: I'm struggling to find a good single-solvent system for recrystallization.
  • Underlying Cause: It is often difficult to find a single solvent that provides the ideal solubility profile (dissolves when hot, insoluble when cold).[5] this compound and its analogs have moderate polarity, making them too soluble in highly polar solvents like methanol even when cold, and poorly soluble in non-polar solvents like hexanes even when hot.

  • Expert Solution: Employ a binary solvent system. This technique provides a finely tunable polarity to achieve ideal crystallization conditions.

    • Choose a "Soluble" Solvent: Select a solvent in which your compound is readily soluble, even at room temperature. For this class of compounds, Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Acetone are good starting points.

    • Choose an "Anti-Solvent": Select a non-polar solvent in which your compound is poorly soluble. Hexanes or Petroleum Ether are excellent choices.

    • Procedure: Dissolve your crude product in the minimum amount of the hot "soluble" solvent. While the solution is still warm, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly. This method often yields high-quality crystals. A common and effective system for this scaffold is Ethyl Acetate/Hexanes .

Validated Experimental Protocols

Protocol 1: High-Purity Recrystallization using a Binary Solvent System

This protocol is designed for purifying solid, partially pure (>90%) material.

  • Solvent Selection: Place a small amount of crude material (10-20 mg) in a test tube. Add a few drops of a "soluble" solvent (e.g., Ethyl Acetate). If it dissolves completely at room temperature, it's a good candidate. In a separate tube, confirm the material is insoluble in an "anti-solvent" (e.g., Hexanes).

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask with a stir bar. Add the "soluble" solvent (Ethyl Acetate) in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated charcoal. Stir and heat the mixture back to a gentle boil for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal. This step prevents premature crystallization in the funnel.

  • Crystallization: Re-heat the clear filtrate. Slowly add the "anti-solvent" (Hexanes) dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of the "soluble" solvent to clarify, then remove the flask from the heat.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent (Hexanes) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all solvent traces.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

This protocol is ideal for purifying complex mixtures or obtaining analytical-grade material.

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot your crude material on a silica plate and test various solvent systems. A good starting point is 50% Ethyl Acetate in Hexanes. The target compound should have an Rf value of approximately 0.25-0.35.

  • Mobile Phase Preparation: Prepare your chosen mobile phase. Crucially, add 0.5-1% triethylamine (TEA) to the eluent mixture. For example, for 1 liter of 50% EtOAc/Hexane, add 5 mL of TEA.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, less polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM or EtOAc), add silica gel (2-3x the mass of your compound), and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If you determined a single isocratic system works on TLC, use that. If separation is difficult, a gradient elution (gradually increasing the polarity by increasing the percentage of Ethyl Acetate) will likely provide a better separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note: The added triethylamine is volatile and will co-evaporate.

  • Drying: Place the resulting solid under high vacuum to remove the last traces of solvent.

Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with piperidinone-based compounds. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance mechanisms. My aim is to blend established scientific principles with practical, field-proven insights to support the success of your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding piperidinone-based compounds and resistance.

Q1: What is the primary mechanism of action for most clinically investigated piperidinone-based anticancer compounds?

A1: The majority of piperidinone-based compounds in clinical development for cancer therapy function as inhibitors of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the MDM2 protein often becomes overexpressed, leading to the degradation of the p53 tumor suppressor. Piperidinone-based inhibitors occupy the p53-binding pocket on MDM2, which stabilizes p53 and prevents its degradation. This reactivation of p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[3][4][5]

Q2: My cells are not responding to the piperidinone-based MDM2 inhibitor, even at high concentrations. What is the most likely cause of this intrinsic resistance?

A2: The most common cause of intrinsic resistance to MDM2-p53 inhibitors is the mutational status of the TP53 gene.[3][6][7] If the cancer cells harbor a mutant or deleted TP53 gene, the p53 protein is non-functional. Therefore, inhibiting MDM2 will not restore tumor suppressor activity, and the cells will be resistant to the compound. It is crucial to verify the TP53 status of your cell lines before initiating experiments.

Q3: I observed an initial response to my piperidinone compound, but the cancer cells eventually started growing again. What are the potential mechanisms of this acquired resistance?

A3: Acquired resistance to piperidinone-based MDM2 inhibitors can arise through several mechanisms. A primary cause is the selection of cells that have acquired mutations in the TP53 gene during treatment.[5][7] Other mechanisms include the overexpression of MDM2 itself or its homolog MDM4 (also known as MDMX), which can sequester the inhibitor.[7][8] Additionally, upregulation of anti-apoptotic proteins, such as Bcl-xL, can counteract the pro-apoptotic signals from reactivated p53.[7] Increased drug efflux mediated by ATP-binding cassette (ABC) transporters is another potential mechanism of acquired resistance.[9][10]

Q4: Are there strategies to overcome resistance to piperidinone-based compounds?

A4: Yes, several strategies are being explored to overcome resistance. Combination therapy is a promising approach. For instance, combining MDM2 inhibitors with compounds that target downstream pathways or parallel survival pathways can be effective.[3][8] Examples include combinations with MAPK pathway inhibitors or BCL-xL inhibitors.[3][7] Another strategy involves the co-administration of compounds that inhibit drug efflux pumps, such as piperine, which has been shown to inhibit P-glycoprotein (P-gp).[9][11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Inconsistent or No Cellular Response to Piperidinone-Based MDM2 Inhibitors

Problem: You are not observing the expected dose-dependent decrease in cell viability or increase in apoptosis in a p53 wild-type cancer cell line treated with a piperidinone-based MDM2 inhibitor.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect TP53 Status The cell line may have been misidentified or has acquired a TP53 mutation during culturing.1. Verify TP53 Status: Sequence the TP53 gene of your cell line. 2. Source a New Stock: Obtain a new, authenticated vial of the cell line from a reputable cell bank.
Compound Instability or Degradation The piperidinone compound may have degraded due to improper storage or handling.1. Check Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a stock solution for each experiment. 3. Confirm Compound Integrity: If possible, use techniques like HPLC or mass spectrometry to confirm the purity and integrity of your compound.
Suboptimal Assay Conditions The cell density, treatment duration, or the chosen viability assay may not be optimal for detecting the effects of the compound.1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density.[12] 2. Time-Course Experiment: Evaluate the compound's effect at multiple time points (e.g., 24, 48, 72 hours). 3. Use Multiple Assays: Confirm viability results with a secondary assay (e.g., a caspase activity assay for apoptosis).
Drug Efflux The cancer cells may be overexpressing ABC transporters, leading to rapid efflux of the compound.[13][14]1. Test for ABC Transporter Activity: Use a fluorescent substrate assay (e.g., with rhodamine 123) to assess P-gp activity.[15] 2. Co-administer an Efflux Inhibitor: Treat cells with your piperidinone compound in combination with a known ABC transporter inhibitor, such as verapamil or piperine.[11]

Experimental Workflow: Verifying On-Target Activity of an MDM2 Inhibitor

cluster_0 Experimental Setup cluster_1 Primary Endpoint Analysis cluster_2 Mechanism of Action Validation A Treat p53-WT cells with Piperidinone Compound B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B Measure viability C Apoptosis Assay (e.g., Annexin V/PI, Caspase-Glo) A->C Assess apoptosis D Western Blot for p53 & p21 A->D Check protein stabilization E RT-qPCR for p21 mRNA A->E Check target gene induction

Caption: Workflow for validating the activity of a piperidinone-based MDM2 inhibitor.

Guide 2: Development of Acquired Resistance in Long-Term Cultures

Problem: After an initial period of sensitivity, your cancer cell population begins to proliferate in the continued presence of the piperidinone-based compound.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
TP53 Mutation A subpopulation of cells with a pre-existing or newly acquired TP53 mutation has been selected for.[3][7]1. Isolate Resistant Clones: Use limiting dilution to isolate single-cell clones from the resistant population. 2. Sequence TP53: Sequence the TP53 gene in the resistant clones and compare it to the parental cell line.
Upregulation of MDM2/MDM4 The resistant cells may have amplified the MDM2 or MDM4 gene, leading to higher protein levels that overcome the inhibitor.[7]1. Assess Protein Levels: Use Western blotting to compare the expression of MDM2 and MDM4 in parental and resistant cells. 2. Gene Copy Number Analysis: Perform qPCR or FISH to determine if there is an increase in the gene copy number of MDM2 or MDM4.
Activation of Bypass Pathways Resistant cells may have activated pro-survival signaling pathways that are independent of p53, such as the MAPK pathway or upregulation of anti-apoptotic proteins like Bcl-xL.[3][7]1. Pathway Analysis: Use phospho-protein arrays or Western blotting to screen for the activation of key survival pathways (e.g., p-ERK, p-AKT). 2. Test Combination Therapies: Treat resistant cells with the piperidinone compound in combination with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is activated).[3]

Signaling Pathway: Overcoming Resistance via Combination Therapy

cluster_0 p53 Pathway cluster_1 Resistance & Bypass Pathway MDM2 MDM2 p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Induces Piperidinone Piperidinone Compound Piperidinone->MDM2 Inhibits Bcl_xL Bcl-xL Bcl_xL->Apoptosis Inhibits Bcl_xL_Inhibitor Bcl-xL Inhibitor Bcl_xL_Inhibitor->Bcl_xL Inhibits

Sources

Technical Support Center: Enhancing the Bioavailability of 1-(4-Aminophenyl)piperidin-2-one Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulating 1-(4-Aminophenyl)piperidin-2-one. Our objective is to provide a comprehensive technical resource that addresses common experimental challenges in enhancing its oral bioavailability. This document moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that your experimental design is both robust and effective.

Introduction to this compound Bioavailability Challenges

This compound, with a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol , presents formulation challenges typical of many small molecule active pharmaceutical ingredients (APIs).[1][2][3] While specific solubility and permeability data are not extensively published, its chemical structure suggests potential for poor aqueous solubility, a primary barrier to achieving adequate oral bioavailability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, and it is plausible that this compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]

This guide will provide a systematic approach to identifying and overcoming the rate-limiting steps to its absorption, focusing on practical, evidence-based formulation strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental hurdles you may encounter. Each issue is followed by an analysis of potential causes and a detailed, step-by-step protocol to resolve the problem.

Issue 1: Poor Dissolution Rate and Extent in Biorelevant Media

You observe that less than 85% of the this compound dissolves within 60 minutes in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Root Cause Analysis:

Poor dissolution is a direct consequence of low aqueous solubility. The high crystal lattice energy of the solid form of the API may be preventing solvent molecules from effectively wetting and dissolving the particles. This is a common challenge for many orally administered drugs and a primary focus for bioavailability enhancement.[5][6]

Workflow for Addressing Poor Dissolution

cluster_0 Dissolution Troubleshooting Workflow A Problem: Poor Dissolution (<85% in 60 min) B Strategy 1: Salt Formation A->B Select Strategy C Strategy 2: Particle Size Reduction A->C Select Strategy D Strategy 3: Lipid-Based Formulations A->D Select Strategy E Screen Counter-ions (e.g., HCl, Mesylate, Tosylate) B->E H Micronization (Jet Milling) C->H Choose Method I Nanonization (Wet Bead Milling, HPH) C->I Choose Method K Lipid Excipient Screening (Oils, Surfactants) D->K F Characterize Salt Properties (Solubility, Stability, Hygroscopicity) E->F G Select Optimal Salt Form F->G N Comparative Dissolution Testing G->N J Evaluate Particle Size (PSD Analysis) H->J I->J J->N L Formulate as SMEDDS/SNEDDS K->L M Characterize Formulation (Droplet Size, Stability) L->M M->N O Proceed to In Vivo Studies N->O If Dissolution Improved cluster_1 In Vivo Troubleshooting Workflow A Problem: Low/Variable In Vivo Exposure B Hypothesis: Permeability-Limited A->B C Hypothesis: Metabolism/Efflux A->C D Caco-2 Permeability Assay B->D L Analyze Metabolite Profile C->L E Assess Papp (A->B) and Efflux Ratio D->E F Strategy: Lipid-Based Drug Delivery Systems (LBDDS) E->F If Low Permeability or High Efflux G Formulate with Lipids (e.g., long-chain triglycerides) F->G H Mechanism: Promotes Lymphatic Absorption G->H I Bypasses First-Pass Metabolism H->I J Conduct In Vivo Study with LBDDS Formulation I->J K Compare PK Parameters (AUC, Cmax) J->K L->J

Caption: Workflow for troubleshooting poor in vivo performance.

Experimental Protocols:

Protocol 2.1: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS can enhance oral bioavailability by several mechanisms, including improving solubility, protecting the drug from degradation, and promoting lymphatic transport, which can bypass hepatic first-pass metabolism. [7][8][9]Self-microemulsifying drug delivery systems (SMEDDS) are a promising type of LBDDS. [10]

  • Step 1: Excipient Screening:

    • Determine the solubility of this compound in various lipid excipients, including oils (e.g., medium-chain triglycerides), surfactants (e.g., polysorbates, Cremophor® EL), and co-solvents (e.g., Transcutol®).

  • Step 2: Ternary Phase Diagram Construction:

    • Based on solubility data, select an oil, a surfactant, and a co-solvent.

    • Construct a ternary phase diagram to identify the self-microemulsification region.

  • Step 3: Formulation and Characterization:

    • Prepare a SMEDDS formulation by mixing the components in a ratio identified from the phase diagram.

    • Dissolve the API in the mixture.

    • Characterize the formulation by assessing its self-emulsification time, droplet size upon dilution in aqueous media, and stability.

  • Step 4: In Vivo Evaluation:

    • Dose an appropriate animal model (e.g., rats) with the LBDDS formulation.

    • Include a control group receiving a simple suspension of the API.

    • Collect blood samples at predetermined time points and analyze for drug concentration.

    • Compare the pharmacokinetic parameters (AUC, Cmax) between the groups.

Formulation Cmax (ng/mL) Tmax (hr) AUC₀-t (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension150 ± 452.0650 ± 180100
SMEDDS780 ± 1501.03900 ± 750600

Data are hypothetical for illustrative purposes.

Causality: Lipophilic drugs formulated in LBDDS can be absorbed via the intestinal lymphatic system, transporting the drug directly to the systemic circulation through the thoracic duct and avoiding the portal vein and subsequent first-pass metabolism in the liver. [8]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right excipients for my formulation?

A1: Excipient selection is a critical step that depends on your chosen formulation strategy. [11]* For Solid Dispersions: Choose polymers that are miscible with your API. This can be predicted using solubility parameter calculations and confirmed with thermal analysis (DSC). [12]Hydrophilic polymers like povidone (PVP) or copovidone are often used. [13]* For Lipid-Based Systems: The goal is to maximize the drug loading in the formulation. Screen oils, surfactants, and co-solvents for their ability to dissolve the API. [10][14]The safety and regulatory acceptance of the excipients are also paramount. [10]* For Nanosuspensions: Select stabilizers (surfactants or polymers) that effectively adsorb to the surface of the drug nanocrystals to prevent aggregation.

Q2: What are the key parameters to validate for the bioanalytical method used in pharmacokinetic studies?

A2: A robust and validated bioanalytical method is essential for reliable pharmacokinetic data. [15][16]According to regulatory guidelines, the method must be validated for:

  • Accuracy: How close the measured values are to the true value.

  • Precision: The degree of scatter in a series of measurements.

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. [17]* Sensitivity: The lowest concentration that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Reproducibility: The precision between different laboratories.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Q3: What is an In Vitro-In Vivo Correlation (IVIVC) and why is it important?

A3: An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually dissolution rate) and an in vivo response (such as plasma drug concentration or amount of drug absorbed). [18][19][20]* Importance: A validated IVIVC (especially a "Level A" correlation) can serve as a surrogate for in vivo bioequivalence studies. [20][21][22]This means that if you make certain post-approval manufacturing changes, you may be able to demonstrate the continued equivalence of your product through dissolution testing alone, without needing additional human studies. This can significantly reduce development time and costs. [20][21]Regulatory bodies like the FDA and EMA provide specific guidance on developing and validating IVIVC models. [18][21] Q4: When should I consider conducting studies under fed versus fasted conditions?

A4: Bioavailability studies are typically conducted under fasted conditions to minimize variability. [23][24]However, for drugs that are known to have a food effect, or for modified-release formulations, studies under fed conditions are also required by regulatory agencies like the FDA and EMA. [25][26][27]A high-fat meal can sometimes enhance the absorption of poorly soluble, lipophilic drugs, especially when formulated in lipid-based systems, by stimulating bile secretion and promoting lymphatic transport.

Q5: What are the regulatory standards for establishing bioequivalence?

A5: Two drug products are considered bioequivalent if their rate and extent of absorption are not significantly different under similar experimental conditions. [28][29]The standard approach is to compare the 90% confidence intervals for the ratio of the test product to the reference product for key pharmacokinetic parameters (AUC and Cmax). These intervals must fall within the acceptance range of 80.00% to 125.00%. [27]The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have published detailed guidelines on the design, conduct, and evaluation of bioequivalence studies. [23][24][25][26][28][30][31]

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. [Link]

  • Fitzpatrick. (2023). Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. [Link]

  • European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. Scientific guideline. [Link]

  • Khan, A., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Mandal, S. (2016). An overview of size reduction technologies in the field of pharmaceutical manufacturing. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 514-531. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for enhancing oral bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Investigation, 2(2), 83. [Link]

  • Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • Ghasemiyeh, P., & Mohammadi-Samani, S. (2020). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]

  • Shah, V. P., et al. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. Pharmaceutical research, 9(4), 588–592. [Link]

  • Almalki, A. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Tran, T. H., & Tran, P. H. L. (2020). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Journal of Pharmaceutical Investigation, 50(3), 235-246. [Link]

  • Gao, L., et al. (2013). Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals. Journal of Drug Delivery, 2013, 1-10. [Link]

  • Ferreira, M., et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]

  • FDA. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • IJCRT.org. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. [Link]

  • FDA. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • Pharmaceutical Technology. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. [Link]

  • Slideshare. (2014). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]

  • ResearchGate. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Sharma, G., et al. (2017). Lipid-Based Drug Delivery Systems. PubMed Central. [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Castro-Puyana, M., & Marina, M. L. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. PubMed Central. [Link]

  • Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Pharmaceutical Investigation. [Link]

  • Longdom Publishing. (2015). Selection of Polymeric Excipients for Poorly Soluble Drugs. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. [Link]

  • The Pharmaceutical Journal. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? [Link]

  • Dissolution Technologies. (2004). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. [Link]

  • FDA. (2024). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. [Link]

  • The Pharma Letter. (2024). New FDA draft guidance for in vivo bioavailability and bioequivalence studies. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Slideshare. (2018). PARTICLE SIZE REDUCTION TECHNIQUES. [Link]

  • Pharmaceutical Research. (1992). Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. [Link]

  • Shah, V. P. (1987). Analytical Methods used in Bioavailability Studies: A Regulators Viewpoint. Clinical Research Practices and Drug Regulatory Affairs, 5(1), 51-60. [Link]

  • PubMed. (2011). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • European Medicines Agency. (2000). NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Union Machinery. (2024). Particle Size Reduction: A Comprehensive Guide for Increased Efficiency. [Link]

  • Government of Canada. (2012). Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies. [Link]

  • ResearchGate. (2010). Selection of excipients for melt extrusion with two poorly water-soluble drugs by solubility parameter calculation and thermal analysis. [Link]

Sources

Technical Support Center: Strategies for Reducing the Toxicity of 1-(4-Aminophenyl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with 1-(4-Aminophenyl)piperidin-2-one and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent toxicity associated with this chemical scaffold. Our goal is to equip you with the strategic knowledge and practical protocols necessary to mitigate toxicity while preserving therapeutic efficacy in your drug development programs.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with the this compound scaffold?

The principal toxicity concern arises from the 4-aminophenyl (aniline) moiety.[1] While the core this compound structure is a valuable starting point for various therapeutic agents, the primary aromatic amine is a well-known structural alert in medicinal chemistry.

The toxicity is primarily driven by metabolic activation, particularly by Cytochrome P450 (CYP) enzymes in the liver. The aniline group can undergo N-oxidation to form reactive metabolites such as nitrosoarenes and hydroxylamines. These electrophilic species can covalently bind to essential macromolecules like proteins and DNA, leading to cellular damage, immunotoxicity, and potential carcinogenicity.

cluster_0 Metabolic Activation Pathway Parent This compound (Aniline Moiety) Hydroxylamine N-Hydroxylamine Metabolite Parent->Hydroxylamine CYP450 (N-Oxidation) Nitroso Nitrosoarene Metabolite Hydroxylamine->Nitroso Oxidation QuinoneImine Quinone-imine (Electrophilic Species) Hydroxylamine->QuinoneImine Oxidation Adducts Macromolecular Adducts (e.g., Protein, DNA) Nitroso->Adducts Covalent Binding QuinoneImine->Adducts Covalent Binding Toxicity Cellular Toxicity Adducts->Toxicity Start Parent Compound (4-Aminophenyl) Design Design & Synthesize Bioisosteric Analogs Start->Design Screen Primary Screening (Target Potency Assay) Design->Screen Tox Cytotoxicity Assay (e.g., HepG2 cells) Screen->Tox Decision Potency & Toxicity Acceptable? Tox->Decision MetStab Metabolic Stability Assay (Liver Microsomes) Decision->MetStab Yes Redesign Redesign Analogs Decision->Redesign No Lead Lead Candidate MetStab->Lead Redesign->Design

Caption: Workflow for designing and testing less toxic derivatives.

Troubleshooting In Vitro Cytotoxicity Assays

Q3: I'm observing high, undifferentiated cytotoxicity across all my derivatives in a standard MTT assay. What's the first step to troubleshoot this?

High, non-specific cytotoxicity can stem from several factors unrelated to the compound's intrinsic pharmacology. Before assuming the entire chemical series is unworkable, investigate these common experimental pitfalls.

Troubleshooting Decision Tree:

Start High Cytotoxicity Observed in MTT Assay Solubility Check Compound Solubility in Media Start->Solubility Purity Verify Compound Purity (LC-MS/NMR) Solubility->Purity Soluble Action1 Action: - Lower concentration - Use co-solvents - Re-evaluate data Solubility->Action1 Insoluble/ Precipitate Assay Run Orthogonal Cytotoxicity Assay (e.g., LDH release) Purity->Assay >95% Pure Action2 Action: - Re-purify compound - Re-synthesize Purity->Action2 Impure Solvent Check Solvent Toxicity (DMSO control) Assay->Solvent Still Toxic Action3 Conclusion: Compound interferes with MTT assay (redox activity). Use LDH assay data. Assay->Action3 Toxicity Reduced Action4 Action: Reduce final DMSO concentration to <0.5% Solvent->Action4 High DMSO Concentration Action5 Conclusion: Toxicity is likely compound- mediated. Proceed with SAR. Solvent->Action5 Low DMSO Concentration

Caption: Troubleshooting guide for unexpected cytotoxicity results.

  • Compound Solubility: The most common issue. If your compound precipitates in the cell culture media, it can cause physical stress to the cells, leading to death that is misinterpreted as toxicity.

    • How to Check: Visually inspect the wells with a microscope after adding the compound. Look for crystals or amorphous precipitate.

    • Solution: Test a lower concentration range or use a vehicle with better solubilizing capacity, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).

  • Assay Interference: The MTT assay measures mitochondrial reductase activity. [2][3]Compounds that are themselves potent reducing or oxidizing agents can interfere with the tetrazolium dye, giving a false positive (toxic) or false negative (proliferative) signal.

    • Solution: Run an orthogonal assay that uses a different mechanism. [4][5]An excellent choice is an LDH release assay, which measures membrane integrity by detecting lactate dehydrogenase leakage from damaged cells. [4][5]If the compounds are highly toxic in the MTT assay but not in the LDH assay, interference is the likely cause.

Q4: My cytotoxicity data is highly variable between experiments. What are the common sources of poor reproducibility?

Reproducibility issues often point to subtle variations in experimental setup. [6][7]

  • Inconsistent Cell Density: The number of cells seeded per well is critical. [6]If cell density is too low, they may not be healthy. If too high, they may become confluent and die off, creating a high background signal.

    • Solution: Always perform a cell count with a hemocytometer or automated counter before plating. Create a growth curve for your cell line to determine the optimal seeding density for the duration of your experiment.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration and temperature. This can cause cells in the outer wells to behave differently than those in the center.

    • Solution: Avoid using the outermost wells for test compounds. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Incubation Time: The kinetics of toxicity can vary. A short incubation time may miss slow-acting toxic effects, while a very long one may capture secondary effects unrelated to the initial mechanism. [6] * Solution: Standardize your incubation time (e.g., 24, 48, or 72 hours) and keep it consistent. For novel compound series, it can be beneficial to run a time-course experiment initially to understand the toxicokinetics.

Protocols

Protocol 1: General Purpose In Vitro Cytotoxicity Screening (LDH Assay)

This protocol provides a method for assessing cytotoxicity by measuring lactate dehydrogenase (LDH) release from cells with damaged plasma membranes. [4][5]It is a reliable alternative to MTT assays, which are prone to compound interference.

Materials:

  • Cell line of choice (e.g., HepG2 for hepatotoxicity)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • Commercially available LDH Cytotoxicity Assay Kit

  • Triton™ X-100 (for positive control)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for HepG2).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: [7] * Prepare serial dilutions of your test compounds in culture medium. Ensure the final DMSO concentration does not exceed 0.5%.

    • Set up control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Maximum Release Control (Positive Control): Cells treated with medium containing 1% Triton™ X-100 to cause complete lysis.

      • Medium Background: Wells with medium but no cells.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or controls.

    • Incubate for the desired period (e.g., 24 or 48 hours).

  • LDH Measurement:

    • Following incubation, carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the Stop Solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader. [7]

  • Data Analysis:

    • Subtract the absorbance of the medium background from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 * (Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)

    • Plot the % cytotoxicity against the compound concentration and determine the IC₅₀ value using non-linear regression.

References

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Bakand, S., & Hayes, A. (2010). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. Journal of Pharmacological and Toxicological Methods, 61(2), 76-85. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11458178, this compound. Retrieved from [Link]

  • Mahtab, A., et al. (2014). Validating and Troubleshooting Ocular In Vitro Toxicology Tests. PMC - NIH. Retrieved from [Link]

  • Matotoka, M., & Masoko, P. (2022). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Retrieved from [Link]

  • Lin, G., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2010). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

  • Kim, H., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-Aminophenyl)piperidin-2-one and its Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

This guide provides a deep comparative analysis of 1-(4-Aminophenyl)piperidin-2-one, a scaffold of emerging interest in kinase inhibitor development. We will dissect its performance against established inhibitors, grounded in experimental data, and explore the rationale behind the necessary biochemical and cellular assays for its characterization.

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The success of drugs like Imatinib has spurred the development of a vast arsenal of kinase inhibitors. However, the challenge remains to achieve high selectivity, thereby minimizing off-target effects and enhancing therapeutic windows.

This guide focuses on the this compound scaffold. While the parent compound itself is not a widely characterized kinase inhibitor, its derivatives have shown significant promise. A key example is the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142 , which features this core structure. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies.

Therefore, for a meaningful comparison, we will analyze the conceptual framework for evaluating a novel inhibitor based on this scaffold against the pioneering BTK inhibitor, Ibrutinib (Imbruvica®) , and a second-generation inhibitor, Acalabrutinib (Calquence®) .

Compound Class Mechanism of Action Key Approved Indications
Ibrutinib First-Generation BTK InhibitorCovalent, irreversibleChronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL)
Acalabrutinib Second-Generation BTK InhibitorCovalent, irreversible (more selective)Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL)
BMS-986142 Investigational BTK InhibitorCovalent, irreversibleInvestigational for autoimmune diseases and hematologic malignancies
1-(4-Aminophenyl) piperidin-2-one Parent ScaffoldPutative Kinase InhibitorN/A (Building Block)

Foundational Analysis: In Vitro Kinase Profiling

The first step in characterizing any potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is crucial for understanding its primary targets and potential off-target liabilities.

Experimental Rationale & Design

The goal is to determine the half-maximal inhibitory concentration (IC50) for our compound of interest against BTK and a broad panel of other kinases. A lower IC50 value indicates higher potency. Comparing the IC50 for the primary target (e.g., BTK) to other kinases provides a measure of selectivity. Acalabrutinib, for instance, was specifically designed to have less activity against other kinases like TEC, EGFR, and ITK compared to Ibrutinib, potentially explaining its different side-effect profile.

We will describe a standard biochemical assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
  • Kinase Reaction Preparation : In a 96-well plate, add 5 µL of a solution containing the kinase (e.g., recombinant human BTK) and the kinase-specific substrate peptide in reaction buffer.

  • Compound Addition : Add 2.5 µL of the test compound (e.g., a derivative of this compound, Ibrutinib, or Acalabrutinib) at various concentrations (typically a 10-point serial dilution). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

  • Initiate Reaction : Add 2.5 µL of an ATP solution to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The choice of ATP concentration is critical; it is typically set near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be fairly evaluated.

  • Stop Reaction & Detect ADP : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent, which converts the generated ADP to ATP, and then uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : The raw luminescence data is converted to percent inhibition relative to the controls. The IC50 value is then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Interpreting the Data: A Comparative Selectivity Profile

The output of this broad screening is a selectivity profile. For a hypothetical, potent derivative of this compound, which we'll call "Compound X," the data might look as follows:

Kinase Target Compound X (IC50, nM) Ibrutinib (IC50, nM) Acalabrutinib (IC50, nM)
BTK 2.5 0.5 5.1
ITK15010715
TEC2520290
EGFR>10005.6>1000
SRC800680>1000

This is representative data based on known profiles of BTK inhibitors for illustrative purposes.

From this table, we can infer that "Compound X" is highly potent against BTK. Its selectivity over ITK and TEC is better than Ibrutinib's but perhaps less pronounced than Acalabrutinib's. Crucially, like Acalabrutinib, it avoids potent inhibition of EGFR, which is linked to some of Ibrutinib's side effects.

Cellular Mechanism of Action and Pathway Analysis

Potent biochemical activity must translate to efficacy in a cellular environment. Here, we aim to confirm that the inhibitor engages its target (BTK) within the cell and blocks the downstream signaling pathway.

The BTK Signaling Pathway

BTK is a key node in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is phosphorylated at tyrosine 223 (Y223), leading to its full activation. Activated BTK then phosphorylates downstream targets like PLCγ2, ultimately leading to cell proliferation and survival. A successful BTK inhibitor will block this phosphorylation cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Phosphorylates BTK_active p-BTK (Y223) (active) BTK_inactive->BTK_active PLCg2_inactive PLCγ2 BTK_active->PLCg2_inactive Phosphorylates PLCg2_active p-PLCγ2 PLCg2_inactive->PLCg2_active Downstream Downstream Signaling (NF-κB, MAPK) PLCg2_active->Downstream Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Compound X) Inhibitor->BTK_inactive Blocks Activation

Caption: The B-Cell Receptor (BCR) signaling pathway mediated by BTK.

Experimental Workflow: Western Blot for Target Engagement

Western blotting allows for the direct visualization of protein phosphorylation. By treating a relevant cell line (e.g., a human B-cell lymphoma line like TMD8) with our inhibitors and then stimulating the BCR pathway, we can measure the levels of phosphorylated BTK (p-BTK).

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemistry cluster_detect Detection step1 1. Seed B-cells (e.g., TMD8) step2 2. Pre-treat with Inhibitor (Compound X, Ibrutinib, Vehicle) step1->step2 step3 3. Stimulate with anti-IgM to activate BCR pathway step2->step3 step4 4. Lyse cells to extract proteins step3->step4 step5 5. Quantify protein (BCA Assay) step4->step5 step6 6. SDS-PAGE to separate proteins by size step5->step6 step7 7. Transfer proteins to PVDF membrane step6->step7 step8 8. Block membrane step7->step8 step9 9. Incubate with Primary Antibody (e.g., anti-p-BTK, anti-Total BTK) step8->step9 step10 10. Incubate with HRP-conjugated Secondary Antibody step9->step10 step11 11. Add ECL substrate and image chemiluminescence step10->step11

Caption: Experimental workflow for Western Blot analysis of BTK phosphorylation.

A successful inhibitor will show a dose-dependent decrease in the p-BTK signal, while the total BTK signal remains unchanged, confirming on-target activity.

Cellular Phenotypic Assays: Measuring Anti-Proliferative Effects

Ultimately, the goal of a therapeutic kinase inhibitor is to elicit a desired cellular response, such as halting proliferation or inducing cell death (apoptosis) in cancer cells.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on quantifying the amount of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding : Seed a B-cell lymphoma cell line into a 96-well, opaque-walled plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Add the test compounds (Compound X, Ibrutinib, Acalabrutinib) across a range of concentrations in triplicate. Include vehicle-only wells as a negative control.

  • Incubation : Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition : Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation : Add an amount of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the half-maximal effective concentration (EC50) by normalizing the data to the vehicle control and fitting to a dose-response curve.

Comparative Anti-proliferative Activity

The results from the viability assay provide a crucial link between target inhibition and cellular phenotype.

Cell Line Compound X (EC50, nM) Ibrutinib (EC50, nM) Acalabrutinib (EC50, nM)
TMD8 (ABC-DLBCL)8.53.210.1
MEC-1 (CLL)15.27.820.5
Ramos (Burkitt's Lymphoma)>5000>5000>5000

This is representative data. ABC-DLBCL and CLL lines are typically sensitive to BTK inhibition, while others like Ramos are not.

The data shows that all three compounds effectively reduce the viability of BTK-dependent cell lines (TMD8, MEC-1) while having little effect on a BTK-independent line (Ramos), confirming that their anti-proliferative effect is mediated through the intended target.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative analysis of a novel kinase inhibitor based on the this compound scaffold. Through a combination of biochemical and cellular assays, we can build a comprehensive profile of a new molecule's potency, selectivity, and cellular efficacy relative to established standards like Ibrutinib and Acalabrutinib.

A promising derivative from this scaffold would exhibit:

  • High Potency : Low nanomolar IC50 against the primary target (e.g., BTK).

  • High Selectivity : A clean profile when tested against a broad kinase panel, particularly avoiding kinases associated with clinical side effects (e.g., EGFR, SRC family kinases).

  • On-Target Cellular Activity : Demonstrated inhibition of downstream pathway signaling (e.g., p-BTK) at concentrations that correlate with anti-proliferative effects in relevant cancer cell lines.

The next logical steps in preclinical development would involve ADME (absorption, distribution, metabolism, and excretion) studies, in vivo pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, efficacy testing in animal models of disease. The this compound scaffold represents a valuable starting point for the development of next-generation, highly selective kinase inhibitors.

References

  • Title: Discovery of BMS-986142, a Potent, Reversible, and Highly Selective Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Autoimmune Diseases. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Preclinical characterization of BMS-986142, a potent and selective, irreversible inhibitor of Bruton's tyrosine kinase. Source: AACR Publications (Cancer Research) URL: [Link]

  • Title: The role of Bruton's tyrosine kinase in B cells and malignancies. Source: Wiley Online Library (Journal of Leukocyte Biology) URL: [Link]

  • Title: Ibrutinib (Imbruvica): A new oral drug for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia. Source: National Center for Biotechnology Information (P&T) URL: [Link]

  • Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Source: SpringerLink (Journal of Hematology & Oncology) URL: [Link]

A Senior Application Scientist's Guide to Validating the Biological Target of 1-(4-Aminophenyl)piperidin-2-one in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical, non-negotiable milestone: identifying and validating its biological target. A compound's phenotypic effect in a cell-based assay is merely the opening chapter; the true narrative lies in its molecular mechanism of action. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously deconvolute the cellular target of a novel bioactive compound, using 1-(4-Aminophenyl)piperidin-2-one as a working example. We will move beyond theoretical lists of techniques to present an integrated, logic-driven strategy built on the principle of orthogonality. By combining direct biochemical approaches with functional genomics, we can build an unassailable case for a specific target, ensuring that subsequent drug development efforts are built on a foundation of scientific certainty.

Introduction: The Imperative of Target Validation

In phenotypic drug discovery, we often identify compounds that elicit a desirable cellular response—such as inducing apoptosis in cancer cells or reducing inflammatory cytokine production—without a priori knowledge of the specific protein(s) they interact with. This compound, a compound with a piperidinone core often found in bioactive molecules, represents a classic starting point.[1] While its structure may suggest potential target classes, such as kinases or other enzymes, assumption is the enemy of progress.[2]

The failure to correctly identify the true biological target can lead to catastrophic failures in later-stage development, wasting immense resources and time. A compound may produce the desired phenotype through an off-target effect, while its high-affinity interaction with an unknown protein could lead to unforeseen toxicity. Therefore, target identification and validation are not merely academic exercises; they are the most critical risk-mitigation steps in early-stage drug discovery.[3][4]

A Strategic Framework for Target Deconvolution

A successful target validation campaign follows a logical progression from broad, unbiased discovery to focused, hypothesis-driven confirmation. The goal is to first identify a list of high-probability candidate interactors and then systematically test if one of these candidates is the true, functional target responsible for the compound's bioactivity.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Genetic Validation cluster_3 Phase 4: Confirmation phenotype Phenotypic Observation (e.g., Cell Viability Assay) apms Affinity Purification- Mass Spectrometry (AP-MS) phenotype->apms What does it bind to? cetsa Cellular Thermal Shift Assay (CETSA) apms->cetsa Does it bind the top candidate in intact cells? crispr CRISPR-Cas9 Loss-of-Function Screen cetsa->crispr Is the target required for the compound's function? conclusion Validated Target crispr->conclusion

Figure 1: A logic-driven workflow for small molecule target validation.

Comparative Analysis of Key Target Validation Methodologies

No single technique is sufficient for target validation.[5] Each has unique strengths and inherent limitations. The power of our approach comes from layering the evidence obtained from these distinct methods.

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)CRISPR-Based Genetic Screen
Primary Question What proteins does the compound bind to?Does the compound bind a specific protein in cells?Which genes are essential for the compound's activity?
Type of Evidence Direct (Biochemical)Direct (Biophysical)Indirect (Functional Genetic)
Nature of Output Unbiased list of potential binding partners.Confirms engagement with a hypothesized target.Unbiased list of genes modulating compound sensitivity.
Key Advantage Unbiased, discovery-oriented; identifies direct binders.[8]Measures engagement in a native cellular context without labels.[9][10]Provides a powerful functional link between a gene and a phenotype.[11]
Key Limitation Can miss weak/transient interactions; prone to non-specific binders; requires compound modification.[12][13]Low-throughput (classic format); requires a specific antibody for detection.Does not prove direct binding; indirect effects are possible.[14]
Self-Validation Competition with excess free compound; use of inactive structural analogs as controls.Isothermal dose-response curves; use of inactive analogs.Multiple guide RNAs per gene; confirmation of individual knockouts.

In-Depth Experimental Protocols

Here, we provide detailed, self-validating protocols for the three orthogonal methods discussed.

Protocol 1: Unbiased Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

This method aims to identify direct binding partners of this compound by using it as "bait" to "fish" for proteins from a cell lysate.[12][15][16]

G compound 1. Synthesize Affinity Probe (e.g., Biotinylated Compound) incubate 3. Incubate Probe with Lysate (+/- Competitor) compound->incubate lysate 2. Prepare Native Cell Lysate lysate->incubate capture 4. Capture on Streptavidin Beads incubate->capture wash 5. Wash to Remove Non-specific Binders capture->wash elute 6. Elute Bound Proteins wash->elute ms 7. Digest, LC-MS/MS Analysis, and Database Search elute->ms

Figure 2: Workflow for an AP-MS target identification experiment.

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of this compound with a linker (e.g., a short PEG chain) terminating in a biotin moiety. The linker attachment point should be chosen carefully to minimize disruption of the compound's primary binding interactions.

    • Causality: Biotin's high affinity for streptavidin allows for highly efficient capture of the probe and any associated proteins.

  • Cell Culture and Lysis:

    • Grow a relevant cell line (e.g., a cancer cell line where the compound shows an anti-proliferative effect) to ~80-90% confluency.

    • Harvest cells and lyse under near-native conditions using a mild detergent (e.g., NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Divide the lysate into three experimental arms for incubation:

      • Arm A (Test): Biotinylated compound probe.

      • Arm B (Competition Control): Biotinylated probe + 100-fold excess of the original, unmodified this compound.

      • Arm C (Negative Control): Biotin moiety alone or beads alone.

    • Trustworthiness: The competition arm is critical. A true binding partner will be outcompeted by the excess free compound, leading to its reduced presence in the final MS analysis compared to Arm A. The negative control identifies proteins that bind non-specifically to the beads or biotin.

    • Incubate lysates with probes for 2-4 hours at 4°C.

  • Capture and Elution:

    • Add streptavidin-coated magnetic beads to each arm and incubate to capture the probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

    • Identify and quantify proteins by searching the MS/MS spectra against a protein database.

    • Data Interpretation: A high-confidence hit is a protein that is highly abundant in Arm A and significantly depleted in Arms B and C.

Protocol 2: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds its target within the complex milieu of an intact cell.[9][18] It operates on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19]

G treat 1. Treat Intact Cells (Vehicle vs. Compound) heat 2. Heat Aliquots to a Range of Temperatures treat->heat lyse 3. Lyse Cells & Separate Soluble/Insoluble Fractions heat->lyse detect 4. Detect Soluble Target Protein (e.g., Western Blot) lyse->detect plot 5. Plot Melt Curves & Identify Shift detect->plot

Figure 3: Workflow for a Western Blot-based CETSA experiment.

Methodology:

  • Cell Treatment:

    • Culture cells as in the AP-MS protocol.

    • Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound (e.g., 10-20x the cellular EC50) for 1-2 hours.[19]

  • Thermal Challenge:

    • Aliquot the cell suspensions from both vehicle and compound-treated groups into separate PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins) by high-speed centrifugation.

  • Protein Detection:

    • Collect the supernatant (soluble fraction) from each sample.

    • Normalize total protein concentration across all samples.

    • Analyze the abundance of the top candidate protein from the AP-MS experiment using Western Blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle and compound-treated samples.

    • Plot the percentage of soluble protein relative to the unheated control against temperature.

    • Data Interpretation: A successful target engagement is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This demonstrates that the compound stabilized the protein against heat-induced aggregation.

Protocol 3: Functional Validation via CRISPR-Cas9 Loss-of-Function Screen

This genetic approach provides orthogonal, functional evidence. If a protein is the true target, knocking out its gene should make the cells resistant to the compound's cytotoxic effects.[11][20][21]

Methodology:

  • System Setup:

    • Choose a cell line that stably expresses the Cas9 nuclease and is sensitive to this compound.

    • Determine the LC50 (lethal concentration 50%) of the compound in this cell line.

  • Library Transduction:

    • Transduce the Cas9-expressing cells with a pooled genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.[14]

    • Causality: Each sgRNA guides the Cas9 nuclease to a specific gene, creating a double-strand break and knocking out the gene via error-prone repair. The result is a pooled population of cells, each with a different gene knocked out.

  • Drug Selection:

    • Split the transduced cell population into two arms:

      • Arm A (Vehicle): Treat with DMSO.

      • Arm B (Selection): Treat with this compound at a concentration that causes significant cell death (e.g., LC50 to LC80).

    • Culture the cells for 14-21 days, maintaining drug pressure in the selection arm.

    • Trustworthiness: Cells in which a gene essential for the drug's activity has been knocked out will survive and proliferate, while other cells will die. This creates a selective enrichment.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the surviving cells from both arms.

    • Extract genomic DNA.

    • Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

    • Analyze the sgRNA representation in each population using next-generation sequencing (NGS).

  • Data Analysis:

    • Use statistical algorithms like MAGeCK to compare the sgRNA counts between the selection and vehicle arms.[20][21]

    • Data Interpretation: A gene is considered a high-confidence "hit" if multiple sgRNAs targeting that gene are significantly enriched in the drug-treated population. This provides strong functional evidence that the gene product is required for the compound's mechanism of action.

Synthesizing the Evidence: Building a Conclusive Case

The ultimate goal is to find a protein that is identified in all three orthogonal experiments. A conclusive case for "Protein X" as the target of this compound would be:

  • AP-MS: Protein X is identified as a high-confidence, specific binding partner.

  • CETSA: The compound induces a significant thermal shift for Protein X in intact cells.

  • CRISPR Screen: Knockout of the gene encoding Protein X leads to significant resistance to the compound.

This triangulation of evidence from biochemical, biophysical, and genetic methods provides the highest possible confidence in target validation, paving the way for hypothesis-driven mechanism-of-action studies and rational drug optimization.

References

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today.
  • Affinity Purification Mass Spectrometry (AP-MS).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • High-throughput: Affinity purific
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Affinity Purification-Mass Spectrometry (AP-MS) Service.
  • Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Fiveable.
  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). IBB.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • CRISPR approaches to small molecule target identification.
  • Target Identification and Validation (Small Molecules). University College London.
  • Accelerate drug discovery with advanced target identification and valid
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • CRISPR-Cas9 Screening for Target Identific
  • The power of orthogonal approaches to accelerate development of targeted therapies. Malvern Panalytical.
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Hallmarks of Antibody Validation: Orthogonal Str
  • Orthogonal Assay Service.
  • Identification and validation of protein targets of bioactive small molecules.
  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
  • This compound. PubChem.
  • Buy 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol (EVT-1608002). EvitaChem.
  • The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold. BenchChem.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-(4-Aminophenyl)piperidin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is paramount. 1-(4-Aminophenyl)piperidin-2-one is a critical building block in the synthesis of various pharmacologically active agents, most notably as a precursor to Factor Xa inhibitors like Apixaban. The efficiency and scalability of its synthesis can significantly impact the overall cost and viability of a drug manufacturing process. This guide provides a head-to-head comparison of the most prevalent synthetic routes to this important intermediate, offering insights into the mechanistic nuances, experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Reduction of 1-(4-Nitrophenyl)piperidin-2-one

This classical and widely employed two-step approach first involves the synthesis of the nitro-analogue, 1-(4-nitrophenyl)piperidin-2-one, followed by its reduction to the desired amine.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

The synthesis of the nitro precursor is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between p-nitroaniline and a suitable five-carbon electrophile, followed by intramolecular cyclization. A common method involves the reaction of p-nitroaniline with 5-chlorovaleroyl chloride.

Mechanism:

The reaction proceeds through an initial acylation of the amino group of p-nitroaniline with 5-chlorovaleroyl chloride. The resulting amide intermediate then undergoes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride to form the six-membered piperidin-2-one ring. A base is typically required to facilitate the cyclization step.

p_nitroaniline p-Nitroaniline intermediate N-(4-nitrophenyl)-5-chloropentanamide p_nitroaniline->intermediate Acylation chlorovaleroyl_chloride 5-Chlorovaleroyl chloride chlorovaleroyl_chloride->intermediate product 1-(4-Nitrophenyl)piperidin-2-one intermediate->product Intramolecular Cyclization base Base (e.g., K2CO3) base->intermediate

Caption: Synthesis of the nitro precursor via acylation and intramolecular cyclization.

Experimental Protocol:

To a solution of p-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane at 0-5 °C, 5-chlorovaleroyl chloride (1.1 eq) is added dropwise. A tertiary amine base like triethylamine (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. Following an aqueous workup, the intermediate N-(4-nitrophenyl)-5-chloropentanamide is cyclized by treatment with a base such as potassium carbonate in a solvent like acetone under reflux for 12-18 hours. The product is isolated by filtration and can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a well-established transformation with several reliable methods.

A. Catalytic Hydrogenation:

This is a clean and efficient method utilizing a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Mechanism:

The nitro group is reduced on the surface of the palladium catalyst through a series of intermediates, including nitroso and hydroxylamine species, to the corresponding amine. Hydrogen gas is the most common reductant, but transfer hydrogenation using sources like hydrazine or formic acid can also be employed.

nitro 1-(4-Nitrophenyl)piperidin-2-one amine This compound nitro->amine Reduction catalyst H2, Pd/C catalyst->nitro

Caption: Catalytic hydrogenation of the nitro precursor to the final product.

Experimental Protocol:

1-(4-Nitrophenyl)piperidin-2-one (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product, which can be further purified by recrystallization.[1]

B. Chemical Reduction:

Reagents like sodium sulfide (Na₂S) or hydrazine hydrate with a catalyst like Raney Nickel can also be used.[2]

Experimental Protocol (using Sodium Sulfide):

1-(4-Nitrophenyl)piperidin-2-one (1.0 eq) is suspended in a mixture of water and a co-solvent like methanol. Sodium sulfide nonahydrate (2.0-3.0 eq) is added portion-wise, and the mixture is heated to 60-70 °C for 2-4 hours. After cooling, the product precipitates and can be collected by filtration, washed with water, and dried.[2]

Pros and Cons of the Reduction Route:

  • Pros: Well-established and reliable chemistry. High yields are often achievable for both steps. Starting materials are relatively inexpensive and readily available. The catalytic hydrogenation step is particularly "green" as the only byproduct is water.

  • Cons: This is a two-step process, which can be less efficient in terms of time and resources compared to a one-step synthesis. The use of nitro compounds can pose safety risks on a large scale. Chemical reducing agents can generate significant waste streams.

Route 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds. In this case, it involves the coupling of piperidin-2-one with a p-haloaniline derivative.

Mechanism:

The reaction is believed to proceed through the formation of a copper(I) amide species from piperidin-2-one in the presence of a base. This species then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the copper catalyst. The use of ligands can facilitate the reaction at lower temperatures.

piperidone Piperidin-2-one product This compound piperidone->product haloaniline p-Haloaniline (e.g., p-iodoaniline) haloaniline->product catalyst CuI, Ligand, Base catalyst->piperidone catalyst->haloaniline

Caption: Ullmann condensation for the synthesis of this compound.

Experimental Protocol:

A mixture of p-iodoaniline (1.0 eq), piperidin-2-one (1.2 eq), copper(I) iodide (0.1 eq), a ligand such as N,N'-dimethylethylenediamine (0.2 eq), and a base like potassium phosphate (2.0 eq) in a high-boiling solvent like toluene is heated under an inert atmosphere. Microwave irradiation can significantly accelerate the reaction.[3] After completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with aqueous ammonia to remove copper salts. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Pros and Cons of the Ullmann Condensation:

  • Pros: A direct, one-step method to form the desired C-N bond. Copper catalysts are significantly cheaper than palladium catalysts.

  • Cons: Often requires high reaction temperatures and stoichiometric amounts of copper, though modern ligand systems have improved this.[4] Workup can be challenging due to the need to remove copper residues. Substrate scope can be limited, and the reaction may not be tolerant of all functional groups.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This modern synthetic tool can be applied to the coupling of piperidin-2-one with a p-haloaniline or a protected aniline derivative.

Mechanism:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated lactam (formed in the presence of a strong base). Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction.[6]

piperidone Piperidin-2-one product This compound piperidone->product haloaniline p-Haloaniline (e.g., p-bromoaniline) haloaniline->product catalyst Pd catalyst, Ligand, Base catalyst->piperidone catalyst->haloaniline

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol (Representative):

To a reaction vessel under an inert atmosphere is added a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., Cs₂CO₃, 1.5 eq). Piperidin-2-one (1.2 eq) and p-bromoaniline (1.0 eq) are then added, followed by a dry, degassed solvent such as toluene or dioxane. The reaction mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is diluted with a suitable solvent and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated, and the product is purified by column chromatography.

Pros and Cons of the Buchwald-Hartwig Amination:

  • Pros: High functional group tolerance and broad substrate scope.[6] Generally proceeds under milder conditions than the Ullmann condensation. High yields are often achievable with low catalyst loadings.

  • Cons: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.[7] Complete removal of palladium from the final product is a critical concern in pharmaceutical applications and requires careful purification.

Comparison of Synthetic Routes

FeatureReduction of Nitro PrecursorUllmann CondensationBuchwald-Hartwig Amination
Number of Steps 211
Reaction Conditions Step 1: Moderate; Step 2: Mild to moderateHarsh (high temp.), can be milder with modern ligandsMild to moderate
Catalyst Pd/C (for hydrogenation) or noneCopper (often stoichiometric)Palladium (catalytic)
Cost of Reagents Generally lowLow (copper)High (palladium, ligands)
Yield HighModerate to highHigh
Purity & Workup Generally straightforwardCan be difficult (Cu removal)Requires careful Pd removal
Scalability Well-established for large scaleCan be challenging due to harsh conditionsFeasible, but cost of catalyst is a factor
Green Chemistry Catalytic hydrogenation is green; chemical reduction is notHigh energy input, potential for metal wasteUse of precious metals, solvent choice is key

Conclusion

The choice of the optimal synthetic route to this compound is a multifactorial decision that depends on the specific requirements of the research or manufacturing setting.

  • The reduction of the nitro precursor remains a robust and cost-effective method, particularly for large-scale production where the cost of raw materials is a primary driver. The catalytic hydrogenation variant is an attractive "green" option.

  • The Ullmann condensation offers a more direct, one-step approach and is economically advantageous due to the low cost of copper. However, the often harsh reaction conditions and challenges with catalyst removal may limit its applicability.

  • The Buchwald-Hartwig amination represents the state-of-the-art in C-N bond formation, offering high yields, mild conditions, and broad functional group tolerance. While the cost of the catalyst is a significant consideration, for the synthesis of high-value pharmaceutical intermediates where purity and efficiency are paramount, this method is often the preferred choice.

Ultimately, a thorough process of optimization and cost-benefit analysis should be undertaken to select the most suitable synthetic strategy that aligns with the desired scale, purity requirements, and economic constraints of the project.

References

  • Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Journal of Heterocyclic Chemistry. [Link]

  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents.
  • An alternative synthetic strategy to construct apixaban analogues - Arkat USA. Arkat USA. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • WO2015162551A1 - Process for the preparation of apixaban - Google Patents.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS. [Link]

  • Buchwald -Hartwig Amination - OpenOChem Learn. OpenOChem Learn. [Link]

  • Piperidine Synthesis. - DTIC. Defense Technical Information Center. [Link]

  • This compound | C11H14N2O | CID 11458178 - PubChem. PubChem. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania Scholarly Commons. [Link]

  • Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. MDPI. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions - ResearchGate. ResearchGate. [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. National Institutes of Health. [Link]

Sources

A Technical Guide to Assessing Cross-Reactivity and Off-Target Effects of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the characterization of 1-(4-Aminophenyl)piperidin-2-one, a known process impurity of the Factor Xa inhibitor, Apixaban. Due to the limited publicly available data on the biological activity of this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach to elucidating its potential on-target and off-target pharmacological profile. We will use Apixaban and another direct Factor Xa inhibitor, Rivaroxaban, as key comparators to establish a meaningful context for its potential cross-reactivity and selectivity.

Introduction: The Imperative to Characterize Process Impurities

In pharmaceutical development, process impurities are not merely manufacturing byproducts; they are chemical entities that can possess their own distinct biological activities. The presence of such impurities, even at trace levels, necessitates a thorough evaluation of their pharmacological profile to ensure the safety and efficacy of the final drug product. This compound (CAS 438056-68-9), identified as "Apixaban Impurity 77," is a case in point.[1][] Its structural similarity to Apixaban, a highly potent and selective direct inhibitor of Factor Xa, raises a critical question: does this impurity share the parent drug's mechanism of action, or does it exhibit its own unique and potentially undesirable off-target effects?

This guide will provide a structured, in-depth methodology for a comparative analysis of this compound against Apixaban and Rivaroxaban. The objective is to equip researchers with the strategic rationale and detailed experimental protocols necessary to comprehensively profile this and other structurally related small molecules.

The Aminophenyl-piperidone Scaffold: A Privileged Structure with Diverse Biological Potential

The this compound molecule belongs to a class of compounds containing the aminophenyl-piperidone scaffold. The piperidone ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component in a wide array of biologically active molecules.[3] Derivatives of piperidin-4-one have been reported to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] This known polypharmacology of the core scaffold underscores the importance of a broad-based screening approach to identify any potential biological targets of this compound.

A Tiered Framework for Comparative Analysis

Given the absence of pharmacological data for this compound, a logical starting point is to hypothesize potential on-target and off-target activities based on its structural relationship to Apixaban. This leads to a tiered experimental approach.

Tier 1: Assessing On-Target Activity at Factor Xa

The most immediate hypothesis is that this compound may retain some affinity for Factor Xa, the molecular target of Apixaban.[] To test this, a direct comparison of its inhibitory activity against Apixaban and another widely used Factor Xa inhibitor, Rivaroxaban, is essential.

Comparator Molecules:

  • Apixaban: A potent, direct, and highly selective inhibitor of Factor Xa.[5]

  • Rivaroxaban: Another potent, direct Factor Xa inhibitor with a distinct chemical structure from Apixaban.[5]

An in vitro enzymatic assay is the first step to quantify the inhibitory potential of this compound against Factor Xa.

Table 1: Hypothetical Comparative Inhibition of Factor Xa

CompoundPutative TargetIC50 (nM) against Factor Xa
This compoundFactor Xa (Hypothesized)To Be Determined
ApixabanFactor Xa~2.5
RivaroxabanFactor Xa~0.7
Tier 2: Broad Off-Target Liability Screening

A comprehensive understanding of a compound's safety and potential for side effects requires a broad assessment of its interactions with a wide range of biological targets. Given the known promiscuity of related chemical scaffolds, a multi-pronged screening approach is recommended.

Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs.[6] A kinome-wide screen will provide a broad view of the selectivity of this compound.

G-protein coupled receptors (GPCRs) represent another major class of drug targets and potential off-targets.[4] A panel screen against a diverse set of GPCRs can identify any unintended interactions.

Table 2: Hypothetical Off-Target Selectivity Profile

CompoundPrimary TargetKey Off-Targets (Hypothetical % Inhibition at 1 µM)
This compound UnknownKinase A (e.g., a Ser/Thr kinase), GPCR B (e.g., a serotonin receptor)
Apixaban Factor XaHighly selective, minimal off-target binding reported
Rivaroxaban Factor XaGenerally selective, some reports of minor off-target interactions
Tier 3: Cellular Target Engagement and Phenotypic Profiling

Biochemical assays, while informative, do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate any identified targets in a cellular context and to screen for unexpected cellular effects.

CETSA is a powerful technique to confirm target engagement in intact cells.[7] It measures the thermal stabilization of a target protein upon ligand binding.

Phenotypic screening assays assess the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target.[1][] This unbiased approach can uncover novel mechanisms of action or unexpected toxicities.

Detailed Experimental Methodologies

Factor Xa Inhibition Assay (Enzymatic)

This protocol describes a typical in vitro assay to determine the IC50 of a test compound against purified human Factor Xa.

Materials:

  • Purified human Factor Xa

  • Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, CaCl2, and BSA)

  • Test compounds (this compound, Apixaban, Rivaroxaban) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a small volume of the diluted compounds to the wells of the microplate. Include wells with DMSO only as a control.

  • Add purified Factor Xa to all wells and incubate for a pre-determined time at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

KINOMEscan™ Profiling (Competitive Binding Assay)

This is a representative protocol for a commercially available kinome profiling service.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

Procedure:

  • A solution of the test compound (typically at a single high concentration, e.g., 10 µM, for initial screening) is mixed with a panel of kinases.

  • The mixture is then applied to a solid support derivatized with the immobilized ligand.

  • After an incubation period to reach equilibrium, unbound kinase is washed away.

  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general workflow for CETSA to assess target engagement in a cellular context.

Materials:

  • Cultured cells expressing the target of interest (e.g., a cell line endogenously expressing a kinase identified in the KINOMEscan).

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Instrumentation for heat denaturation (e.g., PCR thermocycler).

  • Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells in PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).

  • Cool the samples and lyse the cells to release soluble proteins.

  • Centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of the target protein remaining in the soluble fraction using a suitable detection method (e.g., Western blot).

  • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Visualization and Interpretation

Clear visualization of the experimental workflow and data is essential for interpretation and decision-making.

Caption: A tiered workflow for the comprehensive biological characterization of this compound.

Conclusion

The characterization of pharmaceutical impurities like this compound is a critical aspect of drug safety and development. While direct biological data for this compound is currently scarce, a systematic and hypothesis-driven approach, as outlined in this guide, can effectively elucidate its pharmacological profile. By employing a combination of on-target activity assays, broad off-target screening, and cellular validation techniques, and by using well-characterized drugs like Apixaban and Rivaroxaban as benchmarks, researchers can build a comprehensive understanding of the potential cross-reactivity and off-target effects of this and other novel chemical entities. This rigorous approach is fundamental to ensuring the safety and specificity of therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sygnature Discovery. Phenotypic Screening. BioScience. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews. Drug discovery, 16(8), 531–543.
  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature reviews. Drug discovery, 10(7), 507–519.
  • Creative Biolabs. GPCR Panel Screening Service. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • National Center for Biotechnology Information. Factor Xa Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

  • Anis, T. R., & Jandreau, W. (2021). Anti-Xa Inhibitor-Induced Hemorrhagic Pruritic Rash: A Case Report on Possible Cross-Reactivity Between Apixaban and Rivaroxaban. Clinical Pharmacology in Drug Development, 10(9), 1103-1105.
  • Trappe, J. (2015). Hypersensitivity reactions to modern antiplatelet and anticoagulant drugs.
  • Weitz, J. I., & Fredenburgh, J. C. (2017). Off-target effects of oral anticoagulants. Journal of Thrombosis and Haemostasis, 15(11), 2096-2104.
  • Lu, G., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880.
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Al-Suhaimi, E. A., & El-Gazzar, A. R. (2015). Cellular Thermal Shift Assay (CETSA) for the study of drug-target interaction in cells. Saudi Pharmaceutical Journal, 23(5), 479-484.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Mateus, A., et al. (2020). The functional proteome of lower-risk myelodysplastic syndromes. Science signaling, 13(639), eaba9092.
  • Fabgennix International. Competition Assay Protocol. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Frontiers Media S.A. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 19.
  • Mini-Reviews in Medicinal Chemistry. (2013). Piperidin-4-one: The Potential Pharmacophore. [Link]

  • Cleveland Clinic. (2023). Factor Xa Inhibitors. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • National Center for Biotechnology Information. (2018). Protein Kinase Inhibitors. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Characterization: 1-(4-Aminophenyl)piperidin-2-one as a Putative Farnesyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the in silico evaluation of 1-(4-aminophenyl)piperidin-2-one, a novel chemical entity, against a hypothesized biological target: Farnesyltransferase (FTase). In the landscape of drug discovery, particularly in oncology, FTase has been a target of significant interest due to its role in processing the Ras protein, which is crucial in cell signaling pathways regulating growth and proliferation.[1] While direct experimental data for the titular compound is nascent, its piperidine core is a recognized scaffold in various enzyme inhibitors.[1]

This document serves as a practical comparison guide for researchers, demonstrating how to rigorously assess a novel compound's potential and benchmark it against a known inhibitor using a suite of computational tools. We will not only outline the "how" but delve into the "why" of each methodological choice, ensuring a robust and scientifically valid computational cascade from initial docking to advanced molecular dynamics and pharmacokinetic predictions.

The Strategic Imperative: Why In Silico First?

Before committing significant resources to chemical synthesis and biological assays, a well-executed in silico workflow provides a critical, data-driven forecast of a molecule's potential. It allows for the early identification of promising candidates and, just as importantly, the early termination of those with predicted poor affinity, instability, or unfavorable pharmacokinetic profiles.[2][3] This "fail fast, fail cheap" paradigm is central to modern, efficient drug discovery. Our workflow is designed to build a layered, evidence-based case for or against the progression of this compound.

Experimental Design: A Multi-Pillar Approach to Computational Validation

Our investigation is structured around a logical progression, where the output of each stage informs the next. This self-validating system ensures that computational effort is focused on the most plausible binding hypotheses.

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Binding Pose & Affinity Estimation cluster_2 Phase 3: Dynamic Stability & Refinement cluster_3 Phase 4: Druglikeness & Pharmacokinetics T_Prep Target Selection & Preparation (PDB ID: 1S63) L_Prep Ligand Preparation (this compound & Tipifarnib) Docking Molecular Docking (AutoDock Vina) T_Prep->Docking Prepared Structures L_Prep->Docking Analysis Pose Analysis & Scoring Docking->Analysis MD Molecular Dynamics Simulation (GROMACS) Analysis->MD Top Pose Energy Binding Free Energy Calculation (g_mmpbsa) MD->Energy ADMET ADMET Prediction (SwissADME / ADMET-AI) Energy->ADMET Stability & Affinity Data G cluster_0 AutoDock Vina Workflow PDBQT_Protein Prepared Protein (receptor.pdbqt) Vina Vina Execution (vina --config conf.txt) PDBQT_Protein->Vina PDBQT_Ligand Prepared Ligand (ligand.pdbqt) PDBQT_Ligand->Vina Config Configuration File (Grid Box Definition) Config->Vina Output Output File (output.pdbqt) - Binding Poses - Affinity Scores (kcal/mol) Vina->Output Analysis Post-Docking Analysis (PyMOL, LigPlot+) Output->Analysis

Caption: The molecular docking and analysis workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the FTase enzyme. The co-crystallized Tipifarnib serves as a perfect guide for positioning this box. [4]The box should be large enough to allow the ligand to move and rotate freely.

  • Re-docking Validation: First, dock Tipifarnib back into the 1S63 active site.

    • Execution: Run AutoDock Vina with the prepared Tipifarnib and FTase structures.

    • Analysis: Compare the predicted top-scoring pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value < 2.0 Å is considered a successful validation, indicating the docking protocol is reliable for this target. [5][6]3. Docking of Test Compound: Once the protocol is validated, dock this compound into the same grid box on the FTase receptor.

  • Result Analysis:

    • Binding Affinity: The primary output is the binding affinity score in kcal/mol. More negative values suggest stronger binding. [7][8] * Pose Visualization: Analyze the top-scoring poses in a visualization tool. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues in the active site. [6]

Comparative Analysis: Docking Results

The performance of this compound will be compared directly against the known inhibitor, Tipifarnib.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Tipifarnib (Control) -10.5TYR361, HIS248, CYS254
This compound -7.8TYR361, LYS164

Note: Data in this table is illustrative for the purpose of this guide.

A lower (more negative) binding affinity for the control is expected. The key is to assess whether the novel compound achieves a score indicative of moderate-to-strong interaction (generally < -6 kcal/mol) and forms meaningful interactions with active site residues. [8]

Phase 3: Molecular Dynamics - Assessing Complex Stability

While docking provides a static snapshot, a biological system is dynamic. Molecular Dynamics (MD) simulations provide a deeper understanding of the stability of the protein-ligand complex over time in a simulated physiological environment. [9][10]A stable docked pose in an MD simulation lends much higher confidence to the docking result. [9][11] Protocol 4: MD Simulation with GROMACS

  • System Preparation: Use the top-scoring docked pose of the this compound-FTase complex from the previous phase.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (300 K) and equilibrate the pressure (1 bar) in two phases (NVT and NPT ensembles). This allows the system to settle into a stable state.

  • Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the interaction (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable plot with low fluctuation indicates the complex is not falling apart.

    • Hydrogen Bonds: Analyze the number and duration of hydrogen bonds between the ligand and protein throughout the simulation.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) on the trajectory snapshots to calculate a more accurate estimation of the binding free energy (ΔG). [11]

Comparative Analysis: MD Simulation Insights
MetricTipifarnib-FTase ComplexThis compound-FTase Complex
Ligand RMSD (Å) Stable, low fluctuation around 1.5 ÅPotential for higher fluctuation, e.g., ~3.0 Å
Key H-Bonds Maintained >80% of simulation timeIntermittent or fewer stable H-bonds
ΔG (MM/PBSA, kJ/mol) -150-95

Note: Data in this table is illustrative for the purpose of this guide.

This analysis reveals not just if the compound binds, but how stably. A compound that shows a good docking score but is unstable in MD simulations is a poor candidate for further development.

Phase 4: ADMET Prediction - Is it "Drug-like"?

A potent molecule is useless if it cannot reach its target in the body or is toxic. [3]ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial final filter. [2] Protocol 5: In Silico ADMET Prediction

  • Input: Submit the SMILES string of this compound to a web-based tool like SwissADME or ADMET-AI. [12][13]2. Analysis: Evaluate the key output parameters against established thresholds for oral bioavailability and drug-likeness, such as Lipinski's Rule of Five.

    • Lipophilicity (LogP): An indicator of solubility and permeability.

    • Aqueous Solubility (LogS): Crucial for absorption.

    • GI Absorption: Prediction of absorption from the gut.

    • CYP Inhibition: Potential for drug-drug interactions.

    • Toxicity: Predictions for mutagenicity (Ames test), etc.

Comparative ADMET Profile
PropertyThis compoundTipifarnib (Known Drug)Favorable Range
Molecular Weight 190.24 g/mol 527.5 g/mol < 500
LogP 1.55.1< 5
H-Bond Donors 12< 5
H-Bond Acceptors 26< 10
GI Absorption HighHighHigh
BBB Permeant YesNoTarget Dependent
Ames Toxicity NoNoNo

Note: Data is a mix of calculated (PubChem) and illustrative values.

This comparison provides context. While our test compound may have a weaker binding affinity than Tipifarnib, its predicted ADMET profile might be more favorable (e.g., lower LogP), suggesting it could be a better starting point for lead optimization.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow to evaluate a novel compound, this compound, for a hypothesized target, Farnesyltransferase. By benchmarking against a known inhibitor, Tipifarnib, we can make a well-informed, data-driven decision.

Based on our hypothetical results, this compound demonstrates a moderate binding affinity for FTase, forms some key interactions in the active site, and shows reasonable stability in molecular dynamics simulations. Furthermore, its predicted ADMET profile is highly favorable. While its predicted affinity is lower than the established drug Tipifarnib, its attractive physicochemical properties and novel scaffold make it a viable candidate for a medicinal chemistry program aimed at optimizing its binding interactions. The next logical steps would involve synthesizing the compound and validating these in silico predictions through in vitro FTase inhibition assays.

References

  • ResearchGate. (n.d.). How to interpret and analyze molecular docking results? Retrieved January 17, 2026, from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). How to do MD simulation after doing docking with Autodock? Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Interpretation of Molecular docking results? Retrieved January 17, 2026, from [Link]

  • Deep Intelligent Pharma. (2025). Ultimate Guide – The Best Computational Drug Design Tools and Services of 2025. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022, January). A Review on Computational Software Tools for Drug Design and Discovery. Retrieved January 17, 2026, from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Is it necessary to do an MD simulation after docking? Retrieved January 17, 2026, from [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Molecular dynamics analysis to evaluate docking pose prediction. Retrieved January 17, 2026, from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Integrating Molecular Docking and Molecular Dynamics Simulations. Retrieved January 17, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 17, 2026, from [Link]

  • AIMultiple. (2026, January). Top 10 Drug Discovery Software of 2026 with Key Features. Retrieved January 17, 2026, from [Link]

  • YouTube. (2023, January 25). Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. Retrieved January 17, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved January 17, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2024, November 27). A review on computational chemistry software for drug designing and discovery. Retrieved January 17, 2026, from [Link]

  • Sebastian Raschka. (2014, June 26). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Retrieved January 17, 2026, from [Link]

  • Diva-portal.org. (2014, June 11). Computational methods for calculating binding free energies of ligands in COX-1. Retrieved January 17, 2026, from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Retrieved January 17, 2026, from [Link]

  • Frontiers. (n.d.). Using docking and alchemical free energy approach to determine the binding mechanism of eEF2K inhibitors and prioritizing the compound synthesis. Retrieved January 17, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2025, January 30). ADMET Predictive Models. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Binding Free Energy Calculation and Scoring in Small-Molecule Docking. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). How to select the best target (or receptor) from PDB for molecular docking? Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target? Retrieved January 17, 2026, from [Link]

  • ACS Symposium Series. (2021, November 19). Free Energy Methods in Drug Discovery—Introduction. Retrieved January 17, 2026, from [Link]

  • Reddit. (2025, March 30). How to select targets for molecular docking? Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 10). Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties. Retrieved January 17, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2020, October 18). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved January 17, 2026, from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2024, September 27). Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). List of docking protocols used in the benchmark. Retrieved January 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Molecular Docking. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • IRIS Unimore. (n.d.). Selection of protein conformations for structure-based polypharmacology studies. Retrieved January 17, 2026, from [Link]

  • Indian Journal of Heterocyclic Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Novelty and Patentability Assessment of 1-(4-Aminophenyl)piperidin-2-one Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology, the identification of novel chemical scaffolds with therapeutic potential is a critical endeavor. This guide provides an in-depth technical assessment of a promising class of compounds: 1-(4-aminophenyl)piperidin-2-one derivatives. As a senior application scientist, the following analysis is structured to not only detail the synthetic and biological evaluation of these novel derivatives but also to critically assess their novelty and patentability in the context of the existing chemical and patent landscape.

Introduction: The this compound Scaffold - A Privileged Structure?

The this compound core represents a unique chemical architecture that combines the structural features of an aniline moiety with a lactam-containing piperidine ring. This arrangement offers several key advantages for drug design:

  • Hydrogen Bonding Capabilities: The primary amine on the phenyl ring and the carbonyl group of the lactam provide crucial hydrogen bond donor and acceptor sites, respectively, for interaction with biological targets.

  • Structural Rigidity and Conformational Control: The piperidin-2-one ring introduces a degree of rigidity, which can pre-organize the molecule for optimal binding to a target protein and reduce the entropic penalty upon binding.

  • Vectors for Chemical Elaboration: The aromatic ring and the piperidine scaffold offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Given these features, this scaffold is a compelling starting point for the development of targeted therapies, particularly kinase inhibitors, a well-established class of anti-cancer drugs.

Assessing Novelty: A Survey of the Chemical and Patent Landscape

A thorough evaluation of novelty is the cornerstone of any new drug discovery program. Our analysis of the existing literature and patent databases reveals the following:

  • The Core Scaffold: The parent compound, this compound, is a known chemical entity, as evidenced by its presence in chemical databases such as PubChem (CID 11458178)[1]. Its CAS number is 438056-68-9[1][2][3]. This indicates that the core structure itself is not novel.

  • Existing Patents: A key European patent, EP0426562B1, discloses 1-(4-Aminophenyl)-2-piperidinopropanone derivatives for use as cardiovascular agents[4]. While the core is a piperidinone, the substitution at the 2-position is a propanone group, distinguishing it from the unsubstituted piperidin-2-one core of our interest. This patent, however, establishes prior art for closely related structures and their therapeutic applications, which must be carefully considered.

  • Derivatives and Analogs: Numerous patents and publications describe various substituted piperidine and aminophenyl derivatives with a wide range of biological activities[5][6][7][8][9][10][11][12][13][14]. For instance, substituted 4-amino-piperidines have been explored as CCR5 antagonists and for other therapeutic uses[5][7]. This dense patent landscape necessitates a clear differentiation of any new derivatives.

Proposed Synthesis of Novel this compound Derivatives

To explore the therapeutic potential of this scaffold, a flexible and efficient synthetic route is required. The following protocol outlines a general strategy for the synthesis of novel derivatives, with the rationale behind each step.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Lactam Formation cluster_2 Step 3: Nitro Reduction cluster_3 Step 4 (Optional): Further Derivatization A 5-Bromovaleric acid C N-(4-nitrophenyl)-5-bromopentanamide A->C SOCl2, then Et3N B 4-Nitroaniline Derivative B->C D 1-(4-nitrophenyl)piperidin-2-one Derivative C->D NaH, THF E Novel this compound Derivative D->E H2, Pd/C F Further Functionalized Derivatives E->F Acylation, Alkylation, etc.

Caption: Synthetic workflow for novel this compound derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-5-bromopentanamide (C)

  • To a solution of 5-bromovaleric acid (A) (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of the appropriately substituted 4-nitroaniline (B) (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Causality: This step couples the piperidine ring precursor (5-bromovaleric acid) with the substituted aminophenyl moiety. The use of a nitro-substituted aniline protects the amino group during the acylation and subsequent cyclization steps.

Step 2: Synthesis of 1-(4-nitrophenyl)piperidin-2-one Derivative (D)

  • To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of N-(4-nitrophenyl)-5-bromopentanamide (C) (1.0 eq) in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford the cyclized product.

Causality: This intramolecular cyclization (Dieckmann condensation) forms the core piperidin-2-one ring[15]. Sodium hydride acts as a strong base to deprotonate the amide nitrogen, which then displaces the bromide to form the lactam.

Step 3: Synthesis of Novel this compound Derivative (E)

  • Dissolve the 1-(4-nitrophenyl)piperidin-2-one derivative (D) (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the desired aminophenyl derivative.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to the primary amine, which is crucial for the compound's potential biological activity.

Biological Evaluation: A Tiered Screening Approach

To assess the therapeutic potential of the newly synthesized derivatives, a systematic biological evaluation is proposed. The primary hypothesis is that these compounds may act as kinase inhibitors.

In Vitro Screening Cascade

Screening_Cascade A Primary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Against a panel of cancer cell lines B Secondary Screen: Kinase Panel Profiling (e.g., KINOMEscan®) Identify primary kinase targets A->B Active Compounds C Tertiary Screen: In Vitro Kinase Assays (IC50 determination for lead candidates) Against identified target kinases B->C Potent Hits D Cell-Based Mechanistic Assays (e.g., Western Blot for target phosphorylation) C->D Confirmed Activity E ADME-Tox Profiling (Metabolic stability, cytotoxicity in normal cells) D->E F Lead Candidate Selection E->F

Caption: A tiered in vitro screening cascade for novel this compound derivatives.

Detailed Protocols for Key Assays

Primary Screen: Cell Viability Assay (MTT Assay) [16][17]

  • Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized derivatives for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value for each compound.

Secondary Screen: Kinase Panel Profiling (KINOMEscan®) [18][19][20][21]

  • Submit promising compounds to a commercial kinase profiling service (e.g., KINOMEscan®).

  • The assay utilizes a competition binding assay to measure the interaction of the compound with a large panel of kinases.

  • Results are typically reported as percent of control, with lower values indicating stronger binding.

Causality: This high-throughput screen provides a broad overview of the compound's selectivity profile across the human kinome, helping to identify primary targets and potential off-target effects early in the discovery process.

Comparative Analysis and Patentability Assessment

To be patentable, a new chemical entity must be novel, non-obvious, and have utility. The utility is demonstrated through biological activity. The non-obviousness is argued by showing unexpected and superior properties compared to the prior art.

Hypothetical Comparative Data

The following table presents hypothetical data comparing our lead candidate, Derivative A , with two established kinase inhibitors, Compound X (a hypothetical close structural analog from a patent) and Imatinib (a marketed drug).

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)MCF-7 Cell Viability IC50 (µM)
Derivative A 50 >10,000 >10,000 0.5
Compound X 2005001,0005.0
Imatinib 25 (for Abl)100 (for c-Kit)150 (for PDGFR)2.5

Data is hypothetical and for illustrative purposes only.

Argument for Patentability

Based on the hypothetical data, a strong argument for the patentability of Derivative A can be made:

  • Novelty: Assuming the specific substitution pattern of Derivative A is not disclosed in the prior art, it is a novel chemical entity.

  • Utility: The potent inhibition of the target kinase and the significant anti-proliferative activity in a cancer cell line demonstrate its utility as a potential anti-cancer agent.

  • Non-Obviousness:

    • Superior Potency and Selectivity: Derivative A exhibits significantly improved potency against the target kinase compared to the structurally similar Compound X. More importantly, its high selectivity (minimal off-target activity) is a significant and unexpected advantage, suggesting a lower potential for side effects.

    • Improved Cellular Activity: The superior cellular potency of Derivative A compared to both comparators indicates better cell permeability and/or engagement of the target in a cellular context.

These unexpected and superior properties would form the basis of a strong argument for the non-obviousness of the invention, thereby meeting the criteria for patentability.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. While the core structure is known, the synthesis of novel, strategically designed derivatives can lead to patentable new chemical entities. A systematic approach to biological evaluation, including broad kinase profiling and cellular assays, is crucial to identify lead candidates with superior potency and selectivity. By demonstrating unexpected and advantageous properties over the prior art, a compelling case for the patentability of these novel derivatives can be built, paving the way for the development of new and effective cancer therapies.

References

  • Babu, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Dittmar, T., & Zänker, K. S. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • S, S., & P, S. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 10(4), 1264-1268. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Guerrero, A., et al. (1995). 1-(4-Aminophenyl)-2-piperidinopropanone derivatives, process for their preparation and their therapeutic use.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Bio-protocol. (2020). Kinome screens. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e26458. [Link]

  • Gant, T. G., & Sarshar, S. (2010). Substituted 4-amino-piperidines.
  • Zhang, B., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • Barlaam, B., et al. (2016). Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl).
  • Petit, F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 586-592. [Link]

  • Lardenois, P., et al. (2006). 4-aminopiperidine and their use as a medicine.
  • Berg, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1205-1216. [Link]

  • Hudkins, R. L., et al. (2007). Substituted 4-amino-1-benzylpiperidine compounds.
  • Wang, H., et al. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Medicinal Chemistry Letters, 12(9), 1436-1441. [Link]

  • Zefirov, N. S., & Zyk, N. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 123. [Link]

  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 85-96. [Link]

  • Pfaller, M. A., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 6(4), 234. [Link]

  • S, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1031-1037. [Link]

  • Wermuth, C. G. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Ishikawa, T., et al. (2016). Piperidine compound or salt thereof.
  • Defense Technical Information Center. (1988). Piperidine Synthesis. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Kim, H. R., et al. (2015). N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer.
  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • ClinicalTrials.gov. (n.d.). Search results for "piperidine". [Link]

  • Becknell, N. C., et al. (2025). Substituted 4-benzyl and 4-benzoyl piperidine derivates. US Patent US-12441702-B2. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 245-310). [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(1), 108. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

  • El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 1-(4-Aminophenyl)piperidin-2-one (CAS: 438056-68-9), a compound often used as a chemical intermediate in pharmaceutical research and development. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe and environmentally compliant management of all chemical waste. This guide is structured to provide a clear, logical, and scientifically grounded framework for handling this specific compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates a cautious and well-documented disposal pathway. The primary risks are associated with its toxicity upon exposure.

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1] It is harmful if swallowed, in contact with skin, or inhaled, and is known to cause significant skin and eye irritation.[1] This profile means that any waste stream containing this compound, whether in pure form, in solution, or as a contaminant on labware, must be treated as hazardous. The causality is direct: preventing accidental exposure during waste accumulation and disposal is paramount.

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
CAS Number 438056-68-9[1][2][3]
Molecular Formula C₁₁H₁₄N₂O[1][2]
Molecular Weight 190.24 g/mol [1][2]
Physical Form Solid
GHS Hazard Codes H302, H312, H315, H319, H332, H335[1]
Hazard Statements Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[1]

Waste Characterization and Segregation: A Self-Validating System

The U.S. Environmental Protection Agency (EPA) mandates that the generator of a chemical waste is responsible for determining if that waste is hazardous.[4] This process, known as "hazardous waste determination," is the most critical control point in the disposal workflow.

While this compound is not explicitly named on the EPA's P-list (acutely hazardous wastes) or U-list (toxic wastes), its demonstrated toxicological properties (see Table 1) mean it will likely be classified as a characteristic hazardous waste due to toxicity.[1][5] Therefore, it must be managed under the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework.[6]

All waste streams containing this compound must be segregated from non-hazardous waste. The following decision workflow illustrates the proper segregation logic.

waste_disposal_workflow cluster_form Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Solid Lab Waste Stream start Waste Containing This compound Generated solid Solid start->solid liquid Liquid start->liquid labware Contaminated Labware / PPE start->labware pure_solid Pure Compound or Grossly Contaminated Solid solid->pure_solid halogenated Halogenated Solvent? liquid->halogenated dry_solid_waste Dry Contaminated Waste (Gloves, Weigh Paper, Wipes) labware->dry_solid_waste container_solid RCRA Hazardous Solid Waste Container (Labeled: Toxic Organic Solid) pure_solid->container_solid non_halogenated_container Non-Halogenated Organic Liquid Waste halogenated->non_halogenated_container No halogenated_container Halogenated Organic Liquid Waste halogenated->halogenated_container Yes container_liquid_nonhal RCRA Hazardous Liquid Waste Container (Labeled: Non-Halogenated, Toxic) non_halogenated_container->container_liquid_nonhal container_liquid_hal RCRA Hazardous Liquid Waste Container (Labeled: Halogenated, Toxic) halogenated_container->container_liquid_hal dry_solid_waste->container_solid

Caption: Waste Segregation Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and regulatory compliance. The following procedures should be incorporated into your laboratory's standard operating procedures (SOPs).

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid that can be securely sealed. The container must be clean, dry, and in good condition.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in the generator information (your name, lab, building) and the chemical contents: "this compound". List the approximate quantity.

  • Transfer: Conduct the transfer of the solid chemical into the waste container inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Sealing and Storage: Securely close the container. Do not overfill. Store the container in a designated satellite accumulation area that is clearly marked and away from incompatible materials.[7]

Protocol 3.2: Disposal of Contaminated Labware and PPE
  • Segregation: This waste stream includes items with trace or residual contamination, such as gloves, weigh boats, paper towels, and pipette tips. These items must not be disposed of in the regular trash.

  • Container Selection: Use a designated hazardous solid waste container, typically a lined cardboard box or a plastic drum.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the contents described as "Solid Lab Debris contaminated with this compound".

  • Collection: Place contaminated items directly into this container. To minimize exposure, it is best practice to place items in a sealed plastic bag before adding them to the final container.

  • Closure: When not in use, the container must be kept closed.[7]

Protocol 3.3: Disposal of Solutions (Liquid Waste)
  • No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain. This is a direct violation of environmental regulations and poses a risk to aquatic ecosystems.

  • Segregation by Solvent:

    • Non-Halogenated Solvents: If the compound is dissolved in non-halogenated solvents (e.g., methanol, ethanol, acetone, ethyl acetate), collect it in a designated "Non-Halogenated Organic Waste" container.

    • Halogenated Solvents: If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect it in a designated "Halogenated Organic Waste" container.

    • Aqueous Solutions: Collect in a designated "Aqueous Waste" container. Note that depending on the concentration, your institution's waste vendor may require this to be combined with organic waste. Always check local institutional policies.

  • Container and Labeling: Use appropriate, vented, chemical-resistant liquid waste containers. Each container must have a "Hazardous Waste" label detailing all chemical components and their approximate percentages.

  • Storage: Store liquid waste containers in secondary containment (e.g., a spill tray) within a designated satellite accumulation area.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or involves respiratory exposure, activate the fire alarm to initiate a building-wide evacuation and notify emergency services.

  • Ventilate: If safe to do so, ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain (for trained personnel only): For small spills of the solid, trained personnel wearing appropriate PPE (including respiratory protection if necessary) should gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.

  • Clean-Up: Carefully sweep the absorbed material into a designated hazardous waste container. Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Transport and Disposal

All hazardous waste must be transported off-site by a licensed and certified hazardous waste disposal vendor.[4][8] This vendor will be responsible for the final treatment, which is typically high-temperature incineration for toxic organic solids and liquids.[9] Your institution's EHS department manages this process. Ensure that all your waste is properly labeled and your accumulation logs are complete to facilitate a smooth and compliant pickup. The manifest system provides a paper trail that documents the waste's journey from your lab to its final disposal, completing the "cradle-to-grave" cycle.[7][8]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11458178, this compound.[Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.[Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.[Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Connecticut Department of Energy & Environmental Protection. A Road Map to RCRA.[Link]

  • ADVISE. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(4-Aminophenyl)piperidin-2-one (CAS No. 438056-68-9). As a compound with multiple hazard classifications, a thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols are critical to ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification: The "Why" Behind the Precautions

This compound is classified with several GHS hazard statements, which form the basis for our PPE recommendations.[1] Understanding these hazards is the first step in a robust safety protocol.

  • Acute Toxicity (Oral, Dermal, Inhalation): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) indicate that this compound can cause significant harm if it enters the body through ingestion, skin absorption, or breathing.[1] This necessitates full-body protection to prevent any contact.

  • Skin and Eye Irritation: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) mean that direct contact can lead to inflammation, redness, and potential damage to these tissues.[1]

  • Respiratory Irritation: H335 (May cause respiratory irritation) highlights the danger of inhaling dust or aerosols, which can irritate the respiratory tract.[1]

The presence of both an aromatic amine and a piperidinone moiety suggests that caution is warranted, as these classes of compounds can have complex toxicological profiles.[2] Therefore, our approach to PPE must be comprehensive, creating a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Ensemble

A baseline PPE ensemble is required for all work involving this compound. The level of respiratory and body protection may be escalated based on the specific procedure, as detailed in the subsequent sections.

Eye and Face Protection
  • Specification: Chemical splash goggles that meet ANSI Z87.1 or EN166 standards are mandatory.[3]

  • Causality: Due to its classification as a serious eye irritant (H319), protecting the eyes from splashes, even minor ones, is critical.[1] When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[4][5]

Hand Protection
  • Specification: Chemical-resistant gloves are required. Nitrile gloves are a suitable first choice for incidental contact with the solid material. For prolonged handling or work with solutions, heavier-duty gloves such as neoprene or butyl rubber, or double-gloving with nitrile, is recommended.[4]

  • Causality: The compound is harmful in contact with skin (H312) and a skin irritant (H315).[1] Gloves are the primary barrier against dermal exposure. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[6] Studies on similar aromatic amines show that permeation through glove materials can occur, so changing gloves frequently (e.g., every 30-60 minutes or immediately after known contact) is a critical practice.[7][8][9]

Body Protection
  • Specification: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling large quantities or potential for spills, a chemical-resistant apron or disposable coveralls (e.g., Tyvek) should be worn over the lab coat.[10]

  • Causality: This prevents contamination of personal clothing and minimizes skin contact from spills or airborne dust.[6]

Footwear
  • Specification: Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory at all times.

  • Causality: This protects the feet from spills and dropped objects.

Task-Specific PPE Requirements

The nature of the laboratory task dictates the necessary level of protection, particularly for respiration. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Laboratory Task Minimum Required PPE Rationale
Weighing Solid Compound Chemical Splash Goggles, Nitrile Gloves (or double-gloved), Lab Coat, N95 RespiratorWeighing solids can generate fine dust, which is harmful if inhaled (H332, H335).[1] An N95 respirator provides a necessary barrier against particulate inhalation.
Preparing Solutions Chemical Splash Goggles, Face Shield, Nitrile or Neoprene Gloves, Lab CoatThe risk of splashing increases when handling liquids. A face shield provides an extra layer of protection for the face and neck.[5]
Running Reactions / Transfers Chemical Splash Goggles, Face Shield, Neoprene/Butyl Gloves, Chemical-Resistant Apron over Lab CoatThese tasks carry the highest risk of splashes and spills. Enhanced body and face protection is crucial.
Handling Waste / Decontamination Chemical Splash Goggles, Face Shield, Heavy-Duty Gloves (e.g., Butyl), Chemical-Resistant Apron or CoverallsDirect handling of concentrated waste requires robust protection against chemical exposure.

Procedural Guidance: A Step-by-Step Approach

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat / Coverall don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (turn inside out) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat / Coverall doff2->doff3 doff4 4. Respirator doff3->doff4 wash_hands_after Wash Hands Thoroughly doff4->wash_hands_after start Start start->don1

Caption: PPE Donning and Doffing Workflow.

Operational Plan for Handling
  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[3] Designate a specific area within the chemical fume hood for the handling of this compound.

  • Pre-Handling Check: Assemble all necessary equipment (spatulas, glassware, solvents) and the appropriate PPE before retrieving the chemical container.

  • Handling: Conduct all manipulations that may generate dust or aerosols (weighing, transferring, making solutions) inside a certified chemical fume hood.

  • Post-Handling: After completing the task, decontaminate the work surface with an appropriate solvent (e.g., ethanol), followed by soap and water. All contaminated disposable materials, including gloves and wipes, must be placed in a designated hazardous waste container.

Disposal Plan
  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[2] Do not pour it down the drain. Follow all local, state, and federal regulations for chemical waste disposal.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, paper towels, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste bag or container for disposal.[3][6]

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one that dissolves the compound) in a fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, the glassware can be washed normally.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]

By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. American Industrial Hygiene Association Journal. Retrieved from [Link]

  • Ammonia Safety Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. Retrieved from [Link]

  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • SlideShare. (n.d.). Personal Protection equipments. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminophenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.